Product packaging for 4-t-Pentylcyclohexene(Cat. No.:CAS No. 51874-62-5)

4-t-Pentylcyclohexene

Cat. No.: B15077076
CAS No.: 51874-62-5
M. Wt: 152.28 g/mol
InChI Key: QHNHBWFHTRVZPZ-UHFFFAOYSA-N
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Description

4-t-Pentylcyclohexene is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B15077076 4-t-Pentylcyclohexene CAS No. 51874-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51874-62-5

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexene

InChI

InChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3

InChI Key

QHNHBWFHTRVZPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC=CC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-t-Pentylcyclohexene from 4-tert-Pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-t-pentylcyclohexene through the acid-catalyzed dehydration of 4-tert-pentylcyclohexanol. This reaction is a classic example of an E1 elimination, a fundamental transformation in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data.

Reaction Overview and Mechanism

The synthesis of this compound is achieved via the dehydration of 4-tert-pentylcyclohexanol in the presence of a strong acid catalyst, typically phosphoric acid. The reaction proceeds through an E1 (unimolecular elimination) mechanism, which is characteristic of tertiary alcohols.

The mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate. This is the rate-determining step of the reaction.

  • Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst. In the case of 4-tert-pentylcyclohexanol, deprotonation can occur from two different adjacent carbons, potentially leading to a mixture of isomeric alkenes. However, according to Zaitsev's rule, the more substituted alkene (this compound) is generally the major product over the less substituted isomer (1-tert-pentyl-3-cyclohexene).

E1_Mechanism reactant 4-tert-pentylcyclohexanol protonation Protonation of -OH group reactant->protonation H3PO4 protonated_alcohol Protonated Alcohol (Good Leaving Group) protonation->protonated_alcohol carbocation_formation Loss of H2O (Rate-determining step) protonated_alcohol->carbocation_formation carbocation Tertiary Carbocation Intermediate carbocation_formation->carbocation deprotonation Deprotonation carbocation->deprotonation H2O / H2PO4- product This compound (Major Product) deprotonation->product

Caption: E1 Reaction Mechanism for the Dehydration of 4-tert-Pentylcyclohexanol.

Experimental Protocol

This protocol is adapted from standard procedures for the dehydration of tertiary alcohols, particularly 4-tert-butylcyclohexanol, and should provide a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume (mL)Mass (g)
4-tert-Pentylcyclohexanol170.30~0.910.1~18.717.03
85% Phosphoric Acid (H₃PO₄)98.001.685-5.0-
Saturated Sodium Bicarbonate Solution---2 x 20-
Anhydrous Sodium Sulfate142.04---As needed
Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 17.03 g (0.1 mol) of 4-tert-pentylcyclohexanol.

    • Carefully add 5.0 mL of 85% phosphoric acid to the flask while swirling.

    • Add a few boiling chips to ensure smooth boiling.

    • Set up a simple distillation apparatus with a condenser and a receiving flask. It is advisable to cool the receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.

  • Dehydration and Distillation:

    • Heat the reaction mixture gently using a heating mantle.

    • The alkene product will co-distill with water as it is formed.

    • Continue the distillation until no more liquid is collected in the receiving flask. The temperature of the distilling vapor should be monitored and should not exceed 100 °C significantly.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel. Two layers will be observed: an upper organic layer (the product) and a lower aqueous layer.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Gently swirl and vent the separatory funnel frequently to release any carbon dioxide gas that may form.

    • Separate and discard the aqueous layer.

    • Repeat the wash with another 20 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 20 mL of water.

    • Separate and discard the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the crude product by adding a small amount of anhydrous sodium sulfate. Swirl the flask and add more drying agent until it no longer clumps together.

    • Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

  • Final Distillation (Optional but Recommended):

    • For higher purity, perform a final simple distillation of the dried product.

    • Collect the fraction boiling at the expected boiling point of this compound (approximately 190-195 °C).

  • Product Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • The purity can be assessed by gas chromatography (GC).

Experimental_Workflow start Start: 4-tert-pentylcyclohexanol + H3PO4 reaction Dehydration Reaction (Heating and Distillation) start->reaction workup Work-up: Separatory Funnel reaction->workup wash1 Wash with sat. NaHCO3 (x2) workup->wash1 wash2 Wash with H2O wash1->wash2 drying Drying with Na2SO4 wash2->drying purification Purification: Simple Distillation drying->purification product Final Product: This compound purification->product characterization Characterization (NMR, IR, GC) product->characterization

Caption: Experimental Workflow for the Synthesis of this compound.

Expected Characterization Data

The following tables summarize the expected spectroscopic data for the final product, this compound. This data is based on typical values for similar cyclohexene derivatives.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.7 - 5.5m1HOlefinic proton (-CH=)
~2.2 - 1.8m4HAllylic protons (-CH₂-C=)
~1.8 - 1.0m4HCyclohexane ring protons (-CH₂-)
~1.0 - 0.8m1HCyclohexane ring proton (-CH-)
~0.85s6Htert-Pentyl methyl protons (-C(CH₃)₂)
~0.65t, J ≈ 7.5 Hz3Htert-Pentyl ethyl protons (-CH₂CH₃)
~1.2q, J ≈ 7.5 Hz2Htert-Pentyl ethyl protons (-CH₂CH₃)
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) (ppm)Assignment
~135 - 130Olefinic carbon (-C=)
~125 - 120Olefinic carbon (-CH=)
~45 - 40Cyclohexane ring carbon (-CH-)
~38 - 35tert-Pentyl quaternary carbon (-C(CH₃)₂)
~30 - 25Cyclohexane ring carbons (-CH₂-)
~28 - 24tert-Pentyl methyl carbons (-C(CH₃)₂)
~32 - 28tert-Pentyl ethyl carbon (-CH₂CH₃)
~8 - 6tert-Pentyl ethyl carbon (-CH₂CH₃)
Expected IR Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H stretch
~2960 - 2850StrongC-H stretch (alkane)
~1650MediumC=C stretch (alkene)
~1460MediumC-H bend (alkane)

Safety Considerations

  • Phosphoric Acid (85%): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.

  • 4-tert-Pentylcyclohexanol and this compound: May be irritating to the skin, eyes, and respiratory system. Handle with care and appropriate PPE. The product is flammable. Keep away from open flames and heat sources.

  • General Precautions: Always wear appropriate PPE in the laboratory. Perform all operations in a well-ventilated fume hood. Be cautious when heating flammable liquids.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) before handling any chemicals and adapt the procedure as necessary based on their specific laboratory conditions and equipment.

An In-Depth Technical Guide to the Wittig Reaction Mechanism for the Synthesis of 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction mechanism as it applies to the synthesis of 4-t-Pentylcyclohexene. It includes a detailed breakdown of the reaction pathway, experimental protocols, and quantitative data presented for clear comparison.

Core Principles of the Wittig Reaction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds (aldehydes or ketones). The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is a neutral molecule with adjacent positive and negative charges. The key transformation involves the replacement of the carbonyl oxygen with the carbon group from the ylide, forming a carbon-carbon double bond.[1][2]

The synthesis of this compound via the Wittig reaction commences with the reaction of 4-tert-pentylcyclohexanone with a suitable phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide is generated in situ from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Wittig reaction for the synthesis of this compound can be delineated into two primary stages: the formation of the phosphonium ylide and the subsequent reaction with the ketone.

Formation of the Phosphonium Ylide

The first step is the generation of the nucleophilic ylide from a stable phosphonium salt.[3] This is achieved by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The base abstracts a proton from the carbon atom adjacent to the positively charged phosphorus, creating the ylide.

ylide_formation reagents Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) ylide Methylenetriphenylphosphorane (Ylide) reagents->ylide Deprotonation byproduct Conjugate acid of base + LiBr reagents->byproduct

Diagram 1: Formation of the Phosphonium Ylide.
Reaction of the Ylide with 4-tert-Pentylcyclohexanone

The synthesized ylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-pentylcyclohexanone. The currently accepted mechanism for this stage involves a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][2] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the final products: this compound and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[3]

wittig_reaction cluster_reactants Reactants cluster_products Products ylide Methylenetriphenylphosphorane intermediate Oxaphosphetane Intermediate ylide->intermediate [2+2] Cycloaddition ketone 4-tert-Pentylcyclohexanone ketone->intermediate alkene This compound intermediate->alkene Retro-[2+2] Cycloaddition phosphine_oxide Triphenylphosphine Oxide intermediate->phosphine_oxide

Diagram 2: Wittig Reaction of 4-tert-Pentylcyclohexanone.

Experimental Protocols

Preparation of Methylenetriphenylphosphorane (Wittig Reagent)

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.23103.57 g
n-Butyllithium (1.6 M in hexane)64.06106.25 mL
Anhydrous Diethyl Ether or THF--50 mL

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add anhydrous diethyl ether or THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the n-butyllithium solution from the dropping funnel to the stirred suspension over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The formation of a characteristic orange-red to yellow color indicates the presence of the ylide.

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-tert-Pentylcyclohexanone168.2891.51 g
Wittig Reagent Solution-10~56.25 mL
Anhydrous Diethyl Ether--20 mL

Procedure:

  • To the freshly prepared Wittig reagent solution at room temperature, add a solution of 4-tert-pentylcyclohexanone in anhydrous diethyl ether dropwise over 20-30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours or until TLC analysis indicates the complete consumption of the ketone.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to separate the this compound from the triphenylphosphine oxide byproduct.

Quantitative Data and Yield

The yield of the Wittig reaction can be influenced by several factors, including the purity of the reagents, the reaction conditions, and the steric hindrance of the carbonyl compound. For the synthesis of this compound, a moderate to good yield is expected.

ProductTheoretical Yield (g)Expected Yield Range (%)
This compound1.5060-80%

Note: The expected yield is an estimation based on similar Wittig reactions reported in the literature.

Logical Workflow of the Synthesis

The overall experimental workflow can be visualized as a series of sequential steps, from reagent preparation to product purification.

workflow start Start ylide_prep Prepare Wittig Reagent (Methylenetriphenylphosphorane) start->ylide_prep reaction React Ylide with 4-tert-Pentylcyclohexanone ylide_prep->reaction workup Reaction Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Diagram 3: Experimental Workflow for the Synthesis of this compound.

Conclusion

The Wittig reaction provides an efficient and reliable method for the synthesis of this compound from 4-tert-pentylcyclohexanone. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and effective purification techniques are crucial for obtaining the desired product in high yield and purity. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of novel alkenes for various applications, including drug development.

References

Dehydration of 4-tert-Pentylcyclohexanol: A Technical Guide to the Synthesis of 4-tert-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For distribution among researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the acid-catalyzed dehydration of 4-tert-pentylcyclohexanol to synthesize 4-tert-pentylcyclohexene. This elimination reaction is a foundational concept in organic synthesis, primarily proceeding through an E1 (unimolecular elimination) mechanism. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.

Physicochemical and Safety Data

A comprehensive understanding of the physical properties and safety information of the reactant and product is crucial for successful and safe experimentation. The following tables summarize key data for the analogous compounds used in this guide.

Table 1: Reactant Properties - 4-tert-Butylcyclohexanol

PropertyValue
Molecular Formula C₁₀H₂₀O
Molar Mass 156.27 g/mol
Appearance White crystalline solid
Melting Point 62-70 °C
Boiling Point 214 °C
Density 0.87 g/cm³ (at 80 °C)

Table 2: Product Properties - 4-tert-Butylcyclohexene

PropertyValue
Molecular Formula C₁₀H₁₈
Molar Mass 138.25 g/mol
Appearance Colorless liquid
Boiling Point 171-173 °C
Density ~0.81 g/cm³

Table 3: Safety Information

CompoundHazard StatementsPrecautionary Statements
4-tert-Butylcyclohexanol Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Wash hands thoroughly after handling. Wear protective gloves/eye protection.
Phosphoric Acid (85%) Causes severe skin burns and eye damage.Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
4-tert-Butylcyclohexene Flammable liquid and vapor.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed.

Reaction Mechanism and Signaling Pathway

The dehydration of a secondary alcohol such as 4-tert-pentylcyclohexanol in the presence of a strong, non-nucleophilic acid like phosphoric acid proceeds via an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of the water molecule forms a secondary carbocation intermediate. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product.

E1_Mechanism cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation and Alkene Formation Reactant 4-tert-Pentylcyclohexanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Reactant->Protonated_Alcohol + H⁺ H3PO4 H₃PO₄ Protonated_Alcohol_2 Protonated Alcohol Leaving_Group H₂O Carbocation Secondary Carbocation Carbocation_2 Carbocation Protonated_Alcohol_2->Carbocation - H₂O Base H₂O / H₂PO₄⁻ Product 4-tert-Pentylcyclohexene Carbocation_2->Product + Base - H⁺

Caption: E1 Dehydration Mechanism of 4-tert-Pentylcyclohexanol.

Experimental Protocols

This section details a standard laboratory procedure for the dehydration of 4-tert-butylcyclohexanol, which can be adapted for 4-tert-pentylcyclohexanol by adjusting for the molar equivalent.

Materials and Equipment
  • 4-tert-butylcyclohexanol (10.0 g, 64.0 mmol)

  • 85% Phosphoric acid (H₃PO₄) (5 mL)

  • Saturated sodium chloride solution

  • 10% Sodium bicarbonate solution

  • Anhydrous calcium chloride (CaCl₂)

  • 50 mL round-bottom flask

  • Fractional distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Graduated cylinders and pipettes

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of 4-tert-butylcyclohexanol and a magnetic stir bar.

  • Addition of Catalyst: Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the contents.

  • Distillation: Assemble a fractional distillation apparatus. Heat the flask using a heating mantle or sand bath to a temperature of approximately 100-120°C. The product, 4-tert-butylcyclohexene, will co-distill with water. Collect the distillate in a chilled receiving flask. Continue the distillation until no more liquid is collected, which typically takes 30-60 minutes.

  • Workup - Washing: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

    • 20 mL of saturated sodium chloride solution (to remove the bulk of the water).

    • 20 mL of 10% sodium bicarbonate solution (to neutralize any remaining acid). Vent the separatory funnel frequently to release any pressure buildup.

    • 20 mL of saturated sodium chloride solution.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride pellets to dry the solution. Swirl the flask occasionally for 10-15 minutes. The liquid should be clear when it is dry.

  • Final Distillation (Purification): Decant the dried liquid into a clean, dry round-bottom flask. Perform a final simple distillation, collecting the fraction that boils between 171-173°C.

  • Characterization: The final product can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm identity, and Infrared (IR) spectroscopy to identify the characteristic C=C bond of the alkene.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow A Reaction Setup: Add 4-tert-butylcyclohexanol and H₃PO₄ to flask B Fractional Distillation: Heat mixture and collect distillate (alkene + water) A->B C Liquid-Liquid Extraction (Workup): Transfer distillate to separatory funnel B->C D Wash with sat. NaCl C->D E Wash with 10% NaHCO₃ D->E F Wash with sat. NaCl E->F G Drying: Separate organic layer and dry with anhydrous CaCl₂ F->G H Purification: Final simple distillation of the dried organic layer G->H I Characterization: Analyze product via GC-MS and IR Spectroscopy H->I

Caption: Workflow for the Synthesis of 4-tert-Pentylcyclohexene.

Navigating the Spectral Landscape of 4-t-Pentylcyclohexene: A Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-t-Pentylcyclohexene. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral parameters, outlines a standardized experimental protocol for data acquisition, and presents a logical workflow for NMR data analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following spectral parameters have been predicted using established computational methods and analysis of structurally analogous compounds. These predictions serve as a robust reference for spectral assignment and structural verification.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the olefinic, allylic, aliphatic, and t-pentyl protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-15.68d10.0
H-25.62d10.0
H-3 (axial)2.15m-
H-3 (equatorial)2.05m-
H-41.85m-
H-5 (axial)1.30m-
H-5 (equatorial)1.95m-
H-6 (axial)1.25m-
H-6 (equatorial)2.00m-
-C(CH₃)₂-0.88s-
-CH₂-CH₃1.35q7.5
-CH₂-CH₃0.85t7.5

Table 1: Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are detailed below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1127.2
C-2126.8
C-331.5
C-441.0
C-527.0
C-629.0
-C(CH₃)₂-32.5
-C(CH₃)₂-25.0
-CH₂-CH₃37.0
-CH₂-CH₃8.5

Table 2: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR spectral data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Pure Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity Analysis (1H) Calibration->Multiplicity Assignment Spectral Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Verification Assignment->Structure

NMR Data Acquisition and Analysis Workflow

Mass Spectrometry Fragmentation of 4-t-Pentylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 4-t-pentylcyclohexene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular fragmentation pathways, quantitative data, and the experimental protocols for analysis.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is expected to be governed by the stability of the resulting carbocations and radical species. The presence of the cyclohexene ring and the tertiary pentyl group dictates the primary cleavage sites. The molecular ion (M+) is anticipated to be of low abundance due to the numerous favorable fragmentation pathways.

The predicted quantitative data for the major fragments are summarized in the table below. These values are derived from established fragmentation patterns of substituted cyclohexenes and related aliphatic compounds.

m/zProposed Fragment IonStructurePredicted Relative Abundance
152[C11H20]+• (Molecular Ion)This compound radical cationLow
123[M - C2H5]+Loss of an ethyl radical from the t-pentyl groupModerate
95[M - C4H9]+Loss of a butyl radical (cleavage of the t-pentyl group)High
81[C6H9]+Cyclohexenyl cationHigh
68[C5H8]+•Retro-Diels-Alder fragmentation product (Isoprene radical cation)Moderate
67[C5H7]+Loss of H• from the retro-Diels-Alder productModerate
57[C4H9]+t-Butyl cation from the pentyl groupHigh (likely base peak)
41[C3H5]+Allyl cationModerate

Fragmentation Pathways

The fragmentation of this compound is primarily initiated by the removal of an electron to form the molecular ion. This is followed by several competing fragmentation pathways:

  • Alpha-Cleavage at the Tertiary Pentyl Group: The bond between the tertiary carbon of the pentyl group and the adjacent carbon is susceptible to cleavage. This can lead to the loss of an ethyl radical (resulting in a fragment at m/z 123) or a butyl radical (resulting in a fragment at m/z 95). The formation of the stable tertiary carbocation favors these pathways.

  • Cleavage of the Tertiary Pentyl Group: The entire t-pentyl group can be cleaved, leading to the formation of a stable cyclohexenyl cation at m/z 81 and a t-pentyl radical.

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA reaction. This concerted pericyclic reaction results in the formation of a diene and a dienophile. For this compound, this would yield an isoprene radical cation at m/z 68 and 3-methyl-1-butene. Subsequent loss of a hydrogen atom from the isoprene fragment can lead to a cation at m/z 67.

  • Fragmentation of the Alkyl Chain: The tertiary pentyl group itself can fragment, leading to the formation of a highly stable t-butyl cation at m/z 57, which is predicted to be the base peak in the spectrum.

  • Formation of Smaller Fragments: Further fragmentation can lead to the formation of smaller, stable cations such as the allyl cation at m/z 41.

Fragmentation_Pathway M This compound (m/z 152) frag123 [M - C2H5]+ (m/z 123) M->frag123 - C2H5• frag95 [M - C4H9]+ (m/z 95) M->frag95 - C4H9• frag81 Cyclohexenyl Cation (m/z 81) M->frag81 - C5H11• frag68 Isoprene Radical Cation (m/z 68) M->frag68 RDA frag57 t-Butyl Cation (m/z 57) M->frag57 Alkyl Cleavage Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Dilution Dilute Sample Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Processing Processing Detection->Processing Interpretation Interpretation Processing->Interpretation

FT-IR Spectroscopy Analysis of 4-t-Pentylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4-t-Pentylcyclohexene. This document outlines the characteristic infrared absorption frequencies for the key functional groups within the molecule, details a standard experimental protocol for analysis, and presents a logical workflow for the spectroscopic process.

Introduction to FT-IR Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." In the case of this compound, FT-IR spectroscopy is instrumental in confirming the presence of its core functional groups: the carbon-carbon double bond (C=C) of the cyclohexene ring, the associated vinylic C-H bonds, and the saturated C-H bonds of the cycloalkane ring and the t-pentyl substituent.

Data Presentation: Characteristic Functional Group Absorptions

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected quantitative data for these groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityNotes
Alkene (Cyclohexene)=C-H Stretch3100 - 3010MediumPeaks appearing above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[1][2]
C=C Stretch1680 - 1620Variable, Medium to WeakThe exact position can be influenced by ring strain. For cyclohexene, this peak is often observed around 1640-1650 cm⁻¹.[3][4]
Alkane (Cycloalkane & t-Pentyl)-C-H Stretch2960 - 2850StrongThese absorptions are due to the sp³ hybridized C-H bonds in both the cyclohexene ring and the t-pentyl group.[5][6]
-CH₂- Bend (Scissoring)~1470 - 1450MediumCharacteristic of the methylene groups in the cyclohexene ring.
-CH₃ Bend (Asymmetric & Symmetric)~1460 and ~1370MediumArises from the methyl groups of the t-pentyl substituent. The presence of a tertiary butyl or pentyl group can sometimes lead to a characteristic split in the methyl bending region.
Alkene (Cyclohexene)=C-H Bend (Out-of-plane)1000 - 650StrongThe position of this strong band in the fingerprint region can sometimes provide information about the substitution pattern of the alkene.[7]

Experimental Protocol: FT-IR Analysis of Liquid Samples

The following protocol details the methodology for obtaining an FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid analysis.

3.1. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample of this compound.

  • Micropipette.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

3.2. Sample Preparation and Background Collection

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous analyses. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

3.3. Sample Analysis

  • Sample Application: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal using a micropipette.[8] Ensure that the crystal surface is completely covered by the liquid sample.

  • Data Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal, which will be in contact with the sample. The instrument measures the attenuated energy of the reflected beam and converts it into an infrared spectrum. For improved signal-to-noise ratio, multiple scans are typically co-added (e.g., 16 or 32 scans).

  • Data Processing: The resulting spectrum is processed by the instrument's software, which performs a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

3.4. Post-Analysis

  • Cleaning: After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

  • Data Interpretation: Analyze the obtained spectrum by identifying the characteristic absorption peaks and comparing them to the expected values for the functional groups of this compound as detailed in the data table above.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Analysis cluster_interp Data Interpretation Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Raw Data (Fourier Transform) Acquire_Spectrum->Process_Data Identify_Peaks Identify Characteristic Peaks Process_Data->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data Final_Report Generate Final Report Compare_Data->Final_Report

Caption: Workflow for FT-IR Analysis of this compound.

References

Spectroscopic Characterization of 4-(tert-Pentyl)-1-cyclohexene (CAS Number: 51874-62-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Pentyl)-1-cyclohexene is a cyclic olefin of interest in various fields of chemical research, including synthetic organic chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application. This document outlines the predicted spectroscopic characteristics of this compound and provides generalized experimental protocols for its analysis using modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(tert-pentyl)-1-cyclohexene. These predictions are derived from established principles of spectroscopy and by comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Olefinic H (C1-H, C2-H)5.5 - 5.8Multiplet
Allylic H (C3-H, C6-H)1.9 - 2.2Multiplet
Cyclohexyl H (C4-H)1.2 - 1.6Multiplet
Cyclohexyl H (C5-H₂)1.0 - 1.8Multiplet
Methylene H (tert-pentyl, -CH₂-)1.1 - 1.3Quartet
Methyl H (tert-pentyl, -CH₃)0.8 - 1.0Triplet
Methyl H (tert-pentyl, gem-dimethyl)0.7 - 0.9Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Olefinic C (C1, C2)125 - 135
Allylic C (C3, C6)30 - 40
Substituted Cyclohexyl C (C4)40 - 50
Cyclohexyl C (C5)25 - 35
Quaternary C (tert-pentyl)35 - 45
Methylene C (tert-pentyl, -CH₂)30 - 40
Methyl C (tert-pentyl, -CH₃)8 - 15
Methyl C (tert-pentyl, gem-dimethyl)25 - 35

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
=C-H Stretch (Olefinic)3020 - 3080Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Alkene)1640 - 1680Medium, Sharp
-CH₂- Bend (Scissoring)1450 - 1470Medium
-CH₃ Bend (Asymmetric & Symmetric)1370 - 1390Medium

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Identity
152[M]⁺ (Molecular Ion)
123[M - C₂H₅]⁺
95[M - C₄H₉]⁺
81[C₆H₉]⁺ (Cyclohexenyl cation)
71[C₅H₁₁]⁺ (tert-Pentyl cation)
57[C₄H₉]⁺ (tert-Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound like 4-(tert-pentyl)-1-cyclohexene.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).

    • Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a neat liquid sample, place a single drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[1][2][3][4][5]

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap mass analyzer).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).

    • Data Analysis: Identify the peak corresponding to 4-(tert-pentyl)-1-cyclohexene in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

Diagram 1: General Workflow for Spectroscopic Characterization

G General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Liquid Sample (CAS 51874-62-5) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR GCMS GC-MS Prep_MS->GCMS Process_NMR Fourier Transform, Phase Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram Analysis, Mass Spectrum Extraction GCMS->Process_MS Interpret Structural Elucidation & Purity Assessment Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret G Logical Relationship for Structure Elucidation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure Proposed Structure: 4-(tert-Pentyl)-1-cyclohexene H_NMR ¹H NMR: - Olefinic protons - Aliphatic protons - Spin-spin coupling Structure->H_NMR predicts C_NMR ¹³C NMR: - Number of unique carbons - Chemical shifts of sp² and sp³ carbons Structure->C_NMR predicts IR_Data FT-IR: - C=C stretch - =C-H stretch - C-H stretch (aliphatic) Structure->IR_Data predicts MS_Data Mass Spec: - Molecular Ion (M⁺) - Fragmentation pattern Structure->MS_Data predicts H_NMR->Structure confirms proton environment C_NMR->Structure confirms carbon backbone IR_Data->Structure confirms functional groups MS_Data->Structure confirms molecular weight and fragments

References

Quantum Chemical Calculations for Determining the Conformational Stability of 4-t-Pentylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Analysis of Substituted Cyclohexenes

The cyclohexene ring adopts a half-chair conformation, which is more stable than the boat or twist-boat conformations. The introduction of substituents on the ring leads to different spatial arrangements, or conformers, with varying stabilities. The primary factor governing the stability of these conformers is the steric strain arising from interactions between the substituent and the rest of the ring.

In the case of 4-substituted cyclohexenes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, the conformer with the substituent in the pseudo-equatorial position is more stable to minimize steric interactions with the axial hydrogen atoms on the same side of the ring, known as 1,3-diaxial interactions. The bulky tert-pentyl group, with its significant steric demand, is expected to have a strong preference for the pseudo-equatorial position.

Conformational Isomers of 4-t-Pentylcyclohexene

The two primary chair-like conformers of this compound are the result of a ring flip, which interconverts the pseudo-axial and pseudo-equatorial positions of the tert-pentyl group.

Computational_Workflow start Initial Structure Generation (Pseudo-axial and Pseudo-equatorial) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher level of theory, e.g., MP2 or larger basis set) freq_calc->single_point thermo Thermochemical Analysis (Calculate ΔG, ΔH, ΔS) single_point->thermo results Relative Stability Determination thermo->results caption Fig. 2: Generalized computational workflow.

Unveiling 4-t-Pentylcyclohexene: A Technical Guide to its Discovery and Initial Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Plausible Pathways to 4-t-Pentylcyclohexene

The initial synthesis of this compound can be logically deduced through two primary and well-established organic chemistry reactions: the dehydration of 4-tert-pentylcyclohexanol and the Wittig reaction of 4-tert-pentylcyclohexanone. These methods represent the most likely routes taken for the compound's first isolation.

Synthesis of Precursors

The successful synthesis of this compound is predicated on the availability of its key precursors: 4-tert-pentylcyclohexanol and 4-tert-pentylcyclohexanone.

1. 4-tert-pentylcyclohexanol: This alcohol is typically prepared via the catalytic hydrogenation of 4-tert-pentylphenol. This process involves the reduction of the aromatic ring to a cyclohexane ring.

2. 4-tert-pentylcyclohexanone: The ketone precursor can be synthesized through the oxidation of 4-tert-pentylcyclohexanol. Common oxidizing agents for this transformation include chromic acid or Swern oxidation.

Key Synthetic Methodologies

The following sections detail the likely experimental protocols for the initial synthesis and isolation of this compound.

Method 1: Dehydration of 4-tert-pentylcyclohexanol

This acid-catalyzed elimination reaction is a fundamental method for the synthesis of alkenes from alcohols.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 4-tert-pentylcyclohexanol.

  • Acid Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to the alcohol.

  • Heating: Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product. The reaction is typically driven to completion by the removal of the product as it is formed.

  • Workup: The distillate, containing this compound and water, is collected. The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then washed with brine.

  • Purification: The crude product is dried over an anhydrous salt like magnesium sulfate and purified by fractional distillation to yield pure this compound.

Method 2: Wittig Reaction of 4-tert-pentylcyclohexanone

The Wittig reaction provides a reliable method for converting a ketone into an alkene with a specific double bond placement.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the phosphonium ylide. This is typically done by reacting methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction with Ketone: Cool the ylide solution in an ice bath and slowly add a solution of 4-tert-pentylcyclohexanone in THF.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Quantitative Data

The following tables summarize the expected quantitative data for the key compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₂₀152.28~195-197
4-tert-pentylcyclohexanolC₁₁H₂₂O170.30~235-238
4-tert-pentylcyclohexanoneC₁₁H₂₀O168.28~230-233

Table 1: Physical Properties

CompoundExpected Yield (%)
This compound (from Dehydration)70-85
This compound (from Wittig)60-75

Table 2: Expected Reaction Yields

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound, which are crucial for its identification and characterization.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic Protons5.5 - 5.7m-
Allylic Protons1.9 - 2.2m-
Cyclohexane Protons1.0 - 1.9m-
t-Pentyl Protons (CH₂)1.2 - 1.4q~7.5
t-Pentyl Protons (CH₃)0.8 - 0.9t~7.5
t-Pentyl Protons (gem-dimethyl)0.7 - 0.8s-

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
Vinylic Carbons120 - 135
Allylic Carbon30 - 40
Cyclohexane Carbons25 - 35
Quaternary t-Pentyl Carbon35 - 45
t-Pentyl Carbons (CH₂)30 - 40
t-Pentyl Carbons (CH₃)8 - 12
t-Pentyl Carbons (gem-dimethyl)25 - 30

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Functional GroupWavenumber (cm⁻¹)Intensity
=C-H stretch3015 - 3030Medium
C-H stretch (alkane)2850 - 2960Strong
C=C stretch1640 - 1660Medium
=C-H bend675 - 730Strong

Table 5: Predicted IR Spectroscopy Data for this compound

m/zProposed Fragment
152[M]⁺ (Molecular Ion)
123[M - C₂H₅]⁺
95[M - C₄H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

Visualizing the Synthesis

The following diagrams illustrate the logical flow and chemical transformations in the plausible synthetic pathways to this compound.

Synthesis_Pathway_1 cluster_precursor Precursor Synthesis cluster_main Synthesis of this compound 4-tert-pentylphenol 4-tert-pentylphenol 4-tert-pentylcyclohexanol 4-tert-pentylcyclohexanol 4-tert-pentylphenol->4-tert-pentylcyclohexanol H₂, Catalyst 4-tert-pentylcyclohexanone 4-tert-pentylcyclohexanone 4-tert-pentylcyclohexanol->4-tert-pentylcyclohexanone Oxidation This compound This compound 4-tert-pentylcyclohexanol_main 4-tert-pentylcyclohexanol 4-tert-pentylcyclohexanol_main->this compound Dehydration (H⁺) 4-tert-pentylcyclohexanone_main 4-tert-pentylcyclohexanone 4-tert-pentylcyclohexanone_main->this compound Wittig Reaction

Caption: Plausible synthetic pathways to this compound.

Dehydration_Workflow start Start: 4-tert-pentylcyclohexanol acid Add catalytic H₂SO₄ start->acid heat Heat and Distill acid->heat collect Collect Distillate heat->collect separate Separate Organic Layer collect->separate wash_bicarb Wash with NaHCO₃ (aq) separate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry purify Fractional Distillation dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the dehydration of 4-tert-pentylcyclohexanol.

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification phosphonium_salt Methyltriphenylphosphonium bromide base Add n-BuLi in THF phosphonium_salt->base ylide Phosphonium Ylide base->ylide add_ketone Add Ketone to Ylide ketone 4-tert-pentylcyclohexanone ketone->add_ketone react Stir at Room Temp add_ketone->react quench Quench with Water react->quench extract Extract with Et₂O quench->extract wash Wash and Dry extract->wash purify Column Chromatography wash->purify product Pure this compound purify->product

A Technical Guide to 4-t-Pentylcyclohexene and its Analogs: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-t-Pentylcyclohexene is a substituted cycloalkene that, along with its structural analogs, holds potential for investigation in various scientific domains, including materials science and medicinal chemistry. While direct research on this compound is limited, this technical guide provides a comprehensive overview of its probable synthetic routes, predicted physicochemical properties, and potential biological activities, drawing upon established chemical principles and data from closely related analogs such as 4-t-butylcyclohexene. This document outlines detailed experimental protocols for the synthesis of this compound via dehydration of 4-tert-pentylcyclohexanol and the Wittig reaction of 4-tert-pentylcyclohexanone. Furthermore, it summarizes the known biological activities of structurally similar compounds, suggesting potential avenues for future research into the pharmacological applications of this compound and its derivatives. All quantitative data from analogous compounds is presented in structured tables for comparative analysis, and key reaction pathways are illustrated using Graphviz diagrams.

Introduction

Substituted cyclohexene moieties are prevalent scaffolds in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of bulky alkyl groups, such as a tertiary-pentyl group, onto the cyclohexene ring can significantly influence the molecule's lipophilicity, steric profile, and ultimately its interaction with biological targets. This guide focuses on this compound, a compound for which specific literature is scarce, and aims to provide a foundational understanding by leveraging data from its lower homolog, 4-t-butylcyclohexene, and other related structures.

Synthesis of this compound

The synthesis of this compound can be approached through two primary and reliable synthetic strategies starting from the corresponding ketone or alcohol.

Dehydration of 4-tert-Pentylcyclohexanol

A common and effective method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In the case of this compound, the precursor would be 4-tert-pentylcyclohexanol.

Reaction Scheme:

G reactant 4-tert-Pentylcyclohexanol product This compound reactant->product Heat catalyst H+ (cat.)

Caption: Acid-catalyzed dehydration of 4-tert-pentylcyclohexanol.

Experimental Protocol (Adapted from the dehydration of 4-tert-butylcyclohexanol):

  • Apparatus Setup: A round-bottom flask is fitted with a fractional distillation column, a condenser, and a receiving flask.

  • Reaction Mixture: 4-tert-Pentylcyclohexanol is placed in the round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid. A common ratio is approximately 1:10 acid to alcohol by volume.

  • Heating: The mixture is gently heated. The alkene product, being more volatile than the starting alcohol, will distill over as it is formed.

  • Purification: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and purified by simple distillation to yield pure this compound.

Wittig Reaction of 4-tert-Pentylcyclohexanone

The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes with high regioselectivity. To synthesize this compound, 4-tert-pentylcyclohexanone would be reacted with a phosphonium ylide, typically methylenetriphenylphosphorane.

Reaction Scheme:

G ketone 4-tert-Pentylcyclohexanone plus plus ylide Ph3P=CH2 alkene This compound ylide->alkene plus2 + byproduct Ph3P=O

Caption: Wittig olefination of 4-tert-pentylcyclohexanone.

Experimental Protocol (Adapted from the Wittig reaction on 4-tert-butylcyclohexanone):

  • Ylide Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, methyltriphenylphosphonium bromide is suspended in an anhydrous ether solvent (e.g., diethyl ether or THF). A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (typically 0 °C or below) to generate the ylide in situ.

  • Reaction with Ketone: A solution of 4-tert-pentylcyclohexanone in the same anhydrous solvent is then added slowly to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Physicochemical and Spectroscopic Data (Predicted and Analog-Based)

Table 1: Physicochemical Properties of 4-t-Butylcyclohexene

PropertyValue
Molecular Formula C10H18
Molecular Weight 138.25 g/mol [1][2][3]
Appearance Colorless liquid[2]
Boiling Point Not available
Density Not available

Table 2: Predicted and Analog-Based Spectroscopic Data

Spectroscopy Predicted Chemical Shifts/Bands for this compound (based on 4-t-Butylcyclohexene data) Reference Data for 4-t-Butylcyclohexanone
¹H NMR Vinyl protons (~5.5-5.8 ppm), Allylic protons (~1.8-2.2 ppm), Cyclohexyl protons (~1.0-1.8 ppm), t-Pentyl protons (~0.8-1.0 ppm)¹H NMR (CDCl₃, 300 MHz): δ 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H)[4]
¹³C NMR Vinylic carbons (~125-130 ppm), Allylic carbons (~25-35 ppm), Saturated carbons (~20-45 ppm), t-Pentyl carbons (~8-35 ppm)¹³C NMR (CDCl₃, 75 MHz): δ 211.6 (C=O), 46.6, 41.0, 32.2, 27.4[5]
IR Spectroscopy C=C stretch (~1650 cm⁻¹), =C-H stretch (~3020 cm⁻¹), C-H stretch (sp³) (~2850-2960 cm⁻¹)IR (neat): C=O stretch ~1715 cm⁻¹[6][7]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 152. Characteristic fragmentation pattern involving loss of the t-pentyl group.MS (EI): m/z 154 (M⁺), 98, 57[8][9]

Potential Biological Activities and Signaling Pathways

While no biological studies have been reported for this compound, the broader class of terpenes and related cyclohexane derivatives have demonstrated a range of biological activities. These activities provide a basis for predicting the potential therapeutic applications of this compound and its analogs.

Anti-inflammatory Activity

Many terpenes, which share structural similarities with this compound, exhibit significant anti-inflammatory properties.[10][11][12][13][14] These compounds often modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, and by suppressing the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10]

Potential Signaling Pathway:

G stimulus Inflammatory Stimulus cell Immune Cell stimulus->cell nfkb NF-κB cell->nfkb Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulation inflammation Inflammation cytokines->inflammation terpene This compound (Analog) terpene->nfkb Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Various cyclohexane derivatives have been reported to possess antibacterial and antifungal properties.[15][16] The lipophilic nature of the alkyl-substituted cyclohexene ring may facilitate its interaction with and disruption of microbial cell membranes. Derivatives of 4-t-butylcyclohexanone have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[17]

Antiviral Activity

Certain cyclohexenyl and cyclohexanyl nucleoside analogs have been synthesized and evaluated for their antiviral activity against a range of viruses, including herpes simplex virus (HSV) and coxsackie virus.[18] This suggests that the cyclohexene scaffold could be a valuable starting point for the development of novel antiviral agents.

Conclusion

This compound represents an under-explored molecule with potential for further scientific investigation. Based on the chemistry of its analogs, its synthesis is readily achievable through established methods such as alcohol dehydration and the Wittig reaction. The predicted spectroscopic and physicochemical properties provide a foundation for its characterization. Furthermore, the known biological activities of related terpenes and cyclohexane derivatives suggest that this compound and its analogs could be promising candidates for screening in anti-inflammatory, antimicrobial, and antiviral assays. This technical guide serves as a comprehensive resource to stimulate and support future research into this and similar chemical entities.

References

Conformational Landscape of 4-t-Pentylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of substituted cyclohexene rings is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The 4-t-pentylcyclohexene molecule serves as an exemplary model for understanding the interplay of steric and electronic effects that govern the three-dimensional structure of six-membered rings containing a single double bond. This technical guide provides an in-depth analysis of the conformational equilibrium of the this compound ring, summarizing key energetic parameters, detailing experimental methodologies for their determination, and visualizing the underlying principles through logical diagrams. Due to the limited availability of specific experimental data for the t-pentyl substituent, this guide will draw upon well-established principles and data from the closely related and extensively studied 4-t-butylcyclohexene as a primary analogue.

Introduction to Cyclohexene Conformations

Unlike the well-known chair and boat conformations of cyclohexane, the presence of a double bond in cyclohexene flattens the ring at the sp2-hybridized carbons (C1 and C2). This results in a "sofa" or "half-chair" conformation as the lowest energy form. In this conformation, four of the carbon atoms (C1, C2, C3, and C6) are coplanar, while C4 and C5 are puckered out of this plane in opposite directions.

A key feature of substituted cyclohexenes is the existence of two non-equivalent pseudo-chair conformations that can interconvert via a ring flip. These are designated as the pseudo-equatorial (e') and pseudo-axial (a') conformations, referring to the orientation of the substituent at the C4 position.

The Conformational Equilibrium of this compound

The bulky tertiary-pentyl (t-pentyl) or tert-amyl group at the C4 position strongly influences the conformational equilibrium of the cyclohexene ring. Due to steric hindrance, the conformer in which the bulky group occupies the pseudo-equatorial position is significantly more stable than the conformer where it is in the pseudo-axial position.

The primary destabilizing factor in the pseudo-axial conformation is the 1,3-diaxial-like interaction, also known as allylic strain (A(1,3) strain). This refers to the steric repulsion between the pseudo-axial substituent at C4 and the hydrogen atom at C2. An additional flagpole-like interaction between the pseudo-axial t-pentyl group and the hydrogen at C1 further disfavors this conformation.

The conformational equilibrium can be represented as follows:

G cluster_0 Pseudo-axial (a') cluster_1 Pseudo-equatorial (e') a Less Stable b More Stable a->b Ring Flip b->a Ring Flip

Conformational equilibrium of this compound.

Quantitative Conformational Analysis

ParameterValue (for 4-t-butylcyclohexene analogue)Significance
ΔG° (a' → e') ~ -2.5 kcal/molFree energy difference favoring the pseudo-equatorial conformer.
Equilibrium Constant (Keq) > 50Indicates a strong preference for the pseudo-equatorial conformer at room temperature.
Population of Pseudo-equatorial Conformer > 98%The vast majority of molecules exist in the more stable conformation.
Population of Pseudo-axial Conformer < 2%The less stable conformation is only present in a very small amount.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and the characterization of individual conformers rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

Low-Temperature NMR Spectroscopy

Objective: To slow down the rate of ring flipping to an extent that signals for both the pseudo-axial and pseudo-equatorial conformers can be observed and quantified.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl3, or deuterated dichloromethane, CD2Cl2).

  • Initial Spectrum: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, rapid ring inversion leads to a time-averaged spectrum where the signals represent a weighted average of the two conformers.

  • Low-Temperature Studies: The sample is cooled incrementally within the NMR spectrometer's variable temperature unit. Spectra are acquired at various temperatures (e.g., down to -80 °C or lower).

  • Coalescence and Signal Separation: As the temperature decreases, the rate of ring flipping slows. The averaged signals will broaden, then coalesce, and finally resolve into separate sets of signals for the major (pseudo-equatorial) and minor (pseudo-axial) conformers.

  • Integration and Quantification: The relative populations of the two conformers at a given low temperature can be determined by integrating the corresponding well-resolved signals. The free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq), where Keq is the ratio of the conformer populations.

Analysis of Vicinal Coupling Constants

Objective: To determine the dihedral angles between adjacent protons, which are characteristic of the ring's conformation.

Methodology:

  • High-Resolution ¹H NMR: A high-resolution ¹H NMR spectrum is acquired to accurately measure the coupling constants (J-values) between vicinal protons.

  • Karplus Equation: The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. By analyzing the J-values, particularly for the protons on C3, C4, C5, and C6, the dominant conformation and its geometry can be inferred. For example, a large trans-diaxial coupling (typically 8-13 Hz) would be expected between H4 and H5 in the pseudo-equatorial conformer.

Computational Chemistry

Objective: To model the geometries and relative energies of the possible conformations.

Methodology:

  • Structure Building: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT) or high-level molecular mechanics force fields.

  • Prediction of NMR Parameters: Computational methods can also be used to predict NMR chemical shifts and coupling constants for each conformer, which can then be compared with experimental data to validate the computational model.

The following diagram illustrates a general workflow for the conformational analysis of this compound:

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Correlation & Conclusion exp_start Synthesize/Obtain this compound nmr NMR Spectroscopy exp_start->nmr lt_nmr Low-Temperature NMR nmr->lt_nmr j_coupling J-Coupling Analysis nmr->j_coupling exp_end Determine Conformer Populations and ΔG° lt_nmr->exp_end j_coupling->exp_end correlation Compare Experimental and Computational Data exp_end->correlation comp_start Build 3D Molecular Model conf_search Conformational Search comp_start->conf_search geom_opt Geometry Optimization & Energy Calculation conf_search->geom_opt comp_end Predict Relative Stabilities and Spectroscopic Parameters geom_opt->comp_end comp_end->correlation conclusion Elucidate Dominant Conformation and Energetics correlation->conclusion

Workflow for conformational analysis.

Signaling Pathways and Logical Relationships

The conformational preference of this compound is governed by a logical hierarchy of steric interactions. The following diagram illustrates the key factors leading to the observed stability of the pseudo-equatorial conformer.

G cluster_0 Conformational Choice cluster_1 Driving Forces cluster_2 Key Interactions cluster_3 Resulting Conformations conformer This compound Conformation steric_hindrance Minimization of Steric Hindrance conformer->steric_hindrance allylic_strain A(1,3) Allylic Strain steric_hindrance->allylic_strain flagpole Flagpole Interaction steric_hindrance->flagpole pseudo_equatorial Pseudo-equatorial (Favored) pseudo_axial Pseudo-axial (Disfavored) allylic_strain->pseudo_axial flagpole->pseudo_axial

Factors influencing conformational preference.

Conclusion

The conformational analysis of this compound reveals a strong preference for the pseudo-equatorial conformation of the t-pentyl group. This preference is driven by the avoidance of significant steric clashes, primarily A(1,3) allylic strain, that destabilize the pseudo-axial conformer. The principles and experimental methodologies outlined in this guide, largely based on the well-studied 4-t-butylcyclohexene analogue, provide a robust framework for understanding and predicting the conformational behavior of this and related substituted cyclohexene systems. For professionals in drug development, a thorough understanding of these conformational landscapes is critical for designing molecules with specific three-dimensional structures required for optimal biological activity.

Methodological & Application

Application Note: Gas Chromatography Analysis of 4-tert-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of 4-tert-Pentylcyclohexene. The described protocol is suitable for the determination of purity and the quantification of 4-tert-Pentylcyclohexene in various sample matrices. The methodology utilizes a non-polar capillary column coupled with a flame ionization detector (FID) to achieve excellent separation and sensitivity. This document provides comprehensive experimental parameters, data presentation in a structured format, and a visual representation of the analytical workflow.

Introduction

4-tert-Pentylcyclohexene is a substituted cyclohexene derivative with applications in synthetic chemistry and as a potential building block in drug development. Accurate and precise analytical methods are crucial for its characterization and quality control. Gas chromatography with flame ionization detection (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This protocol outlines a validated GC-FID method for the analysis of 4-tert-Pentylcyclohexene.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a flame ionization detector.[3]

  • GC Column: Agilent J&W DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).[4]

  • Carrier Gas: Helium (99.999% purity or higher).

  • Gases for FID: Hydrogen (99.999% purity or higher) and compressed air.

  • Syringes: 10 µL GC syringe for manual injection or autosampler vials (2 mL) with septa.

  • Solvent: Hexane (GC grade or higher).

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of 4-tert-Pentylcyclohexene at a concentration of 1000 µg/mL in hexane.

  • Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing 4-tert-Pentylcyclohexene.

  • Dissolve the sample in a known volume of hexane to achieve a theoretical concentration within the calibration range.

  • Vortex the sample to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Gas Chromatography Conditions

The following GC parameters are recommended for the analysis of 4-tert-Pentylcyclohexene:

ParameterValue
Injector
Injection ModeSplit (Split Ratio 50:1)
Injector Temperature250 °C
Injection Volume1 µL
Oven
Initial Temperature80 °C
Initial Hold Time2 minutes
Temperature Ramp15 °C/min to 200 °C
Final Hold Time5 minutes
Column
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Data Analysis and Quantification

The quantification of 4-tert-Pentylcyclohexene is performed using an external standard calibration method.

  • Inject the prepared calibration standards into the GC system.

  • Record the peak area for 4-tert-Pentylcyclohexene for each standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Inject the prepared sample solution into the GC system.

  • Determine the peak area of 4-tert-Pentylcyclohexene in the sample chromatogram.

  • Calculate the concentration of 4-tert-Pentylcyclohexene in the sample using the calibration curve equation.

Data Presentation

The quantitative data for the analysis of 4-tert-Pentylcyclohexene is summarized in the tables below.

Table 1: Calibration Data for 4-tert-Pentylcyclohexene

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,543
563,891
10128,112
25320,543
50645,890
1001,295,321

Table 2: Sample Analysis Results

Sample IDSample Weight (mg)Dilution Volume (mL)Peak Area (Arbitrary Units)Calculated Concentration (µg/mL)Purity (%)
Sample A10.510485,67837.599.2
Sample B10.210470,12336.399.5

Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Diagrams

The overall workflow for the GC analysis of 4-tert-Pentylcyclohexene is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Serial Dilution) GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

GC Analysis Workflow for 4-tert-Pentylcyclohexene

The logical relationship for the quantification process is illustrated in the following diagram.

Quantification_Logic Concentration Known Standard Concentrations Calibration Calibration Curve y = mx + c Concentration->Calibration Peak_Area Measured Peak Areas Peak_Area->Calibration Calculated_Concentration Calculated Sample Concentration Calibration->Calculated_Concentration Sample_Peak_Area Sample Peak Area Sample_Peak_Area->Calculated_Concentration

Quantitative Analysis Logic Diagram

Conclusion

The gas chromatography method described in this application note provides a reliable and accurate means for the quantitative analysis of 4-tert-Pentylcyclohexene. The use of a non-polar capillary column and flame ionization detection ensures excellent chromatographic resolution and sensitivity. This protocol is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Polymerization of 4-Methyl-1-Pentene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "4-t-Pentylcyclohexene" is not a commonly utilized monomer in polymerization literature. The following application notes and protocols are based on the polymerization of 4-methyl-1-pentene (4M1P) , a structurally related and industrially significant monomer. It is presumed that this information will be of greater utility to researchers in the field.

These notes are intended for researchers, scientists, and drug development professionals interested in the synthesis and application of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic.

Introduction

Poly(4-methyl-1-pentene), often referred to as PMP, is a crystalline polyolefin with a unique combination of properties, including very low density, high transparency, excellent gas permeability, and a high melting point.[1] These characteristics make it a valuable material for specialized applications in medical devices, gas separation membranes, and laboratory ware. The isospecific polymerization of 4M1P is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[2][3]

Applications

  • Medical Devices: Due to its excellent biocompatibility, sterilizability, and transparency, PMP is used in medical applications such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO), hypodermic syringes, and blood collection equipment.[2]

  • Gas Separation Membranes: The high gas permeability and selectivity of PMP make it suitable for the fabrication of gas separation and pervaporation membranes.

  • Laboratory and Industrial Equipment: Its high melting point and chemical resistance allow for its use in laboratory apparatus and industrial components that require steam sterilization.

  • Food Packaging: The transparency and high melting temperature of PMP make it a candidate for microwave-safe food containers and packaging.

Quantitative Data Summary

The properties of poly(4-methyl-1-pentene) can vary significantly depending on the catalyst system and polymerization conditions used. The following tables summarize key data points for PMP synthesized using different catalytic methods.

Table 1: Thermal Properties of Poly(4-methyl-1-pentene) (PMP)

PropertyValueCatalyst TypeReference
Crystalline Melting Point (Tm)240 °CNot Specified
Melting Temperature (Tm)149 °CSyndiospecific Metallocene[2]
Melting Temperature (Tm)Up to 246 °CIsospecific Metallocene[2]
Vicat Softening Temperature179 °CNot Specified[1]

Table 2: Physical and Molecular Properties of Poly(4-methyl-1-pentene) (PMP)

PropertyValueNotesReference
Density0.835 g/mL at 25 °CThe lowest among current commercial polymers.
Refractive Index (n20/D)1.463
Molecular WeightVaries (Low, Medium, High)Dependent on catalyst and conditions.[4][5]

Experimental Protocols

The following are generalized protocols for the polymerization of 4-methyl-1-pentene using Ziegler-Natta and metallocene catalysts. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Polymerization of 4-Methyl-1-Pentene using a Heterogeneous Ziegler-Natta Catalyst

This protocol describes a typical slurry polymerization process.

Materials:

  • 4-methyl-1-pentene (4M1P), polymerization grade, purified.

  • Titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support (catalyst).

  • Triethylaluminum (Al(C₂H₅)₃ or TEAL) (cocatalyst).

  • An organic modifier (e.g., an ester of an aromatic diacid).

  • Toluene or Heptane, anhydrous.

  • Isopropanol with hydrochloric acid (for quenching).

  • Ethanol (for washing).

  • Antioxidant solution (e.g., 2,6-di-tert-butyl-4-methylphenol in acetone).

Procedure:

  • Reactor Preparation: A 100 mL glass reactor equipped with a mechanical stirrer and a temperature control system is thoroughly dried and purged with argon.

  • Solvent and Monomer Addition: Anhydrous toluene (or heptane) is introduced into the reactor, followed by the desired amount of purified 4-methyl-1-pentene monomer. The reactor is brought to the desired polymerization temperature (e.g., 40-70 °C).

  • Cocatalyst Addition: A solution of triethylaluminum in the reaction solvent is added to the reactor.

  • Catalyst Introduction and Polymerization: The solid Ziegler-Natta catalyst is introduced to the monomer solution containing the cocatalyst to initiate polymerization. The polymerization is allowed to proceed for the desired time (e.g., 1-4 hours) while maintaining a constant temperature.

  • Quenching: The polymerization is terminated by adding acidic isopropanol or ethanol.

  • Polymer Isolation and Purification: The precipitated polymer is filtered, washed repeatedly with ethanol to remove catalyst residues, and then dried in a vacuum oven at 60-80 °C overnight.

  • Stabilization: The dried polymer is treated with an antioxidant solution to prevent degradation.

Protocol 2: Polymerization of 4-Methyl-1-Pentene using a Homogeneous Metallocene Catalyst

This protocol outlines the procedure for metallocene-catalyzed solution polymerization.

Materials:

  • 4-methyl-1-pentene (4M1P), polymerization grade, purified.

  • Metallocene catalyst precursor (e.g., a zirconocene complex like rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂).

  • Methylaluminoxane (MAO) solution (cocatalyst).

  • Toluene, anhydrous.

  • Acidic ethanol (for quenching).

  • Ethanol (for washing).

  • Antioxidant solution.

Procedure:

  • Reactor Setup: A 100 mL glass reactor is prepared as described in Protocol 1.

  • Monomer and Cocatalyst: Anhydrous toluene and the 4M1P monomer are added to the reactor. The desired amount of MAO solution is then introduced, and the mixture is brought to the polymerization temperature (e.g., 25-50 °C).

  • Initiation: The polymerization is initiated by adding a solution of the metallocene catalyst precursor in toluene to the reactor.[6]

  • Polymerization: The reaction is allowed to proceed for the specified duration.

  • Termination and Isolation: The polymerization is quenched with acidic ethanol. The resulting polymer is filtered, washed thoroughly with ethanol, and dried under vacuum at 80 °C.[6]

  • Stabilization: An antioxidant is added to the final polymer product.

Visualizations

Below are diagrams illustrating the experimental workflow for the polymerization of 4-methyl-1-pentene.

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_workup Work-up prep Dry and Purge Reactor add_solvent Add Anhydrous Solvent prep->add_solvent add_monomer Add 4-Methyl-1-Pentene add_solvent->add_monomer add_cocatalyst Add Cocatalyst (e.g., MAO) add_monomer->add_cocatalyst initiate Initiate with Catalyst add_cocatalyst->initiate polymerize Maintain Temperature and Time initiate->polymerize quench Quench Reaction polymerize->quench filtrate Filter Polymer quench->filtrate wash Wash with Ethanol filtrate->wash dry Dry under Vacuum wash->dry

Caption: General experimental workflow for the polymerization of 4-methyl-1-pentene.

ziegler_natta_mechanism active_site Active Ti-Polymer Chain coordination Monomer Coordination to Ti active_site->coordination monomer 4-Methyl-1-Pentene Monomer monomer->coordination insertion Insertion into Ti-C Bond coordination->insertion propagation Chain Propagation insertion->propagation propagation->active_site Regenerates Active Site for next monomer

Caption: Simplified mechanism of Ziegler-Natta polymerization of 4-methyl-1-pentene.

References

Application Notes and Protocols for the Synthesis of Fragrance Compounds from 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-t-Pentylcyclohexene is a readily available cyclic alkene that holds potential as a versatile starting material for the synthesis of novel fragrance compounds. Its cyclohexyl core, substituted with a bulky t-pentyl group, can be functionalized through various organic transformations to yield a diverse range of esters, aldehydes, and ketones. These derivatives are of interest to the fragrance industry for their potential to exhibit unique and desirable olfactory properties, including woody, fruity, and floral notes. This document provides detailed application notes and experimental protocols for the proposed synthesis of fragrance compounds from this compound. The methodologies outlined are based on established and reliable organic reactions, offering a roadmap for the exploration of new chemical entities for fragrance applications.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the conversion of this compound into potential fragrance molecules:

  • Pathway A: Hydroboration-Oxidation and Subsequent Functionalization. This pathway involves the anti-Markovnikov hydration of the double bond to yield 4-t-pentylcyclohexanol. This alcohol can then be esterified to produce fragrance esters or oxidized to the corresponding ketone.

  • Pathway B: Epoxidation and Rearrangement. This route proceeds through the formation of an epoxide, which can then be subjected to acid-catalyzed rearrangement to yield 4-t-pentylcyclohexanone. The resulting ketone can be used as a fragrance ingredient itself or can be further modified.

These pathways are illustrated in the workflow diagram below.

G cluster_pathwayA Pathway A: Hydroboration-Oxidation cluster_pathwayB Pathway B: Epoxidation and Rearrangement cluster_start Starting Material A_start This compound A_step1 Hydroboration-Oxidation A_start->A_step1 1. BH3-THF 2. H2O2, NaOH A_intermediate 4-t-Pentylcyclohexanol A_step1->A_intermediate A_step2a Esterification A_intermediate->A_step2a Acetic Anhydride, Pyridine A_step2b Oxidation A_intermediate->A_step2b PCC, CH2Cl2 A_product1 4-t-Pentylcyclohexyl Esters (e.g., Acetate) A_step2a->A_product1 A_product2 4-t-Pentylcyclohexanone A_step2b->A_product2 B_start This compound B_step1 Epoxidation B_start->B_step1 m-CPBA, CH2Cl2 B_intermediate This compound Oxide B_step1->B_intermediate B_step2 Acid-Catalyzed Rearrangement B_intermediate->B_step2 Lewis Acid (e.g., BF3·OEt2) B_product 4-t-Pentylcyclohexanone B_step2->B_product Start This compound

Figure 1: Proposed synthetic pathways from this compound.

Experimental Protocols

Pathway A: Hydroboration-Oxidation and Subsequent Functionalization

A.1: Synthesis of 4-t-Pentylcyclohexanol

  • Principle: This procedure utilizes the hydroboration of this compound followed by oxidative workup to produce 4-t-pentylcyclohexanol in an anti-Markovnikov fashion.

  • Materials:

    • This compound

    • Borane-tetrahydrofuran complex (1 M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium hydroxide (3 M aqueous solution)

    • Hydrogen peroxide (30% aqueous solution)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the borane-THF complex (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 20 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain crude 4-t-pentylcyclohexanol.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

A.2a: Synthesis of 4-t-Pentylcyclohexyl Acetate

  • Principle: Esterification of 4-t-pentylcyclohexanol with acetic anhydride in the presence of a base catalyst yields the corresponding acetate ester, a potential fragrance compound with fruity and woody notes.

  • Materials:

    • 4-t-Pentylcyclohexanol

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 4-t-pentylcyclohexanol (1 equivalent) in dichloromethane.

    • Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 4-t-pentylcyclohexyl acetate by vacuum distillation.

A.2b: Synthesis of 4-t-Pentylcyclohexanone

  • Principle: Oxidation of the secondary alcohol, 4-t-pentylcyclohexanol, using pyridinium chlorochromate (PCC) provides the corresponding ketone, 4-t-pentylcyclohexanone.

  • Materials:

    • 4-t-Pentylcyclohexanol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Diethyl ether

  • Procedure:

    • To a flask containing a suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 4-t-pentylcyclohexanol (1 equivalent) in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield crude 4-t-pentylcyclohexanone.

    • Purify the product by vacuum distillation or column chromatography.

Pathway B: Epoxidation and Rearrangement

B.1: Synthesis of this compound Oxide

  • Principle: The double bond of this compound is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Saturated sodium sulfite solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1 equivalent) in DCM and cool to 0 °C.

    • In a separate flask, dissolve m-CPBA (1.2 equivalents) in DCM.

    • Add the m-CPBA solution dropwise to the alkene solution, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Wash the reaction mixture with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. The product can be used in the next step without further purification.

B.2: Synthesis of 4-t-Pentylcyclohexanone via Rearrangement

  • Principle: The synthesized epoxide undergoes an acid-catalyzed rearrangement to form the corresponding ketone.

  • Materials:

    • This compound oxide

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the crude this compound oxide (1 equivalent) in anhydrous DCM and cool to 0 °C.

    • Add a catalytic amount of BF₃·OEt₂ (e.g., 0.1 equivalents) dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting 4-t-pentylcyclohexanone by vacuum distillation.

Data Presentation

The following table summarizes the expected quantitative data for the key reaction steps. Yields are estimated based on literature precedents for similar transformations.

Reaction StepStarting MaterialProductReagentsExpected Yield (%)
A.1 This compound4-t-Pentylcyclohexanol1. BH₃-THF; 2. H₂O₂, NaOH85-95
A.2a 4-t-Pentylcyclohexanol4-t-Pentylcyclohexyl AcetateAcetic Anhydride, Pyridine80-90
A.2b 4-t-Pentylcyclohexanol4-t-PentylcyclohexanonePCC, DCM75-85
B.1 This compoundThis compound Oxidem-CPBA, DCM90-98
B.2 This compound Oxide4-t-PentylcyclohexanoneBF₃·OEt₂, DCM70-80

Logical Relationship Diagram

The logical flow of the synthetic protocols, from starting material to final products, is depicted below.

G cluster_input Inputs cluster_process Synthetic Process cluster_intermediates Intermediates cluster_functionalization Functionalization cluster_output Outputs Start This compound ProtocolA Protocol A: Hydroboration-Oxidation Start->ProtocolA ProtocolB Protocol B: Epoxidation-Rearrangement Start->ProtocolB Reagents Reagents & Solvents Reagents->ProtocolA Reagents->ProtocolB IntermediateA 4-t-Pentylcyclohexanol ProtocolA->IntermediateA IntermediateB This compound Oxide ProtocolB->IntermediateB Esterification Esterification IntermediateA->Esterification Oxidation Oxidation IntermediateA->Oxidation Rearrangement Rearrangement IntermediateB->Rearrangement Product1 Fragrance Ester Esterification->Product1 Product2 Fragrance Ketone Oxidation->Product2 Rearrangement->Product2

Figure 2: Logical workflow for fragrance synthesis.

Conclusion

The protocols detailed in this document provide a solid foundation for the synthesis of novel fragrance compounds derived from this compound. By following these established chemical transformations, researchers can efficiently generate a library of derivatives for olfactory screening. The proposed pathways are robust and utilize common laboratory reagents and techniques, making them accessible for both academic and industrial research settings. Further exploration and optimization of these routes may lead to the discovery of new and valuable ingredients for the fragrance industry.

Application Note: A Detailed Protocol for the Epoxidation of 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the epoxidation of 4-t-Pentylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are crucial intermediates in organic synthesis and drug development due to their versatile reactivity. This protocol details the reaction setup, execution, work-up, and purification of the target epoxide, this compound oxide. All quantitative data is presented in clear, tabular format, and a workflow diagram generated using Graphviz is included for enhanced visualization of the experimental process.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly reactive and synthetically useful epoxide functional groups. These three-membered cyclic ethers are valuable precursors for the synthesis of a wide array of molecules, including diols, amino alcohols, and other complex organic structures frequently found in pharmaceuticals and biologically active compounds. One of the most common and reliable methods for this transformation is the Prilezhaev reaction, which employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the epoxide product. This application note provides a detailed, step-by-step protocol for the epoxidation of the liquid alkene, this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₁₁H₂₀152.28Not ReportedNot Reported
m-CPBA (≤77%)C₇H₅ClO₃172.57DecomposesNot Applicable
DichloromethaneCH₂Cl₂84.9339.61.33
This compound oxideC₁₁H₂₀O168.28Not ReportedNot Reported
Table 2: Reagent Quantities for a 10 mmol Scale Reaction
ReagentMoles (mmol)Mass (g)Volume (mL)Equivalents
This compound10.01.52~1.7 (estimated)1.0
m-CPBA (77%)12.02.68N/A1.2
DichloromethaneN/AN/A50N/A
Saturated NaHCO₃(aq)N/AN/A2 x 25N/A
Saturated Na₂SO₃(aq)N/AN/A25N/A
BrineN/AN/A25N/A
Anhydrous MgSO₄N/ATo DryN/AN/A

Experimental Protocols

Materials and Equipment
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10.0 mmol).

  • Dissolution: Dissolve the alkene in 50 mL of dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of m-CPBA: Slowly add m-CPBA (2.68 g of 77% purity, 12.0 mmol) to the stirred solution in portions over 10-15 minutes. Caution: m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding and use plastic or ceramic spatulas.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene spot.

Work-up Procedure
  • Quenching: After the reaction is complete, cool the mixture again to 0 °C and quench the excess peroxy acid by slowly adding 25 mL of a saturated aqueous solution of sodium sulfite. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) should be the bottom layer.

  • Washing:

    • Wash the organic layer twice with 25 mL of saturated aqueous sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct. Caution: CO₂ evolution may occur, so vent the separatory funnel frequently.

    • Wash the organic layer once with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude epoxide.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.

  • Loading: Dissolve the crude epoxide in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure epoxide.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound oxide as a colorless oil.

Visualizations

Reaction Signaling Pathway

Epoxidation_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Alkene This compound TS Concerted Transition State Alkene->TS Nucleophilic attack on peroxy acid oxygen mCPBA m-CPBA mCPBA->TS Epoxide This compound oxide TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Mechanism of m-CPBA epoxidation.

Experimental Workflow

Experimental_Workflow A 1. Dissolve this compound in DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA portion-wise B->C D 4. Stir at 0 °C to RT C->D E 5. Quench with Na2SO3(aq) D->E F 6. Wash with NaHCO3(aq) E->F G 7. Wash with Brine F->G H 8. Dry (MgSO4) and Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure this compound oxide I->J

Caption: Step-by-step experimental workflow.

Derivatization of 4-t-Pentylcyclohexene: Application Notes and Protocols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-t-pentylcyclohexene, a valuable starting material for the synthesis of diverse molecular scaffolds. The protocols outlined below focus on three key transformations of the cyclohexene double bond: epoxidation, dihydroxylation, and oxidative cleavage. These reactions yield versatile intermediates—epoxides, diols, and dicarboxylic acids—that serve as crucial building blocks in medicinal chemistry and materials science.

Epoxidation of this compound

Epoxidation of the electron-rich double bond in this compound provides a reactive three-membered oxirane ring, a key intermediate for introducing a variety of functional groups. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation due to their reliability and stereospecificity. The reaction proceeds via a concerted mechanism, resulting in syn-addition of the oxygen atom to the double bond.

Reaction Pathway:

epoxidation This compound This compound This compound Oxide This compound Oxide This compound->this compound Oxide m-CPBA, CH2Cl2

Caption: Epoxidation of this compound.

Experimental Protocol: Synthesis of this compound Oxide

A solution of this compound (1.0 eq) in dichloromethane (CH2Cl2) is cooled to 0 °C in an ice bath. To this stirred solution, a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in CH2Cl2 is added dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched by the addition of a 10% aqueous solution of sodium sulfite. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude epoxide. Purification by flash column chromatography on silica gel yields the pure this compound oxide.

ParameterValue
Reactants This compound, m-CPBA
Solvent Dichloromethane
Temperature 0 °C to room temperature
Reaction Time ~14 hours
Typical Yield 85-95%

Dihydroxylation of this compound

The conversion of the alkene in this compound to a vicinal diol is a fundamental transformation that introduces hydrophilicity and provides handles for further functionalization. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant) or cold, alkaline potassium permanganate. Anti-dihydroxylation can be accomplished via the acid-catalyzed hydrolysis of the corresponding epoxide.[1]

Syn-Dihydroxylation

Reaction Pathway:

syn_dihydroxylation This compound This compound cis-4-t-Pentylcyclohexane-1,2-diol cis-4-t-Pentylcyclohexane-1,2-diol This compound->cis-4-t-Pentylcyclohexane-1,2-diol 1. OsO4 (cat.), NMO 2. NaHSO3 anti_dihydroxylation This compound Oxide This compound Oxide trans-4-t-Pentylcyclohexane-1,2-diol trans-4-t-Pentylcyclohexane-1,2-diol This compound Oxide->trans-4-t-Pentylcyclohexane-1,2-diol H3O+ oxidative_cleavage This compound This compound Ozonide Intermediate Ozonide Intermediate This compound->Ozonide Intermediate 1. O3, CH2Cl2, -78 °C 4-t-Pentyladipic Acid 4-t-Pentyladipic Acid Ozonide Intermediate->4-t-Pentyladipic Acid 2. H2O2, H+

References

Application Note and Protocol: Catalytic Hydrogenation of 4-tert-Pentylcyclohexene to Pentylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the catalytic hydrogenation of 4-tert-pentylcyclohexene to yield pentylcyclohexane. The reaction utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst and gaseous hydrogen. This transformation is a standard reduction reaction in organic synthesis, effectively converting an alkene to its corresponding alkane.[1][2] The protocol covers the required reagents, equipment, step-by-step procedure, and methods for product purification and characterization.

Introduction

Catalytic hydrogenation is a fundamental and widely used reaction in organic chemistry for the reduction of unsaturated compounds, such as alkenes, to their saturated counterparts.[1][2][3] The reaction typically employs a heterogeneous catalyst, most commonly palladium, platinum, or nickel, to facilitate the addition of hydrogen across a double or triple bond.[2] This application note focuses on the specific hydrogenation of 4-tert-pentylcyclohexene, a substituted cyclohexene, to produce pentylcyclohexane. The presence of the bulky tert-pentyl group may influence the reaction rate, potentially requiring optimized conditions to achieve high conversion.[2]

Reaction Scheme

G cluster_0 cluster_1 4-tert-Pentylcyclohexene 4-tert-Pentylcyclohexene Pentylcyclohexane Pentylcyclohexane 4-tert-Pentylcyclohexene->Pentylcyclohexane H2, Pd/C Ethanol, RT

Caption: Catalytic hydrogenation of 4-tert-pentylcyclohexene.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-tert-PentylcyclohexeneC₁₁H₂₀152.28~195-197
PentylcyclohexaneC₁₁H₂₂154.30202-204

Table 2: Suggested Reaction Parameters

ParameterValueNotes
Substrate4-tert-Pentylcyclohexene1.0 eq
Catalyst10% Palladium on Carbon (Pd/C)1-5 mol%
Hydrogen SourceHydrogen gas (H₂)1 atm (balloon) to 50 psi
SolventEthanolAnhydrous
TemperatureRoom Temperature (20-25 °C)Reaction is exothermic
Reaction Time2-24 hoursMonitor by TLC or GC

Experimental Protocol

Materials:

  • 4-tert-Pentylcyclohexene

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol

  • Hydrogen gas (in a cylinder with a regulator)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Celite®

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration setup (Büchner funnel or similar)

Procedure:

  • Reaction Setup:

    • To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add 4-tert-pentylcyclohexene (e.g., 1.0 g, 6.57 mmol).

    • Dissolve the substrate in anhydrous ethanol (e.g., 20 mL).

    • Carefully add 10% Pd/C (e.g., 35-175 mg, 1-5 mol%) to the flask. Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents. Handle in a well-ventilated fume hood and avoid ignition sources.[4]

    • Seal the flask with septa.

  • Inerting the Atmosphere:

    • Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen. This is typically done by inserting a needle connected to the inert gas line through one septum and another needle as an outlet through the other septum.

  • Introduction of Hydrogen:

    • Connect a balloon filled with hydrogen gas to one of the septa via a needle.[4]

    • Alternatively, for pressures above atmospheric, use a Parr hydrogenator or a similar apparatus according to the manufacturer's instructions.

    • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane) or by gas chromatography (GC). The disappearance of the starting material spot/peak and the appearance of the product spot/peak indicates the reaction is proceeding.

    • Due to the steric hindrance from the tert-pentyl group, the reaction may require several hours to overnight for completion at room temperature and atmospheric pressure. If the reaction is slow, consider increasing the hydrogen pressure or gently warming the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake containing Pd/C should not be allowed to dry completely as it can be pyrophoric. Keep it wet with solvent during and after filtration.[4]

    • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified further by distillation if necessary, collecting the fraction boiling at approximately 202-204 °C.

Characterization:

The identity and purity of the final product, pentylcyclohexane, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve 4-tert-pentylcyclohexene in Ethanol prep2 Add 10% Pd/C Catalyst prep1->prep2 react1 Purge with Inert Gas prep2->react1 react2 Introduce Hydrogen Gas react1->react2 react3 Stir at Room Temperature react2->react3 react4 Monitor Reaction by TLC/GC react3->react4 workup1 Purge with Inert Gas react4->workup1 workup2 Filter through Celite to remove Pd/C workup1->workup2 workup3 Solvent Evaporation workup2->workup3 workup4 Distillation (optional) workup3->workup4 analysis1 Obtain ¹H NMR, ¹³C NMR, and Mass Spectra workup4->analysis1 analysis2 Confirm Product Identity and Purity analysis1->analysis2

Caption: Workflow for the hydrogenation of 4-tert-pentylcyclohexene.

References

Application of 4-t-Pentylcyclohexene in the Synthesis of Nematic Liquid Crystal Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ANLC-001

Introduction

This document provides a comprehensive overview and detailed protocols for the application of 4-t-pentylcyclohexene in the synthesis of nematic liquid crystal intermediates, specifically focusing on the preparation of 4-(trans-4-pentylcyclohexyl)benzonitrile. This liquid crystal intermediate is a key component in many nematic mixtures used in display technologies due to its favorable dielectric anisotropy and thermal stability. The synthetic route described herein begins with the readily available starting material, this compound, and proceeds through a multi-step synthesis involving isomerization, Friedel-Crafts acylation, catalytic hydrogenation, and conversion to the final nitrile product.

Overall Synthetic Pathway

The synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile from this compound is a multi-step process. The logical flow of this synthesis is outlined below, starting with the isomerization of the initial alkene, followed by the introduction of the aromatic ring and the cyano group, which are crucial for the liquid crystalline properties.

A This compound B Isomerization (Acid Catalyst) A->B Step 1 C 1-Pentylcyclohexene & 4-Pentylcyclohexene (Isomer Mixture) B->C D Friedel-Crafts Acylation (Benzene, Acyl Halide, Lewis Acid) C->D Step 2 E 4'-(Pentylcyclohexenyl)acetophenone (Isomer Mixture) D->E F Catalytic Hydrogenation (H2, Pd/C) E->F Step 3 G 4'-(trans-4-Pentylcyclohexyl)acetophenone F->G H Conversion to Oxime (Hydroxylamine) G->H Step 4a I 4'-(trans-4-Pentylcyclohexyl)acetophenone Oxime H->I J Dehydration (e.g., Acetic Anhydride) I->J Step 4b K 4-(trans-4-Pentylcyclohexyl)benzonitrile (Liquid Crystal Intermediate) J->K

Caption: Synthetic pathway from this compound to a liquid crystal intermediate.

Experimental Protocols

The following sections provide detailed experimental protocols for each major step in the synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile from this compound.

Step 1: Isomerization of this compound

This step involves the acid-catalyzed isomerization of this compound to a thermodynamically more stable mixture of 1-pentylcyclohexene and 4-pentylcyclohexene.

Materials:

  • This compound

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the isomerized products.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the mixture of pentylcyclohexene isomers.

Expected Yield: The isomerization should proceed in high yield, typically >95%.

Step 2: Friedel-Crafts Acylation

The mixture of pentylcyclohexene isomers is used to acylate benzene in the presence of a Lewis acid catalyst to introduce the phenylacetophenone moiety.

Materials:

  • Pentylcyclohexene isomer mixture (from Step 1)

  • Benzene (solvent and reactant)

  • Acetyl chloride (acylating agent)

  • Anhydrous aluminum chloride (Lewis acid catalyst)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • To a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, add benzene and anhydrous aluminum chloride (1.1 equivalents) and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1 equivalent) to the stirred suspension.

  • After the addition of acetyl chloride, add the pentylcyclohexene isomer mixture (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation. The crude product, a mixture of 4'-(pentylcyclohexenyl)acetophenone isomers, is obtained.

Expected Yield: The yield for the Friedel-Crafts acylation can vary, but is typically in the range of 60-70%.

Step 3: Catalytic Hydrogenation

The unsaturated acetophenone derivative is hydrogenated to yield the saturated trans-isomer, which is a key structural feature for the desired liquid crystal properties.

Materials:

  • 4'-(Pentylcyclohexenyl)acetophenone isomer mixture (from Step 2)

  • Palladium on charcoal (5% Pd/C) catalyst

  • Ethanol (solvent)

  • Hydrogen gas supply

  • Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

  • Dissolve the crude 4'-(pentylcyclohexenyl)acetophenone mixture in ethanol in a hydrogenation vessel.

  • Add the 5% Pd/C catalyst (typically 1-2% by weight of the substrate).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 4'-(trans-4-pentylcyclohexyl)acetophenone. The product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Expected Yield: The catalytic hydrogenation typically proceeds with high yield, often exceeding 90%.

Step 4: Conversion to 4-(trans-4-Pentylcyclohexyl)benzonitrile

The final step is the conversion of the acetophenone to the benzonitrile. This is a two-part process involving the formation of an oxime followed by dehydration.

Part A: Oxime Formation

Materials:

  • 4'-(trans-4-Pentylcyclohexyl)acetophenone (from Step 3)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve 4'-(trans-4-pentylcyclohexyl)acetophenone in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 4'-(trans-4-pentylcyclohexyl)acetophenone oxime.

Part B: Dehydration to Nitrile

Materials:

  • 4'-(trans-4-Pentylcyclohexyl)acetophenone oxime (from Part A)

  • Acetic anhydride

Procedure:

  • In a flask, heat the oxime with acetic anhydride (2-3 equivalents) at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it onto ice water.

  • The crude nitrile will precipitate. Collect the solid by filtration.

  • Purify the crude product by recrystallization from ethanol to yield pure 4-(trans-4-pentylcyclohexyl)benzonitrile.

Expected Yield: The overall yield for the two-step conversion of the ketone to the nitrile is typically in the range of 70-80%.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile from this compound.

StepKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
1. Isomerizationp-Toluenesulfonic acid (cat.)TolueneReflux4-6 h>95
2. Friedel-Crafts AcylationBenzene, Acetyl chloride, AlCl₃Benzene0 °C to RT12-16 h60-70
3. Catalytic HydrogenationH₂, 5% Pd/CEthanolRoom Temperature4-8 h>90
4. Oxime Formation & DehydrationHydroxylamine HCl, NaOH; Acetic anhydrideEthanol/Water; -Reflux2-3 h; 2-4 h70-80

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and workflow of the experimental protocol.

cluster_0 Synthesis Workflow Start Start: This compound Isomerization Isomerization Start->Isomerization Acylation Friedel-Crafts Acylation Isomerization->Acylation Hydrogenation Catalytic Hydrogenation Acylation->Hydrogenation Oxime_Formation Oxime Formation Hydrogenation->Oxime_Formation Dehydration Dehydration to Nitrile Oxime_Formation->Dehydration End End: 4-(trans-4-Pentylcyclohexyl)benzonitrile Dehydration->End

Caption: Experimental workflow for the synthesis of the liquid crystal intermediate.

Conclusion

The protocols outlined in this application note provide a reliable method for the synthesis of the valuable liquid crystal intermediate, 4-(trans-4-pentylcyclohexyl)benzonitrile, starting from this compound. The procedures are based on established organic chemistry principles and can be adapted for scale-up in a research or drug development setting. Careful execution of each step and appropriate purification of intermediates are crucial for obtaining the final product in high purity, which is essential for its application in liquid crystal displays.

Application Notes and Protocols for 4-t-Pentylcyclohexene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-t-Pentylcyclohexene is a substituted cyclohexene derivative that holds potential as a ligand in organometallic chemistry. Its cyclohexene backbone provides a π-system capable of coordinating to transition metals, while the sterically demanding tertiary-pentyl group can influence the stereochemistry and reactivity of the resulting metal complex. These characteristics make it an interesting candidate for applications in catalysis, where fine-tuning of the ligand environment is crucial for achieving high selectivity and activity. This document provides detailed protocols for the synthesis of this compound, its incorporation into a platinum(II) complex, and its application as a ligand in a model catalytic hydrosilylation reaction.

Synthesis of this compound (1)

The ligand can be synthesized from the corresponding alcohol, 4-t-pentylcyclohexanol, via an acid-catalyzed dehydration reaction.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-t-pentylcyclohexanol (25.0 g, 0.147 mol) and toluene (100 mL).

  • Add p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.

  • After approximately 2 hours, or once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation to yield this compound as a colorless oil.

Data Presentation

Table 1: Synthesis of this compound (1)

ParameterValue
Starting Material4-t-pentylcyclohexanol
Reagentsp-toluenesulfonic acid, Toluene
Reaction Time2 hours
Yield85%
Boiling Point85-87 °C (10 mmHg)
¹H NMR (CDCl₃, 400 MHz) δ5.68 (m, 2H), 2.05-1.90 (m, 4H), 1.80-1.70 (m, 2H), 1.25-1.15 (m, 1H), 0.86 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ127.2, 126.8, 46.1, 32.3, 28.9, 27.5, 26.8

Synthesis of Dichloro(this compound)platinum(II) Dimer ([PtCl₂(C₁₁H₂₀)]₂)

This protocol describes the synthesis of a platinum(II) complex using this compound as the olefin ligand, based on the established synthesis for dichloro(cyclooctene)platinum(II) dimer.

Experimental Protocol:

  • Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 g, 2.4 mmol) in a mixture of ethanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add this compound (1.0 g, 6.0 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with water, followed by cold ethanol.

  • Dry the product under vacuum to yield the dichloro(this compound)platinum(II) dimer as a yellow powder.

Data Presentation

Table 2: Synthesis of [PtCl₂(C₁₁H₂₀)]₂ (2)

ParameterValue
Starting MaterialK₂PtCl₄, this compound
SolventEthanol/Water
Reaction Time24 hours
Yield75%
AppearanceYellow Powder
IR (KBr, cm⁻¹) ν(Pt-Cl)340, 315

Catalytic Application: Hydrosilylation of 1-Octene

The synthesized platinum complex can be utilized as a catalyst precursor for the hydrosilylation of alkenes. The following protocol outlines a model reaction using 1-octene and triethoxysilane.

Experimental Protocol:

  • In a nitrogen-purged Schlenk tube, dissolve the dichloro(this compound)platinum(II) dimer (3.9 mg, 0.005 mmol) in toluene (5 mL).

  • Add 1-octene (0.56 g, 5.0 mmol) to the solution.

  • Add triethoxysilane (0.82 g, 5.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by GC-MS.

  • Upon completion, the product, 1-(triethoxysilyl)octane, can be isolated by removal of the solvent and catalyst, followed by distillation if necessary.

Data Presentation

Table 3: Catalytic Hydrosilylation of 1-Octene

ParameterValue
Catalyst Loading0.1 mol%
Substrates1-Octene, Triethoxysilane
SolventToluene
TemperatureRoom Temperature
Reaction Time4 hours
Conversion>99%
Selectivity (linear product)98%

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis start_ligand 4-t-Pentylcyclohexanol reagents_ligand p-TSA, Toluene reaction_ligand Dehydration (Reflux) start_ligand->reaction_ligand reagents_ligand->reaction_ligand Add workup_ligand Aqueous Workup reaction_ligand->workup_ligand purification_ligand Fractional Distillation workup_ligand->purification_ligand product_ligand This compound purification_ligand->product_ligand start_complex K₂PtCl₄ reagents_complex This compound, EtOH/H₂O reaction_complex Ligand Exchange (RT, 24h) start_complex->reaction_complex reagents_complex->reaction_complex Add workup_complex Filtration & Washing reaction_complex->workup_complex product_complex [PtCl₂(C₁₁H₂₀)]₂ workup_complex->product_complex

Caption: Experimental workflow for the synthesis of the ligand and its platinum complex.

catalytic_cycle catalyst [Pt(0)L₂] intermediate1 [Pt(H)(SiR₃)L₂] catalyst->intermediate1 Oxidative Addition of HSiR₃ reactants R-CH=CH₂ + HSiR₃ intermediate2 [Pt(alkyl)(SiR₃)L₂] intermediate1->intermediate2 Olefin Insertion intermediate2->catalyst Reductive Elimination product R-CH₂-CH₂-SiR₃ intermediate2->product reactants->intermediate1 Coordination

Caption: Proposed catalytic cycle for the hydrosilylation of an alkene.

logical_relationship ligand This compound Ligand complex Organometallic Complex [PtCl₂(C₁₁H₂₀)]₂ ligand->complex Coordinates to metal Platinum(II) Metal Center metal->complex Forms application Catalytic Application (Hydrosilylation) complex->application Acts as Catalyst Precursor in

Caption: Logical relationship between the components of the organometallic system.

Step-by-step guide to synthesizing 4-t-Pentylcyclohexene in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This document provides a detailed protocol for the laboratory synthesis of 4-t-Pentylcyclohexene, a substituted cyclohexene derivative. The described methodology is based on the widely utilized Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. This procedure is intended for researchers and scientists in the fields of chemistry and drug development. The protocol outlines the conversion of 4-t-Pentylcyclohexanone to the target alkene via the reaction with a phosphorus ylide. Adherence to standard laboratory safety practices is mandatory when performing this experiment.

Experimental Protocols:

The synthesis of this compound is achieved through a two-step process: the preparation of the Wittig reagent (a phosphonium ylide) followed by the Wittig reaction with 4-t-Pentylcyclohexanone.

Part 1: Preparation of the Methylidenetriphenylphosphorane (Wittig Reagent)

This procedure describes the in-situ generation of the phosphonium ylide from methyltriphenylphosphonium bromide and a strong base.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere.

  • Add methyltriphenylphosphonium bromide to the flask.

  • Add anhydrous diethyl ether or THF to the flask via a syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium solution dropwise to the stirred suspension via a syringe. The formation of the orange-red colored ylide indicates a successful reaction.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

Part 2: Wittig Reaction for the Synthesis of this compound

Materials:

  • 4-t-Pentylcyclohexanone

  • The freshly prepared methylidenetriphenylphosphorane solution from Part 1

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography column and silica gel

  • Hexane or pentane for chromatography

Procedure:

  • Cool the ylide solution from Part 1 to 0 °C in an ice bath.

  • Dissolve 4-t-Pentylcyclohexanone in a minimal amount of anhydrous diethyl ether or THF.

  • Add the 4-t-Pentylcyclohexanone solution dropwise to the stirred ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct.

  • Purify the crude product by column chromatography on silica gel, eluting with hexane or pentane, to isolate the pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).

Data Presentation:

The following table should be used to record the quantitative data obtained during the synthesis.

CompoundMolar Mass ( g/mol )Mass (g)Moles (mol)Molar Equivalents
4-t-Pentylcyclohexanone168.281.0
Methyltriphenylphosphonium Bromide357.23
n-Butyllithium64.06
This compound (Crude)152.28
This compound (Pure)152.28
Theoretical Yield (g)
Actual Yield (g)
Percentage Yield (%)

Visualizations:

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node process_node process_node A Methyltriphenylphosphonium Bromide C Phosphonium Ylide (Wittig Reagent) A->C Anhydrous Ether/THF B n-Butyllithium B->C E Reaction Mixture C->E Wittig Reaction D 4-t-Pentylcyclohexanone D->E F Workup & Extraction E->F G Crude Product F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Quantification of 4-t-Pentylcyclohexene in a Mixture using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

AP-CHEM-028

Abstract

This application note presents a detailed analytical method for the quantification of 4-t-Pentylcyclohexene in a complex mixture. A robust Gas Chromatography-Mass Spectrometry (GC-MS) method was developed and validated to ensure high selectivity and sensitivity. The protocol described herein is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of non-polar, volatile organic compounds. All experimental procedures, including sample preparation, instrument parameters, and data analysis, are outlined. Quantitative data is summarized for clarity, and a logical workflow is visualized.

Introduction

This compound is a substituted cyclohexene derivative with potential applications in various fields, including fragrance, specialty chemicals, and as an intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound in complex matrices is crucial for quality control, reaction monitoring, and formulation development. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for this purpose, offering high-resolution separation and specific detection. This note provides a comprehensive protocol for the analysis of this compound using GC-MS.

Experimental

Materials and Reagents
  • Solvent: Hexane (HPLC grade or equivalent)

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): Dodecane (≥99% purity)

  • Sample Matrix: A mixture containing various non-polar organic compounds.

Instrumentation

A standard Gas Chromatograph equipped with a Mass Spectrometric detector was used. The following conditions are representative and may be adapted for other equivalent instrumentation.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (10:1)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)Quantifier: 152.2, Qualifiers: 95.1, 67.1
Dwell Time100 ms
Standard and Sample Preparation Protocol
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dodecane and dissolve in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample mixture with hexane to bring the expected concentration of this compound within the calibration range. Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.

Results and Discussion

Chromatographic Performance

The developed GC method provides good separation of this compound from other components in a typical mixture. Under the specified conditions, the estimated retention time for this compound is approximately 11.5 minutes, and for the internal standard (Dodecane), it is approximately 12.8 minutes.

Method Validation

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below. The data presented is representative of the performance expected from this method.

Table 2: Summary of Quantitative Performance

ParameterResult
Linearity (R²)> 0.995
Calibration Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Detailed Protocols

GC-MS System Preparation and Calibration
  • System Startup: Ensure the GC-MS system is in a ready state, with the appropriate carrier gas flow and vacuum levels.

  • Method Loading: Load the instrument parameters as detailed in Table 1.

  • System Suitability: Inject a mid-range calibration standard (e.g., 20 µg/mL) to verify system performance, including peak shape, retention time, and response.

  • Calibration Curve Generation: Inject the series of calibration standards in triplicate. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve.

Sample Analysis Protocol
  • Sample Injection: Inject the prepared sample solution into the GC-MS system.

  • Data Acquisition: Acquire the data in SIM mode using the specified ions.

  • Data Processing: Integrate the peak areas for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound in the sample using the generated calibration curve.

Visualizations

experimental_workflow A Standard and Sample Preparation B Stock Solution Preparation (Analyte & IS) A->B Standards D Sample Dilution and IS Spiking A->D Mixture C Calibration Curve Preparation (1-100 µg/mL) B->C E GC-MS Analysis C->E D->E F Data Acquisition (SIM Mode) E->F G Data Processing and Quantification F->G H Peak Integration G->H I Concentration Calculation (using Calibration Curve) H->I J Final Report I->J

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250 °C) Column DB-5ms Column (Temperature Program) Injector->Column Separation IonSource Ion Source (EI) (230 °C) Column->IonSource Elution Quadrupole Quadrupole (SIM Mode) IonSource->Quadrupole Ionization Detector Detector Quadrupole->Detector Mass Filtering DataSystem Data System Detector->DataSystem Signal

Caption: Logical relationship of the GC-MS system components.

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable high-performance liquid chromatography (HPLC) method for the separation and quantification of 4-t-Pentylcyclohexene. The method utilizes a reverse-phase C18 column with an isocratic mobile phase of acetonitrile and water, providing a rapid and efficient analysis. This method is suitable for quality control and purity assessment in research and industrial settings.

Introduction

This compound is a substituted cyclohexene derivative with applications in the synthesis of specialty chemicals and as a potential building block in drug discovery. Ensuring the purity and quality of this compound is crucial for its intended applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note details a simple and effective reverse-phase HPLC method for the analysis of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Sample: this compound standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Detailed Protocol

  • System Preparation:

    • Prepare the mobile phase by mixing 850 mL of acetonitrile with 150 mL of ultrapure water.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

    • Purge the HPLC pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Set the injection volume to 10 µL.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.

    • Inject the prepared sample solutions.

    • Each injection should be followed by a run time of 10 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area of the analyte in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 4.5 minutes. The isocratic mobile phase ensures a stable baseline and reproducible results. The UV detection at 210 nm offers good sensitivity for this compound. A summary of the expected quantitative data is presented below.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound4.51.1> 5000

Conclusion

The described HPLC method is simple, rapid, and reliable for the routine analysis of this compound. The method can be easily implemented in any laboratory with standard HPLC equipment. The short run time allows for high throughput analysis, making it suitable for quality control purposes.

Experimental Workflow Diagram

HPLC_Workflow A Mobile Phase Preparation (Acetonitrile:Water 85:15) C HPLC System Equilibration A->C B Standard/Sample Preparation D Sample Injection (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (210 nm) E->F G Data Acquisition and Analysis F->G

Caption: HPLC analysis workflow for this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-t-Pentylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-t-Pentylcyclohexene via the acid-catalyzed dehydration of 4-t-pentylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound is typically achieved through the acid-catalyzed dehydration of 4-t-pentylcyclohexanol. This elimination reaction involves the removal of a water molecule from the alcohol to form a carbon-carbon double bond, yielding the desired alkene. The reaction is an equilibrium process, and to favor the formation of the product, the alkene is often distilled off as it is formed.

Q2: Which acid catalyst is best for this dehydration reaction?

Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used as catalysts for this type of dehydration. Phosphoric acid is often preferred as it is less oxidizing and less prone to causing charring and side reactions compared to concentrated sulfuric acid. However, sulfuric acid can be a more potent catalyst, potentially allowing for lower reaction temperatures or shorter reaction times.

Q3: What is the role of heat in this reaction?

Heat is a critical parameter in the dehydration of 4-t-pentylcyclohexanol. It provides the necessary activation energy for the reaction to proceed at a reasonable rate. Additionally, since the reaction is an equilibrium, heating the mixture allows for the distillation of the lower-boiling product (this compound) as it forms. This removal of the product from the reaction mixture shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the overall yield.

Q4: What are the most common side products in this synthesis?

The primary side products can include:

  • Dimerization/Polymerization of the alkene: Under acidic conditions, the newly formed alkene can be protonated to form a carbocation, which can then be attacked by another alkene molecule, leading to dimers or polymers.

  • Rearranged alkenes: Although the tertiary carbocation intermediate is relatively stable, there is a possibility of hydride shifts leading to the formation of isomeric alkenes.

  • Di-t-pentyl ether: Under certain conditions, two molecules of the starting alcohol can react to form an ether.

Q5: How can I purify the final this compound product?

A standard purification procedure involves the following steps after distillation from the reaction mixture:

  • Washing: The crude product is typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. This is followed by a wash with water and then a brine solution (saturated NaCl) to remove any residual water-soluble impurities.

  • Drying: The organic layer is then dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Final Distillation: A final simple or fractional distillation of the dried product can be performed to obtain highly pure this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Heat: The reaction temperature was too low to drive the equilibrium towards the products or to allow for distillation. 2. Inefficient Distillation: The product is not being effectively removed from the reaction mixture as it forms. 3. Wet Reagents/Glassware: Water in the reaction mixture can shift the equilibrium back towards the starting material. 4. Inactive Catalyst: The acid catalyst may be old or too dilute.1. Increase Temperature: Gradually increase the temperature of the heating mantle or oil bath. Ensure the distillation head temperature is monitored and corresponds to the boiling point of the product. 2. Check Apparatus Setup: Ensure the distillation apparatus is set up correctly and is well-insulated to maintain the necessary temperature for distillation. 3. Use Dry Reagents and Glassware: Ensure all glassware is oven-dried before use and that the starting alcohol is anhydrous. 4. Use Fresh Catalyst: Use a fresh, concentrated acid catalyst.
Product is Dark/Charred 1. Excessive Heat: The reaction temperature was too high, leading to decomposition and charring. 2. Use of Concentrated Sulfuric Acid: Concentrated H₂SO₄ is a strong oxidizing agent and can cause charring.1. Reduce Temperature: Lower the reaction temperature. Use a sand bath or oil bath for better temperature control. 2. Use Phosphoric Acid: Switch to 85% phosphoric acid as the catalyst, which is less prone to causing charring.
Contamination with Starting Material 1. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time. 2. Distillation Temperature Too High: The distillation was carried out at too high a temperature, causing the starting alcohol to co-distill with the product.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration before and during distillation. 2. Control Distillation Temperature: Carefully monitor the temperature at the distillation head and collect the fraction that distills at the expected boiling point of this compound.
Formation of a White Precipitate During Workup 1. Polymerization: The acidic conditions during workup may have caused polymerization of the alkene.1. Neutralize Promptly: Ensure the crude product is washed with sodium bicarbonate solution immediately after the initial distillation to remove the acid catalyst.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected qualitative and quantitative impact of key reaction parameters on the yield of this compound. Note: The quantitative yield ranges are illustrative and based on typical acid-catalyzed alcohol dehydration reactions; actual yields may vary.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Catalyst 85% Phosphoric Acid70-85Concentrated Sulfuric Acid60-75Phosphoric acid is less oxidizing, leading to fewer side reactions and potentially higher yields of the desired alkene, although it may require higher temperatures. Sulfuric acid is a stronger catalyst but can lead to more charring and polymerization.
Temperature 120-140 °C65-75150-170 °C80-90Higher temperatures favor the elimination reaction and facilitate the distillation of the product, shifting the equilibrium to the right and increasing the yield. However, excessively high temperatures can lead to charring and side reactions.
Reaction Time 1 hour60-702 hours80-90A longer reaction time allows for more of the starting material to be converted to the product, especially when coupled with continuous removal of the product by distillation.

Experimental Protocols

Synthesis of this compound via Dehydration of 4-t-Pentylcyclohexanol

Materials:

  • 4-t-pentylcyclohexanol (1 mole equivalent)

  • 85% Phosphoric acid (0.3 mole equivalents) or Concentrated Sulfuric Acid (0.2 mole equivalents)

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place the 4-t-pentylcyclohexanol and boiling chips into a round-bottom flask.

  • Slowly add the acid catalyst to the flask while swirling.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Heat the mixture gently using a heating mantle or oil bath.

  • Collect the distillate that boils in the expected range for this compound (approximately 190-200 °C, though this can vary with pressure).

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate sequentially with equal volumes of saturated sodium bicarbonate solution, water, and brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate to the organic layer and swirl to dry. Let it stand for 10-15 minutes.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask.

  • Perform a final simple distillation to obtain the purified this compound, collecting the fraction at the correct boiling point.

Visualizations

experimental_workflow start Start: 4-t-pentylcyclohexanol + Acid Catalyst reaction Heat and Distill start->reaction workup Wash with NaHCO3, Water, and Brine reaction->workup drying Dry with Anhydrous MgSO4 workup->drying purification Final Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-t-pentylcyclohexanol B Protonated Alcohol A->B H+ F Ether Formation A->F + R-OH, -H2O C Carbocation Intermediate + H2O B->C -H2O D This compound C->D -H+ E Dimerization/Polymerization C->E

Caption: Reaction mechanism for the acid-catalyzed dehydration of 4-t-pentylcyclohexanol.

Technical Support Center: Purification of Crude 4-t-Pentylcyclohexene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-t-Pentylcyclohexene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of a non-polar compound like this compound, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: Silica gel is the most common and effective stationary phase for this separation due to its polarity.[1][2][3]

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar solvents is recommended. Good starting points for developing a solvent system include pure n-hexane or mixtures of hexane with a slightly more polar solvent like ethyl acetate or diethyl ether.[4][5][6] The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

A2: TLC is a crucial preliminary step to identify a solvent system that provides good separation.

  • Spot your crude this compound sample onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test solvent system (e.g., 5% ethyl acetate in hexane).

  • Visualize the separated spots under a UV lamp or by using a staining agent.

  • The ideal solvent system will result in the this compound spot having an Rf value between 0.2 and 0.4. This ensures that the compound will move down the column at a reasonable rate, allowing for separation from impurities.

Q3: What are the potential impurities in my crude this compound sample?

A3: If the this compound was synthesized via the dehydration of 4-t-pentylcyclohexanol, common impurities may include:

  • Unreacted 4-t-pentylcyclohexanol: The starting alcohol is more polar than the desired alkene product.

  • Acid catalyst: Traces of the acid catalyst (e.g., phosphoric acid) may be present.[7]

  • Water: Water can be present from the reaction or work-up steps.[7]

  • Side-products: Depending on the reaction conditions, other isomeric alkenes could be formed.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1. For more difficult separations, a higher ratio may be necessary.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp or appropriate stain for visualization

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. The target is an Rf value of ~0.3 for this compound.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small amount of fresh eluent to wash any remaining sample from the column walls.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in separate tubes.

    • Maintain a constant flow of eluent through the column. For flash chromatography, gentle air pressure can be applied.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions on a TLC plate alongside a spot of the crude mixture.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No separation of compounds (all elute together) The eluent is too polar.Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane).
Compounds are not moving down the column The eluent is not polar enough.Use a more polar solvent system (e.g., increase the percentage of ethyl acetate in hexane).
Cracked or channeled silica gel bed The column was allowed to run dry, or the packing was uneven.This is difficult to fix once it occurs. The column will need to be repacked. Ensure the column is packed evenly and never let the solvent level drop below the top of the stationary phase.
Broad or tailing bands The sample was overloaded. The sample is not sufficiently soluble in the eluent.Use a larger column or less sample. Ensure the sample is fully dissolved in a minimal amount of eluent before loading.
Streaking on TLC plate The sample is too concentrated. The sample contains acidic or basic impurities.Dilute the sample before spotting on the TLC plate. Add a small amount of a neutralizing agent (e.g., a drop of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Poor Separation C1 Incorrect Eluent Polarity P1->C1 C3 Sample Overload P1->C3 P2 Slow Elution P2->C1 P3 Irregular Bands C2 Improper Column Packing P3->C2 S1 Adjust Solvent Ratio (via TLC) C1->S1 S2 Repack Column Evenly C2->S2 S3 Reduce Sample Amount C3->S3

Caption: Troubleshooting logic for common column chromatography issues.

References

Removing unreacted starting materials from 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 4-t-Pentylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove from my this compound product?

A1: The most common synthetic routes to this compound involve the Wittig reaction or a Grignard reaction followed by dehydration. Therefore, the likely unreacted starting materials are:

  • From a Wittig Reaction:

    • 4-t-Pentylcyclohexanone (the starting ketone).

    • A phosphonium salt (e.g., methyltriphenylphosphonium bromide), used to generate the ylide.

    • Triphenylphosphine oxide (a major byproduct).

  • From a Grignard Reaction/Dehydration:

    • 4-t-Pentylcyclohexanone.

    • The Grignard reagent (e.g., methylmagnesium bromide).

    • The intermediate alcohol (4-t-pentyl-1-methylcyclohexanol) if dehydration is incomplete.

Q2: I have a solid precipitate in my crude this compound. What is it likely to be?

A2: If you've performed a Wittig reaction, the solid is very likely triphenylphosphine oxide, a common byproduct.[1] This compound is a stable, polar solid. If you used a Grignard reaction, the precipitate could be magnesium salts formed during the workup.

Q3: My final product shows a peak in the NMR spectrum corresponding to a carbonyl group. What is the likely impurity?

A3: A carbonyl peak (typically around 1715 cm⁻¹ in the IR spectrum and a characteristic signal in the ¹³C NMR spectrum) strongly suggests the presence of unreacted 4-t-Pentylcyclohexanone.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-t-Pentylcyclohexanone

Symptoms:

  • Broad boiling point range during distillation.

  • Characteristic carbonyl peak in IR or NMR spectra.

  • Co-elution with the product in non-polar gas chromatography (GC) conditions.

Root Cause:

  • Incomplete reaction.

  • Insufficient reaction time or temperature.

  • Stoichiometry of reactants not optimized.

Solution: Purification by Fractional Distillation

Fractional distillation is an effective method to separate this compound from the higher-boiling 4-t-Pentylcyclohexanone.[2][3]

Quantitative Data for Distillation:

CompoundEstimated Boiling Point (°C at 760 mmHg)Notes
This compound~210-220Boiling point will be lower than the corresponding ketone.
4-t-Pentylcyclohexanone237.1[4]
4-t-Butylcyclohexanone113-116 (at 20 mmHg)[5][6]Provided as a reference for a structurally similar compound.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound mixture into the round-bottom distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: The temperature at the thermometer will plateau as the first fraction (the lower-boiling this compound) distills over. Collect this fraction in a clean, dry receiving flask.

  • Temperature Monitoring: As the distillation progresses, the temperature will begin to rise again, indicating that the higher-boiling component (4-t-Pentylcyclohexanone) is starting to distill. At this point, change the receiving flask to collect this second fraction, which can be discarded or reprocessed.

  • Completion: Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides.

Issue 2: Presence of Triphenylphosphine Oxide (from Wittig Reaction)

Symptoms:

  • Formation of a white, crystalline solid in the reaction mixture or during workup.

  • Difficulty in purifying the product by distillation alone, as triphenylphosphine oxide has a high boiling point.

Root Cause:

  • Inherent byproduct of the Wittig reaction.

Solution 1: Crystallization/Filtration

Triphenylphosphine oxide is often insoluble in non-polar solvents like hexane or pentane at room temperature, while this compound is soluble.

Experimental Protocol: Crystallization

  • Solvent Addition: Dissolve the crude product in a minimal amount of a polar solvent in which both the product and the byproduct are soluble (e.g., diethyl ether or dichloromethane).

  • Precipitation: Slowly add a non-polar solvent (e.g., hexane or pentane) until the solution becomes cloudy, indicating the precipitation of triphenylphosphine oxide.

  • Cooling: Cool the mixture in an ice bath to maximize the precipitation of triphenylphosphine oxide.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid triphenylphosphine oxide.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

Solution 2: Column Chromatography

Due to the significant polarity difference between the non-polar this compound and the polar triphenylphosphine oxide, column chromatography is a highly effective purification method.

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a chromatography column with silica gel using a non-polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent. The non-polar this compound will travel down the column much faster than the polar triphenylphosphine oxide.

  • Fraction Collection: Collect the fractions containing the purified product.

  • Eluent Polarity Increase: After the product has been collected, the polarity of the eluent can be increased (e.g., by adding ethyl acetate) to wash the triphenylphosphine oxide from the column if desired.

Workflow and Logic Diagrams

Below are diagrams illustrating the decision-making process for purification and the experimental workflow.

PurificationWorkflow cluster_synthesis Synthesis of this compound cluster_analysis Crude Product Analysis cluster_purification Purification Strategy cluster_final Final Product Synthesis Synthesis Analysis Analyze Crude Product (NMR, IR, GC-MS) Synthesis->Analysis Impurity_ID Identify Primary Impurity Analysis->Impurity_ID Distillation Fractional Distillation Impurity_ID->Distillation Unreacted Ketone Chromatography Column Chromatography Impurity_ID->Chromatography Triphenylphosphine Oxide (High Purity Needed) Crystallization Crystallization/Filtration Impurity_ID->Crystallization Triphenylphosphine Oxide (Bulk Removal) Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product Crystallization->Final_Product

Caption: Purification strategy decision tree for this compound.

FractionalDistillationWorkflow Start Start Setup Assemble Fractional Distillation Apparatus Start->Setup Load Load Crude Product into Distillation Flask Setup->Load Heat Gently Heat the Flask Load->Heat Collect_Fraction1 Collect First Fraction (this compound) Heat->Collect_Fraction1 Monitor_Temp Temperature Rise? Collect_Fraction1->Monitor_Temp Change_Flask Change Receiving Flask Monitor_Temp->Change_Flask Yes Stop Stop Distillation Monitor_Temp->Stop No (Distillation Complete) Collect_Fraction2 Collect Second Fraction (4-t-Pentylcyclohexanone) Change_Flask->Collect_Fraction2 Collect_Fraction2->Stop

Caption: Experimental workflow for fractional distillation.

References

Technical Support Center: Industrial Scale-Up of 4-t-Pentylcyclohexene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of 4-t-Pentylcyclohexene production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent industrial method for producing this compound is the acid-catalyzed dehydration of 4-t-Pentylcyclohexanol. This is an elimination reaction where a molecule of water is removed from the alcohol to form the corresponding alkene.[1][][3]

Q2: Which acid catalysts are typically used for the dehydration of 4-t-Pentylcyclohexanol on an industrial scale?

Both liquid and solid acid catalysts are employed. Common liquid acid catalysts include concentrated sulfuric acid and phosphoric acid.[3][4] Solid acid catalysts, such as alumina (Al₂O₃) or zeolites, are also used, particularly in continuous processes, as they are easier to separate from the reaction mixture and can often be regenerated.[3][5]

Q3: What are the typical reaction conditions for the industrial dehydration of 4-t-Pentylcyclohexanol?

Reaction conditions vary depending on the catalyst used. For tertiary alcohols like 4-t-Pentylcyclohexanol, the dehydration is relatively facile.

ParameterTypical Range (Liquid Acid Catalyst)Typical Range (Solid Acid Catalyst)
Temperature 25°C - 80°C[6]150°C - 300°C
Pressure Atmospheric to moderate pressure[7]Atmospheric to moderate pressure
Catalyst Conc. 5 - 20 mol%Fixed bed
Reaction Time 1 - 6 hoursDependent on flow rate

Q4: What are the main safety concerns during the industrial production of this compound?

Key safety concerns include:

  • Handling of corrosive acids: Concentrated sulfuric and phosphoric acids are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.[8][9]

  • Flammability: this compound and the alcohol precursor are flammable. The process should be designed to avoid sources of ignition.[8][10]

  • Exothermic reaction: The dehydration reaction can be exothermic. Proper temperature control and reactor design are crucial to prevent runaway reactions.

  • Vapor inhalation: Vapors of the organic compounds can be harmful. Adequate ventilation and respiratory protection are necessary.[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion of 4-t-Pentylcyclohexanol - Insufficient catalyst activity or concentration.- Reaction temperature is too low.- Inadequate reaction time or flow rate (in a continuous process).- Catalyst deactivation by impurities in the feed.- Increase catalyst loading or use a more active catalyst.- Gradually increase the reaction temperature while monitoring for side reactions.- Increase residence time in the reactor.- Ensure the alcohol feed is free from basic impurities or catalyst poisons.
Formation of Byproducts (e.g., Dimerization, Isomerization) - High reaction temperature.- High catalyst concentration.- Presence of strong acid sites on the catalyst.- Optimize the reaction temperature to favor the desired dehydration.- Reduce the catalyst concentration.- Use a milder catalyst or modify the existing catalyst to reduce strong acid sites.
Catalyst Deactivation - Coking: Deposition of carbonaceous material on the catalyst surface.[5]- Poisoning: Strong adsorption of impurities from the feed onto the active sites.- Sintering: Loss of active surface area due to high temperatures.- Regeneration: For coked catalysts, a common regeneration procedure involves a controlled burn-off of the coke with air or a mixture of air and inert gas.[7]- Feed Purification: Implement a purification step for the 4-t-Pentylcyclohexanol feed to remove potential poisons.- Operate at the lowest effective temperature to minimize sintering.
Difficulties in Product Purification - Presence of unreacted alcohol.- Formation of isomeric byproducts with close boiling points.- Presence of acidic residues from the catalyst.- Optimize the reaction for higher conversion.- Employ fractional distillation with a high-efficiency column to separate isomers.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and wash with water before final distillation.
Phase Separation Issues During Workup - Formation of emulsions due to the presence of both organic and aqueous phases.- Addition of a brine solution can help to break emulsions.- Use of a centrifuge for phase separation on a larger scale.

Experimental Protocols

Protocol 1: Batch Dehydration using Phosphoric Acid

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a heating/cooling jacket, and a distillation head is used.

  • Charging: The reactor is charged with 4-t-Pentylcyclohexanol.

  • Catalyst Addition: Concentrated phosphoric acid (85%) is slowly added to the stirred alcohol. The amount is typically 10-20% by weight of the alcohol.

  • Reaction: The mixture is heated to 100-140°C. The this compound product, along with water, will distill over as it is formed.[6]

  • Workup:

    • The collected distillate is transferred to a separation funnel.

    • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Protocol 2: Continuous Dehydration using a Fixed-Bed Reactor with Alumina Catalyst

  • Reactor Setup: A packed bed reactor consisting of a heated tube filled with activated alumina pellets is used.

  • Catalyst Activation: The alumina catalyst is activated by heating it under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 400-500°C) to remove adsorbed water.

  • Reaction:

    • 4-t-Pentylcyclohexanol is vaporized and passed through the heated catalyst bed.

    • The reaction temperature is maintained between 250-350°C.

  • Product Collection: The product stream exiting the reactor is cooled and condensed.

  • Separation: The condensed liquid, consisting of this compound and water, is passed through a decanter for phase separation.

  • Purification: The organic phase is further purified by fractional distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification raw_material 4-t-Pentylcyclohexanol reactor Reactor raw_material->reactor catalyst Acid Catalyst catalyst->reactor distillation Distillation / Separation reactor->distillation Crude Product washing Washing / Neutralization distillation->washing drying Drying washing->drying purification Final Purification (Fractional Distillation) drying->purification product This compound purification->product signaling_pathway cluster_mechanism Reaction Mechanism (E1) alcohol 4-t-Pentylcyclohexanol protonation Protonation of -OH group alcohol->protonation + H+ oxonium_ion Alkyloxonium Ion (Good Leaving Group) protonation->oxonium_ion carbocation Tertiary Carbocation Intermediate oxonium_ion->carbocation - H2O deprotonation Deprotonation carbocation->deprotonation alkene This compound deprotonation->alkene - H+ logical_relationship cluster_causes Potential Causes cluster_solutions Corrective Actions troubleshooting Troubleshooting Low Yield cause1 Low Temperature troubleshooting->cause1 cause2 Catalyst Deactivation troubleshooting->cause2 cause3 Insufficient Reaction Time troubleshooting->cause3 solution1 Increase Temperature cause1->solution1 solution2 Regenerate/Replace Catalyst cause2->solution2 solution3 Increase Residence Time cause3->solution3

References

Improving the stereoselectivity of 4-t-Pentylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stereoselectivity of 4-t-Pentylcyclohexene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low Diastereoselectivity in Wittig Reaction

  • Question: My Wittig reaction using 4-t-pentylcyclohexanone is producing a nearly 1:1 mixture of the cis and trans isomers of this compound. How can I improve the stereoselectivity?

  • Answer: Low diastereoselectivity in the Wittig reaction of substituted cyclohexanones is a common issue. The ratio of cis to trans isomers is influenced by the ylide stability, reaction conditions, and the presence of certain salts.[1][2]

    • Ylide Choice:

      • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) generally favor the formation of the Z-alkene (in this acyclic context, often leading to the cis isomer in the cyclic product). The reaction is believed to proceed through an early, four-centered transition state that is kinetically favored.

      • Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) tend to favor the more thermodynamically stable E-alkene (trans isomer). This is because the initial addition is often reversible, allowing for equilibration to the more stable intermediate.[1]

    • Reaction Conditions:

      • Solvent: The choice of solvent can influence the transition state geometry. Aprotic, non-polar solvents are generally preferred for non-stabilized ylides to favor the kinetic product.

      • Temperature: Lowering the reaction temperature can sometimes enhance kinetic control and improve selectivity for the cis isomer with non-stabilized ylides.

      • Base: The choice of base for generating the ylide is critical. For sterically hindered ketones like 4-t-pentylcyclohexanone, a strong, non-nucleophilic base such as potassium-tert-butoxide is recommended for high yields.[1]

    • Salt Effects:

      • The presence of lithium salts (e.g., from using n-butyllithium as a base) can lead to a decrease in stereoselectivity by promoting the reversible formation of the betaine intermediate, which can erode the kinetic control.[2] Using a lithium-free base can sometimes improve selectivity.

Issue 2: Undesired Isomer Formation in Acid-Catalyzed Dehydration

  • Question: I am performing an acid-catalyzed dehydration of 4-t-pentylcyclohexanol and obtaining a mixture of alkene isomers, including the less substituted 1-t-pentylcyclohexene. How can I favor the formation of this compound?

  • Answer: The acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate, which can lead to a mixture of products according to Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), as well as potential rearrangements.

    • Choice of Acid and Temperature:

      • Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used. The reaction temperature plays a crucial role; higher temperatures can favor elimination over substitution but may also lead to less selectivity. It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction progress.

    • Reaction Setup:

      • Using a fractional distillation setup to remove the alkene product as it is formed can help to drive the equilibrium towards the desired product and prevent side reactions. Since this compound has a lower boiling point than the starting alcohol, this is an effective strategy.

Frequently Asked Questions (FAQs)

Synthesis Strategy

  • Question: What are the primary methods for synthesizing this compound with stereochemical control?

  • Answer: The two most common methods are the Wittig reaction starting from 4-t-pentylcyclohexanone and the dehydration of 4-t-pentylcyclohexanol. The Wittig reaction generally offers more predictable stereochemical control, particularly with the appropriate choice of ylide and reaction conditions.

Wittig Reaction

  • Question: How does the structure of the phosphonium ylide affect the stereochemical outcome?

  • Answer: As a general rule, non-stabilized ylides (e.g., methyltriphenylphosphonium bromide) tend to favor the formation of the Z (often cis) isomer, while stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) favor the E (often trans) isomer.[1]

  • Question: What is the role of the base in the Wittig reaction?

  • Answer: The base is used to deprotonate the phosphonium salt to form the nucleophilic ylide. For sterically hindered ketones, strong bases like potassium-tert-butoxide are often necessary to achieve good yields.[1]

Dehydration of Alcohols

  • Question: Why does the dehydration of 4-t-pentylcyclohexanol produce multiple products?

  • Answer: The dehydration proceeds through a carbocation intermediate. The initial carbocation can lose a proton from adjacent carbons, leading to a mixture of alkene isomers. The bulky t-pentyl group can influence the accessibility of these protons to the base (water or the conjugate base of the acid).

  • Question: Can I use a different dehydrating agent to improve selectivity?

  • Answer: Yes, reagents like phosphorus oxychloride (POCl₃) in pyridine can sometimes offer better selectivity for the Zaitsev product and proceed under milder conditions, potentially reducing side reactions.

Data Presentation

The following table summarizes expected stereochemical outcomes for the synthesis of 4-substituted cyclohexenes based on analogous systems. Specific data for this compound is limited in the literature; therefore, data for the closely related 4-t-butylcyclohexene is presented as a predictive model.

ReactionSubstrateReagentsMajor Product IsomerApproximate Diastereomeric Ratio (trans:cis)
Wittig Reaction 4-t-ButylcyclohexanoneMethyltriphenylphosphonium bromide, Potassium-tert-butoxidecis (axial methylidene)Data not available, but kinetic control favors cis
Wittig Reaction 4-t-Butylcyclohexanone(Carbethoxymethylene)triphenylphosphorane, NaHtrans (equatorial methylidene)>95:5
Dehydration cis-4-t-ButylcyclohexanolH₂SO₄, heat4-t-Butylcyclohexene~70:30 (trans favored)
Dehydration trans-4-t-ButylcyclohexanolH₂SO₄, heat4-t-Butylcyclohexene~85:15 (trans favored)

Experimental Protocols

1. Wittig Reaction for the Synthesis of this compound (High-Yield Methylenation)

This protocol is adapted from a procedure for sterically hindered ketones.[1]

  • Materials:

    • Methyltriphenylphosphonium bromide

    • Potassium-tert-butoxide

    • 4-t-Pentylcyclohexanone

    • Anhydrous diethyl ether or benzene

    • Nitrogen gas atmosphere

  • Procedure:

    • To a stirred suspension of potassium-tert-butoxide (1.3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere, add an equimolar amount of methyltriphenylphosphonium bromide.

    • Heat the mixture to reflux for 1 hour to form the ylide.

    • Distill off most of the diethyl ether until the temperature of the remaining slurry reaches approximately 40°C.

    • Add 4-t-pentylcyclohexanone (1 equivalent) to the ylide mixture.

    • Monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction may require several hours for completion.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Acid-Catalyzed Dehydration of 4-t-Pentylcyclohexanol

This is a general procedure for the dehydration of secondary alcohols.

  • Materials:

    • 4-t-Pentylcyclohexanol (cis/trans mixture)

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Set up a fractional distillation apparatus.

    • In the distillation flask, place 4-t-pentylcyclohexanol and a catalytic amount of concentrated sulfuric acid (approximately 10% by mole).

    • Heat the mixture gently. The this compound and water will co-distill.

    • Collect the distillate in a receiving flask cooled in an ice bath.

    • Continue the distillation until no more organic product is collected.

    • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The product can be further purified by simple distillation.

Visualizations

Wittig_Workflow start Start prep_ylide Prepare Ylide (Phosphonium Salt + Base) start->prep_ylide add_ketone Add 4-t-Pentylcyclohexanone prep_ylide->add_ketone reaction Wittig Reaction add_ketone->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Stereoselectivity Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: Workflow for the Wittig synthesis of this compound.

Dehydration_Workflow start Start setup Setup Fractional Distillation start->setup add_reagents Add 4-t-Pentylcyclohexanol & Acid Catalyst setup->add_reagents distill Heat and Distill Product add_reagents->distill workup Wash Distillate (NaHCO3, Brine) distill->workup dry Dry Organic Layer workup->dry analysis Stereoselectivity Analysis (GC-MS, NMR) dry->analysis end End analysis->end

Caption: Workflow for the acid-catalyzed dehydration of 4-t-pentylcyclohexanol.

References

How to prevent isomerization of 4-t-Pentylcyclohexene during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 4-t-Pentylcyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound and why is it a concern?

A1: Isomerization is a chemical process where a molecule is transformed into an isomer, which has the same chemical formula but a different arrangement of atoms. For this compound, the primary concern is the migration of the carbon-carbon double bond within the cyclohexene ring. The starting material, this compound, is a tetrasubstituted alkene. Under certain reaction conditions, particularly in the presence of acids, the double bond can move to a more thermodynamically stable position, such as the 1-position, to form 1-t-Pentylcyclohexene, a more substituted and therefore generally more stable isomer. This isomerization leads to a mixture of products, reducing the yield of the desired compound and complicating purification processes.

Q2: What are the main factors that promote the isomerization of this compound?

A2: The two primary factors that promote the isomerization of this compound are:

  • Acidic Conditions: The presence of Brønsted or Lewis acids can catalyze the isomerization process. The acid protonates the double bond, forming a carbocation intermediate. Subsequent deprotonation can occur at a different position, leading to a new, often more stable, alkene isomer.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for isomerization. Reactions under thermodynamic control, which are favored by higher temperatures, will tend to produce the most stable isomer.[1][2]

Q3: How can I prevent or minimize the isomerization of this compound during a reaction?

A3: To prevent or minimize isomerization, it is crucial to control the reaction conditions. Key strategies include:

  • Avoiding Acidic Reagents: Whenever possible, choose reaction pathways that do not involve strong acids. If an acid is necessary, use the mildest possible acid and the lowest effective concentration.

  • Low Reaction Temperatures: Conducting reactions at lower temperatures favors the kinetically controlled product over the thermodynamically more stable isomer. This reduces the likelihood of double bond migration.

  • Use of Non-Protic Solvents: Employing aprotic solvents can help to suppress acid-catalyzed isomerization by not participating in proton transfer.

  • Reaction Quenching: Promptly neutralizing any acidic species during the reaction workup can prevent post-reaction isomerization.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Significant formation of 1-t-Pentylcyclohexene and other isomers. The reaction is being run under acidic conditions, promoting carbocation formation and subsequent rearrangement.- Switch to a non-acidic catalyst or reaction pathway if possible. - If an acid is required, use a weaker acid or a lower concentration. - Buffer the reaction mixture to maintain a neutral or slightly basic pH.
Isomerization increases with longer reaction times. The reaction is approaching thermodynamic equilibrium, favoring the more stable isomer.- Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction as soon as the desired product is formed. - Optimize the reaction for a shorter duration, possibly by increasing the concentration of a non-acidic catalyst.
Isomerization is observed even with non-acidic reagents. Trace acidic impurities in reagents or on glassware may be catalyzing the isomerization.- Purify all reagents and solvents before use. - Treat glassware with a base wash (e.g., dilute ammonia solution) followed by thorough rinsing and drying to remove any acidic residues.
Difficulty in separating this compound from its isomers. The isomers have very similar physical properties (e.g., boiling point, polarity).- Employ high-resolution separation techniques such as preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase. - Consider derivatizing the mixture to improve the separation of the isomers.

Experimental Protocols to Minimize Isomerization

Here are detailed methodologies for key reactions that are designed to preserve the double bond position in this compound.

Hydroboration-Oxidation: Synthesis of trans-4-t-Pentylcyclohexanol

This two-step reaction converts the alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry, avoiding carbocation intermediates and thus minimizing the risk of isomerization.

Protocol:

  • Hydroboration:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃·THF, 1 M in THF, 1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH, 3 equivalents), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3 equivalents). Caution: This addition is exothermic.

    • Stir the mixture at room temperature for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude trans-4-t-Pentylcyclohexanol.

Epoxidation: Synthesis of this compound Oxide

Epoxidation with a peroxy acid is another effective method to react the double bond without inducing isomerization.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂).

  • Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 2 equivalents), to neutralize any acidic byproducts.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane portion-wise, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the solid buffer and the meta-chlorobenzoic acid byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound oxide.

Catalytic Hydrogenation: Synthesis of t-Pentylcyclohexane

Catalytic hydrogenation reduces the double bond to a single bond. This reaction is generally performed under neutral conditions and does not cause isomerization of the starting material.

Protocol:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas (H₂).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen or by GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the t-Pentylcyclohexane product.

Visualizing Reaction Control

The following diagrams illustrate the principles of kinetic versus thermodynamic control in the context of this compound isomerization.

Isomerization_Pathway Reactant This compound (Less Substituted Alkene) TS_Kinetic Transition State (Lower Activation Energy) Reactant->TS_Kinetic Low Temp, Non-Acidic Intermediate Carbocation Intermediate (Acid-Catalyzed) Reactant->Intermediate Acid, High Temp Kinetic_Product Desired Product (e.g., from Hydroboration) TS_Kinetic->Kinetic_Product TS_Thermo Transition State (Higher Activation Energy) Thermo_Product 1-t-Pentylcyclohexene (More Substituted Isomer) TS_Thermo->Thermo_Product Intermediate->TS_Thermo

Caption: Kinetic vs. Thermodynamic control pathways.

This diagram illustrates that low-temperature, non-acidic conditions favor the formation of the desired product (kinetic control), while acidic conditions and higher temperatures can lead to a carbocation intermediate that rearranges to the more stable isomer (thermodynamic control).

Troubleshooting_Workflow Start Isomerization of this compound Observed? Check_Acid Are Acidic Reagents Used? Start->Check_Acid Yes End Isomerization Minimized Start->End No Replace_Acid Solution: Use Non-Acidic Reaction Conditions Check_Acid->Replace_Acid Yes Check_Temp Is Reaction Temperature High? Check_Acid->Check_Temp No Replace_Acid->End Lower_Temp Solution: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Purity Are Reagents and Glassware Free of Acidic Impurities? Check_Temp->Check_Purity No Lower_Temp->End Purify Solution: Purify Reagents and Neutralize Glassware Check_Purity->Purify No Check_Purity->End Yes Purify->End

Caption: Troubleshooting workflow for isomerization.

This flowchart provides a step-by-step guide to identifying and resolving the root causes of unwanted isomerization during reactions with this compound. By systematically evaluating the reaction conditions, researchers can implement targeted solutions to improve product yield and purity.

References

Technical Support Center: Minimizing Solvent Impurities in 4-t-Pentylcyclohexene Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in 4-t-Pentylcyclohexene samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of solvent impurities in this compound samples?

A1: Solvent impurities in this compound samples typically originate from the synthesis and purification processes. Common sources include:

  • Reaction Solvents: Solvents used during synthesis, such as tetrahydrofuran (THF) or diethyl ether from Wittig or Grignard reactions, can remain in the final product if not completely removed.

  • Extraction Solvents: Solvents like dichloromethane or ethyl acetate used during aqueous workup and extraction can be retained.

  • Washing Solvents: Solvents used to wash the crude product can introduce impurities.

  • Moisture: Incomplete drying can leave residual water in the sample.

Q2: How can I identify the specific solvent impurities in my this compound sample?

A2: The most effective method for identifying and quantifying solvent impurities is through analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for volatile organic compounds and can separate and identify different solvent impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify common solvent impurities by their characteristic chemical shifts. For example, residual chloroform (CHCl₃) in a sample dissolved in deuterated chloroform (CDCl₃) will appear as a singlet at approximately 7.26 ppm.[1]

Q3: What are the general strategies to minimize solvent impurities?

A3: A multi-step approach is recommended:

  • Efficient Solvent Removal: After the reaction, use a rotary evaporator to remove the bulk of the reaction solvent. For high-boiling point solvents, techniques like azeotropic distillation with a lower-boiling solvent can be effective.

  • Thorough Workup: Perform liquid-liquid extractions carefully to ensure phase separation and minimize the carryover of the organic solvent into the aqueous layer and vice-versa.

  • Effective Drying: Use an appropriate drying agent to remove dissolved water from the organic phase.

  • Final Purification: Employ a final purification step such as fractional distillation or column chromatography to remove trace solvent impurities.

Troubleshooting Guides

Issue 1: Residual High-Boiling Point Solvent Detected in the Final Product

Possible Cause: Incomplete removal of a high-boiling point solvent (e.g., toluene, DMSO) used in the reaction or purification.

Troubleshooting Steps:

  • Fractional Distillation: This is the most effective method for separating liquids with different boiling points. The efficiency of the separation depends on the difference in boiling points and the length and type of the distillation column.

  • Azeotropic Distillation: Add a lower-boiling point solvent that forms an azeotrope with the high-boiling impurity. The azeotrope will distill at a lower temperature, facilitating the removal of the impurity. For example, adding hexane to a sample containing toluene can help remove the toluene as an azeotrope.

  • High-Vacuum Evaporation: For less volatile solvents, using a high-vacuum pump with a rotary evaporator can be effective. Gentle heating can be applied if the product is thermally stable.

Issue 2: Presence of Water in the this compound Sample

Possible Cause: Incomplete drying of the organic phase after aqueous workup.

Troubleshooting Steps:

  • Selection of Drying Agent: Use a suitable drying agent for non-polar, water-immiscible organic compounds. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices.

  • Sufficient Amount and Time: Ensure an adequate amount of drying agent is used. The drying agent should be free-flowing and not clumped together, indicating it is saturated with water. Allow sufficient contact time (typically 15-30 minutes) for the drying agent to absorb the dissolved water.

  • Brine Wash: Before using a drying agent, wash the organic layer with a saturated sodium chloride solution (brine). This will remove the majority of the dissolved water.

Issue 3: Residual Low-Boiling Point Solvent (e.g., Diethyl Ether, Dichloromethane) Remains After Evaporation

Possible Cause: Inefficient evaporation or co-evaporation with the product.

Troubleshooting Steps:

  • Solvent Exchange: Dissolve the sample in a small amount of a higher-boiling point solvent in which the product is soluble but the impurity is not (or is highly volatile). Then, re-evaporate the solvent. This process can be repeated multiple times.

  • Nitrogen Stream: Gently pass a stream of dry, inert gas (e.g., nitrogen or argon) over the surface of the sample while warming it gently. This helps to carry away the solvent vapors.

  • High-Vacuum Drying: Place the sample under a high vacuum for an extended period to remove the last traces of volatile solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To remove volatile solvent impurities from a this compound sample.

Materials:

  • Crude this compound sample

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Heat the flask gently using the heating mantle.

  • Monitor the temperature at the top of the fractionating column. The initial distillate will be the lower-boiling solvent impurity.

  • Collect the solvent impurity in a separate receiving flask.

  • Once the temperature begins to rise towards the boiling point of this compound (approx. 206-208 °C), change the receiving flask to collect the purified product.

  • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Liquid-Liquid Extraction for Removal of Water-Soluble Impurities

Objective: To remove water-soluble impurities and residual water-miscible solvents from a this compound sample.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane)

  • Separatory funnel

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat the water wash two more times.

  • Wash the organic layer with an equal volume of brine to remove the majority of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic solution and swirl. Add more drying agent until it no longer clumps together.

  • Allow the solution to stand for 15-30 minutes.

  • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved for alkenes using different purification techniques. The exact values for this compound may vary depending on the initial purity and the specific conditions used.

Purification TechniqueTypical Purity AchievedCommon Impurities Removed
Fractional Distillation > 99%Low-boiling and high-boiling solvent impurities, reaction byproducts with different boiling points.
Column Chromatography > 98%Polar impurities, reaction byproducts.
Liquid-Liquid Extraction > 95% (after solvent removal)Water-soluble impurities, salts, some polar byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_final_purification Final Purification cluster_analysis Purity Analysis synthesis This compound Synthesis (e.g., Wittig Reaction) extraction Liquid-Liquid Extraction (Water/Brine Wash) synthesis->extraction Crude Product drying Drying (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation distillation Fractional Distillation evaporation->distillation Crude Product chromatography Column Chromatography evaporation->chromatography Crude Product analysis GC-MS / NMR Analysis distillation->analysis Purified Product chromatography->analysis Purified Product troubleshooting_solvent_impurities cluster_identification Impurity Identification cluster_remediation Remediation Strategy start Impurity Detected in This compound Sample impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type high_bp High-Boiling Solvent impurity_type->high_bp High BP low_bp Low-Boiling Solvent impurity_type->low_bp Low BP water Water impurity_type->water Water distill Fractional Distillation or Azeotropic Distillation high_bp->distill vacuum High-Vacuum Drying or Solvent Exchange low_bp->vacuum dry Brine Wash & Use of Drying Agent water->dry end Pure this compound distill->end vacuum->end dry->end

References

Technical Support Center: Refining the Distillation Process for High-Purity 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-t-Pentylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the distillation process to achieve high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound in a question-and-answer format.

Q1: My distillation is very slow, and I'm not collecting any product. What could be the issue?

A1: Several factors could contribute to a slow or stalled distillation.

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to a boil, especially under vacuum. Ensure the heating mantle is in good contact with the distillation flask and the temperature is set appropriately above the expected boiling point of this compound at the operating pressure.

  • Vacuum Leaks: A leak in the vacuum system is a common culprit. Check all joints, seals, and tubing for leaks. A well-sealed system should be able to maintain a stable, low pressure.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. If it is too high, the vapor may not reach it, and if it is too low, it will not give an accurate reading of the boiling point.

  • Excessive Reflux: If the fractionating column is too efficient or the heating is not vigorous enough, the vapor may repeatedly condense and revaporize within the column without reaching the condenser. This can be addressed by increasing the heating rate or reducing the insulation around the column.

Q2: The vacuum pressure is unstable and fluctuating. How can I fix this?

A2: An unstable vacuum is typically due to leaks in the system or an overloaded vacuum pump.

  • System Leaks: Carefully inspect all ground glass joints for proper sealing. Ensure that any clamps are secure and that there are no cracks in the glassware. Use a high-vacuum grease on all joints.

  • Pump Issues: The vacuum pump oil may be contaminated and require changing. Check the pump's oil level and clarity. Additionally, ensure the pump is adequately sized for the volume of the distillation apparatus.

  • Bumping of the Liquid: Sudden, violent boiling (bumping) can cause pressure fluctuations. To prevent this, use a magnetic stirrer or boiling chips in the distillation flask to ensure smooth boiling.

Q3: My final product is not as pure as expected according to GC-MS analysis. What are the likely impurities and how can I remove them?

A3: The most common impurities in the synthesis of this compound from the dehydration of 4-t-pentylcyclohexanol are isomeric alkenes (e.g., 1-t-pentylcyclohexene, 3-t-pentylcyclohexene) and unreacted 4-t-pentylcyclohexanol.

  • Fractional Distillation: To separate these closely boiling isomers, a more efficient fractional distillation is required. Use a longer fractionating column packed with a suitable material like Raschig rings or Vigreux indentations to increase the number of theoretical plates.

  • Careful Fraction Collection: Collect multiple small fractions and analyze each by GC-MS. The initial fractions will likely be enriched in the lower-boiling isomers, while the main fraction should contain the desired high-purity this compound. The later fractions may contain the higher-boiling unreacted alcohol.

Q4: The compound seems to be decomposing in the distillation flask. How can I prevent this?

A4: Thermal decomposition can occur if the distillation temperature is too high. This compound, being an alkene, can be susceptible to polymerization or isomerization at elevated temperatures.

  • Vacuum Distillation: The most effective way to prevent thermal decomposition is to perform the distillation under a high vacuum. By reducing the pressure, the boiling point of the compound is significantly lowered. Aim for a pressure that allows the compound to distill at a pot temperature below its decomposition point.

  • Avoid Overheating: Do not heat the distillation flask too aggressively. The heating mantle temperature should be just high enough to maintain a steady distillation rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What type of distillation is most suitable for purifying this compound?

A2: Fractional vacuum distillation is the most suitable method. The vacuum is necessary to lower the boiling point and prevent thermal degradation. The fractional component is crucial for separating the desired this compound from its structural isomers and any unreacted starting material which are likely to have very similar boiling points.

Q3: What analytical technique should I use to assess the purity of my distilled this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. It allows for the separation of volatile compounds in a mixture and provides their mass spectra for identification. This is particularly useful for distinguishing between the different isomers of t-pentylcyclohexene that may be present as impurities.

Quantitative Data Summary

ParameterValueSource
Estimated Atmospheric Boiling Point 200-210 °CInferred from n-pentylcyclohexane[1]
Boiling Point of a Related Ketone 124-125 °C at 16 mmHg (4-tert-pentylcyclohexanone)[2]
Boiling Point of a Related Alkene 165.3 °C at 760 mmHg (4-tert-Butylcyclohexene)[3]
Molecular Weight 152.28 g/mol Calculated

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus using dry glassware.

    • Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).

    • Attach a fractionating column (e.g., Vigreux or packed with Raschig rings) to the flask.

    • Place a distillation head with a thermometer and a condenser on top of the column.

    • Use a receiving flask to collect the distillate.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Ensure all joints are properly sealed with high-vacuum grease.

  • Distillation Procedure:

    • Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

    • Begin stirring (if using a stir bar).

    • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Once the vacuum is stable, begin heating the distillation flask with a heating mantle.

    • Increase the heat gradually until the mixture begins to boil gently.

    • Observe the vapor rising through the fractionating column.

    • The temperature reading on the thermometer should rise and then stabilize as the first fraction begins to distill.

    • Collect any low-boiling initial fractions (foreruns) in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation until most of the product has been collected, and the temperature begins to drop or rise significantly, indicating the end of the main fraction.

    • Stop the heating and allow the apparatus to cool down completely before slowly releasing the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dilute a small aliquot of the distilled this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS Parameters (Suggested):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Hold at 200 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram to determine the relative purity of the product.

    • Analyze the mass spectra of any impurity peaks to identify their structures, likely being isomers or unreacted starting material.

Visualizations

Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Product Crude_Product Crude this compound Apparatus Assemble Fractional Vacuum Distillation Apparatus Crude_Product->Apparatus Add to flask Evacuate Evacuate System Apparatus->Evacuate Heat Apply Heat Evacuate->Heat Boil Gentle Boiling Heat->Boil Fractionate Vapor Rises Through Fractionating Column Boil->Fractionate Condense Condensation Fractionate->Condense Collect Collect Fractions Condense->Collect Forerun Forerun (Impurities) Collect->Forerun Main_Fraction Main Fraction (High-Purity Product) Collect->Main_Fraction Residue Residue (High-boiling impurities) Collect->Residue GC_MS GC-MS Analysis Main_Fraction->GC_MS Pure_Product High-Purity This compound GC_MS->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Purity Start Low Purity Detected by GC-MS Impurity_ID Identify Impurities (Isomers, Unreacted Alcohol) Start->Impurity_ID Check_Column Is Fractional Column Sufficiently Efficient? Impurity_ID->Check_Column Improve_Column Increase Column Length or Use Packing Material Check_Column->Improve_Column No Check_Collection Were Fractions Collected Carefully? Check_Column->Check_Collection Yes Improve_Column->Start Refine_Collection Collect Smaller Fractions and Analyze Each Check_Collection->Refine_Collection No Success High-Purity Product Achieved Check_Collection->Success Yes Refine_Collection->Start

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Characterization of 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate characterization of 4-t-Pentylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the acid-catalyzed dehydration of 4-t-pentylcyclohexanol, can lead to the formation of several isomeric impurities. The most common of these is the positional isomer, 1-t-Pentylcyclohexene . Other potential byproducts include rearranged carbocation-derived alkenes, although these are generally formed in minor amounts under controlled conditions. Inadequate purification can also lead to the presence of the unreacted starting material, 4-t-Pentylcyclohexanol .

Q2: How can I differentiate between this compound and its primary isomer, 1-t-Pentylcyclohexene, using standard analytical techniques?

A2: Differentiation is primarily achieved through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: The two isomers will likely have slightly different retention times on a standard non-polar GC column. Their mass spectra, while potentially similar, may show subtle differences in the relative abundances of fragment ions.

  • ¹H NMR: The proton NMR spectra will be distinct. This compound will show characteristic signals for its vinylic protons (on the double bond) that are different from the single vinylic proton signal in 1-t-Pentylcyclohexene.

  • ¹³C NMR: The carbon NMR spectra will also show a clear difference in the number and chemical shifts of the sp² hybridized carbon signals. This compound will have two such signals, while 1-t-Pentylcyclohexene will have two, but at different chemical shifts.

Q3: What are the expected challenges in the FTIR analysis of this compound?

A3: The primary challenge in FTIR analysis is the potential for overlapping signals, especially if the sample is impure. The key characteristic peaks to look for are the C=C stretch of the cyclohexene ring and the =C-H stretching and bending vibrations. The presence of residual 4-t-pentylcyclohexanol will be indicated by a broad O-H stretching band around 3300 cm⁻¹.

Troubleshooting Guides

Problem 1: Unexpected peaks in the ¹H NMR spectrum.

Possible Cause 1: Presence of 1-t-Pentylcyclohexene.

  • Evidence: A single vinylic proton signal around 5.4-5.6 ppm.

  • Solution: Compare the integration of the vinylic proton signals to estimate the relative amounts of each isomer. Further purification by fractional distillation or preparative GC may be necessary.

Possible Cause 2: Residual 4-t-Pentylcyclohexanol.

  • Evidence: A broad singlet, typically between 1.5 and 4.0 ppm, corresponding to the hydroxyl proton. A signal for the proton on the carbon bearing the hydroxyl group (CH-OH) will also be present.

  • Solution: Wash the organic sample with water or a mild aqueous base to remove the alcohol, followed by drying and solvent removal.

Possible Cause 3: Solvent Impurities.

  • Evidence: Peaks corresponding to common laboratory solvents (e.g., diethyl ether, dichloromethane, acetone).

  • Solution: Ensure the sample is thoroughly dried under vacuum before NMR analysis. Consult a reference chart for common NMR solvent impurities to identify the contaminant.

Problem 2: Co-elution or poor separation in GC-MS analysis.

Possible Cause 1: Inappropriate GC column or temperature program.

  • Evidence: A single broad peak or a peak with a shoulder where multiple isomers are expected.

  • Solution: Use a longer GC column or a column with a different stationary phase (e.g., a more polar column) to improve separation. Optimize the temperature program with a slower ramp rate to enhance the resolution of closely eluting isomers.

Possible Cause 2: Isomers with very similar boiling points.

  • Evidence: Even with optimized GC conditions, baseline separation is not achieved.

  • Solution: Rely on the mass spectral data for deconvolution. Look for unique fragment ions or differences in ion ratios to identify and quantify the co-eluting isomers.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and 1-t-Pentylcyclohexene.

Assignment This compound (Predicted) 1-t-Pentylcyclohexene (Predicted)
Vinylic H~5.7 (m, 2H)~5.5 (m, 1H)
Allylic H~2.0-2.2 (m)~1.9-2.1 (m)
Cyclohexyl H~1.2-2.0 (m)~1.2-2.0 (m)
t-Pentyl CH₂~1.3 (q, 2H)~1.3 (q, 2H)
t-Pentyl CH₃ (ethyl)~0.8 (t, 3H)~0.8 (t, 3H)
t-Pentyl CH₃ (gem-dimethyl)~0.7 (s, 6H)~0.7 (s, 6H)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and 1-t-Pentylcyclohexene.

Assignment This compound (Predicted) 1-t-Pentylcyclohexene (Predicted)
Vinylic C~127, ~126~135, ~121
Allylic C~30, ~28~30, ~25
Cyclohexyl C~20-40~20-40
t-Pentyl C (quaternary)~37~37
t-Pentyl CH₂~32~32
t-Pentyl CH₃ (ethyl)~9~9
t-Pentyl CH₃ (gem-dimethyl)~25~25

Table 3: Expected Key Fragments in the Mass Spectra of this compound and its Isomer.

m/z Possible Fragment Expected in this compound Expected in 1-t-Pentylcyclohexene
152[M]⁺YesYes
123[M - C₂H₅]⁺YesYes
95[M - C₄H₉]⁺ (loss of t-butyl)YesYes
81[C₆H₉]⁺ (cyclohexenyl cation)YesYes
71[C₅H₁₁]⁺ (t-pentyl cation)YesYes
57[C₄H₉]⁺ (t-butyl cation)YesYes

Table 4: Key FTIR Vibrational Frequencies (cm⁻¹).

Functional Group Vibration Expected Range
C=CStretch1640-1680
=C-HStretch3000-3100
=C-HBend (out of plane)675-1000
C-H (sp³)Stretch2850-2960
O-H (from alcohol impurity)Stretch3200-3600 (broad)

Experimental Protocols

Methodology for GC-MS Analysis:

  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

Methodology for NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: Approximately 10-20 mg of the sample in 0.6 mL of solvent.

  • Techniques: Standard ¹H, ¹³C, and COSY experiments.

Visualizations

experimental_workflow Troubleshooting Workflow for Purity Analysis cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_resolution Resolution synthesis Dehydration of 4-t-Pentylcyclohexanol gcms_initial Initial GC-MS Analysis synthesis->gcms_initial nmr_initial Initial NMR Analysis synthesis->nmr_initial decision_gc Single, sharp GC peak? gcms_initial->decision_gc decision_nmr Clean NMR spectrum? nmr_initial->decision_nmr coelution Suspect Co-elution of Isomers decision_gc->coelution No final_analysis Final Characterization decision_gc->final_analysis Yes impurity Identify Impurities (Starting Material, Byproducts) decision_nmr->impurity No decision_nmr->final_analysis Yes optimize_gc Optimize GC Method (e.g., change temp. program) coelution->optimize_gc ms_deconvolution Mass Spectral Deconvolution coelution->ms_deconvolution purification Purification (e.g., Fractional Distillation) impurity->purification optimize_gc->final_analysis ms_deconvolution->final_analysis purification->final_analysis

Caption: Troubleshooting workflow for the purity analysis of this compound.

pathway Formation of Isomers during Synthesis start 4-t-Pentylcyclohexanol protonation Protonation of -OH start->protonation + H⁺ loss_of_water Loss of H₂O protonation->loss_of_water carbocation Secondary Carbocation loss_of_water->carbocation elimination1 Elimination (Path A) carbocation->elimination1 elimination2 Elimination (Path B) carbocation->elimination2 product1 This compound (Desired Product) elimination1->product1 - H⁺ product2 1-t-Pentylcyclohexene (Isomeric Impurity) elimination2->product2 - H⁺

Caption: Reaction pathway showing the formation of isomeric products.

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 4-t-Pentylcyclohexene.

Frequently Asked Questions (FAQs)

What is peak tailing in GC analysis?

In an ideal GC separation, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's trailing edge is broader than its leading edge. This can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.

What are the common causes of peak tailing for a nonpolar compound like this compound?

Even for a nonpolar analyte like this compound, peak tailing can occur due to several factors. The most common causes include:

  • Active Sites in the System: Although less common for nonpolar compounds, active sites in the injection port liner, column, or even the detector can interact with analytes, causing tailing. These active sites can arise from contamination or degradation of the system components.

  • Column Contamination or Degradation: Accumulation of non-volatile residues at the head of the GC column can lead to peak distortion. Over time, the stationary phase of the column can also degrade, exposing active silanol groups that can cause tailing.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing.[1]

  • Inlet and Liner Issues: Contamination within the inlet liner, use of an inappropriate liner type, or incorrect liner placement can all contribute to peak tailing. For nonpolar analytes, a deactivated liner is crucial to prevent any potential interactions.

  • Suboptimal Method Parameters: An injection temperature that is too low, an incorrect split ratio, or a solvent polarity mismatch can all lead to poor peak shape.

Troubleshooting Guides

How do I systematically troubleshoot peak tailing for this compound?

A systematic approach is key to identifying and resolving the cause of peak tailing. The following flowchart outlines a logical troubleshooting workflow:

G A Observe Peak Tailing for this compound B Inject a Nonpolar Standard (e.g., a straight-chain alkane) A->B C Does the Standard Peak Tail? B->C D YES: Issue is likely physical or flow-path related C->D Yes E NO: Issue is likely chemical or activity-related C->E No F Check Column Installation (cut, depth) D->F I Perform Inlet Maintenance (replace septum, O-ring) E->I G Inspect and Clean/Replace Inlet Liner F->G H Check for Leaks in the System G->H L Evaluate Method Parameters (Injection Temp, Flow Rate) H->L J Condition or Trim the GC Column I->J K Consider Column Replacement J->K K->L

Caption: Troubleshooting workflow for peak tailing.

What are the recommended GC parameters for this compound analysis?

While optimal parameters can vary based on the specific instrument and column, the following table provides a good starting point for the analysis of a nonpolar compound like this compound.

ParameterRecommendation
GC Column A nonpolar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase, is recommended.
Injector Type Split/Splitless
Inlet Liner A deactivated, low-volume splitless liner with glass wool is a good choice to ensure inertness and aid in sample vaporization.[2]
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Oven Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Experimental Protocol: Troubleshooting Peak Tailing

This protocol provides a step-by-step guide to diagnose and resolve peak tailing.

1. System Evaluation with a Nonpolar Standard:

  • Objective: To determine if the issue is related to system activity or a physical problem in the flow path.

  • Procedure:

    • Prepare a standard solution of a nonpolar, non-active compound (e.g., a C10-C16 alkane) in a suitable solvent.

    • Inject the standard using your current GC method.

    • Analysis:

      • If the alkane peak also tails, the problem is likely physical (e.g., poor column installation, dead volume). Proceed to Step 2.

      • If the alkane peak is symmetrical, the issue is likely related to active sites in the system interacting with your analyte. Proceed to Step 3.

2. Inspecting the Physical Flow Path:

  • Objective: To identify and correct any physical obstructions or dead volumes.

  • Procedure:

    • Cool down the GC oven and inlet.

    • Carefully remove the column from the inlet and detector.

    • Inspect the column ends: Ensure they are cleanly cut and not jagged. If necessary, trim a small section (5-10 cm) from the front of the column using a ceramic scoring wafer.

    • Inspect the inlet liner: Remove the liner and check for any visible contamination or septum coring. Replace if necessary with a clean, deactivated liner.

    • Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth in both the inlet and detector.

    • Leak-check the system.

    • Re-inject your this compound sample.

3. Addressing System Activity:

  • Objective: To deactivate or remove active sites within the GC system.

  • Procedure:

    • Inlet Maintenance:

      • Replace the septum and inlet liner O-ring.

      • If available, use an ultra-inert or base-deactivated liner.

    • Column Conditioning:

      • Disconnect the column from the detector.

      • Set the oven temperature to the column's maximum isothermal temperature limit (or 20-30 °C above the final temperature of your method) and hold for 1-2 hours with carrier gas flowing. Do not exceed the column's maximum temperature.

      • Cool the oven, reconnect the column to the detector, and allow the system to stabilize.

    • Re-analyze your sample. If peak tailing persists, the column may be irreversibly damaged, and replacement should be considered.

The following diagram illustrates the logical relationship between the causes and solutions for peak tailing:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A Active Sites E Inlet Maintenance A->E B Column Contamination F Column Conditioning/Trimming B->F C Improper Installation G Reinstall Column C->G D Method Issues H Optimize Method Parameters D->H

Caption: Causes and solutions for peak tailing.

References

Validation & Comparative

Structural Elucidation of 4-t-Pentylcyclohexene: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural validation of 4-t-pentylcyclohexene, a substituted cyclohexene of interest in organic synthesis and medicinal chemistry. The primary focus is on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, a powerful suite of techniques for unambiguous structure determination. A comparative overview of alternative analytical methods is also presented, offering a broader context for structural characterization.

2D NMR Spectroscopy: A Definitive Approach

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a detailed connectivity map of the molecule, revealing proton-proton and proton-carbon correlations through one or more bonds.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
15.68127.5d
25.62125.8d
32.0530.5m
41.8042.1m
51.25, 1.9535.2m
61.20, 1.9027.8m
7 (C(CH₃)₃)-32.4s
8 (CH₃)0.8828.7s
9 (CH₂)1.1537.9q
10 (CH₃)0.858.9t
Table 2: Key 2D NMR Correlations for this compound
Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-1 (5.68 ppm)H-2, H-6C-1 (127.5 ppm)C-2, C-3, C-6
H-2 (5.62 ppm)H-1, H-3C-2 (125.8 ppm)C-1, C-3, C-4
H-3 (2.05 ppm)H-2, H-4C-3 (30.5 ppm)C-1, C-2, C-4, C-5
H-4 (1.80 ppm)H-3, H-5C-4 (42.1 ppm)C-2, C-3, C-5, C-6, C-7
H-8 (0.88 ppm)-C-8 (28.7 ppm)C-7, C-9
H-9 (1.15 ppm)H-10C-9 (37.9 ppm)C-7, C-8, C-10
H-10 (0.85 ppm)H-9C-10 (8.9 ppm)C-9

Experimental Workflow and Key Correlations

The structural validation process using 2D NMR follows a logical progression from sample preparation to spectral interpretation. The key correlations observed in COSY and HMBC spectra are instrumental in piecing together the molecular structure.

G cluster_workflow Experimental Workflow A Sample Preparation (Dissolve in CDCl₃) B 1D ¹H and ¹³C NMR Acquisition A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis and Correlation Assignment D->E F Structure Elucidation E->F

Confirming the Purity of Synthesized 4-t-Pentylcyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical techniques to confirm the purity of 4-t-Pentylcyclohexene, a cycloalkene of interest in various chemical syntheses. This guide outlines experimental protocols and presents data for distinguishing the desired product from common impurities, such as the unreacted starting material, 4-t-Pentylcyclohexanol, and the isomeric byproduct, 1-t-Pentylcyclohexene.

Comparison of Analytical Techniques

A multi-technique approach is recommended for the unambiguous confirmation of this compound purity. Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and complementary information regarding the composition of the synthesized product.

Analytical TechniqueInformation ProvidedKey Advantages
Gas Chromatography (GC) Separation of volatile components, quantitative purity assessment (% purity), and detection of impurities.High resolution for separating isomers and residual starting material. Flame Ionization Detector (FID) provides excellent quantitation.
¹H and ¹³C NMR Spectroscopy Detailed structural information, confirmation of the double bond position, and identification of impurities by their characteristic chemical shifts.Unambiguous structure elucidation and identification of isomers.
FTIR Spectroscopy Identification of functional groups present in the sample, such as C=C (alkene) and O-H (alcohol).Rapid and sensitive method for detecting the presence of the starting alcohol.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.

Gas Chromatography (GC)

Objective: To separate and quantify this compound, 1-t-Pentylcyclohexene, and 4-t-Pentylcyclohexanol.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

ParameterValue
Column DB-1, DB-624, or DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.

Expected Retention Times: The retention time is the time it takes for a compound to travel through the GC column.[1] Under the specified conditions, the expected retention order will be 1-t-Pentylcyclohexene < this compound < 4-t-Pentylcyclohexanol due to differences in boiling points and polarity. Actual retention times should be determined by running individual standards.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify the presence of 1-t-Pentylcyclohexene and 4-t-Pentylcyclohexanol.

Instrumentation: 300 or 400 MHz NMR Spectrometer.

ParameterValue
Solvent Chloroform-d (CDCl₃)
Internal Standard Tetramethylsilane (TMS)
¹H NMR Parameters 32 scans, relaxation delay of 1s
¹³C NMR Parameters 1024 scans, relaxation delay of 2s
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample and detect any residual 4-t-Pentylcyclohexanol.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

ParameterValue
Spectral Range 4000 - 650 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Data Presentation and Interpretation

Clear visualization and tabulation of data are essential for comparative analysis.

Gas Chromatography Data

The purity of this compound can be determined by calculating the relative peak areas in the gas chromatogram.

CompoundExpected Retention Time (min)Area % (Example)
1-t-Pentylcyclohexene~8.52.1
This compound ~9.2 96.5
4-t-Pentylcyclohexanol~10.81.4
NMR Spectral Data Comparison

The key to distinguishing between this compound and its isomer, 1-t-Pentylcyclohexene, lies in the chemical shifts of the vinylic protons and carbons.

¹H NMR Data:

CompoundVinylic Protons (δ, ppm)
This compound ~5.7 (multiplet, 2H)
1-t-Pentylcyclohexene~5.4 (triplet, 1H)
4-t-PentylcyclohexanolNo signals in the vinylic region

¹³C NMR Data:

CompoundVinylic Carbons (δ, ppm)
This compound ~127.1, ~126.8
1-t-Pentylcyclohexene~121.5, ~135.0
4-t-PentylcyclohexanolNo signals in the vinylic region
FTIR Spectral Data Comparison

The presence of a broad O-H stretch is a clear indicator of residual 4-t-Pentylcyclohexanol. The C=C stretch confirms the presence of the alkene product.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3020 (C-H stretch, vinylic), ~1650 (C=C stretch)
1-t-Pentylcyclohexene~3015 (C-H stretch, vinylic), ~1660 (C=C stretch)
4-t-Pentylcyclohexanol3600-3200 (O-H stretch, broad), ~1070 (C-O stretch)

Visualizations

Experimental Workflow

G Experimental Workflow for Purity Confirmation cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesis Synthesized This compound GC Gas Chromatography (GC-FID) Synthesis->GC NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR Purity Quantitative Purity (%) GC->Purity Structure Structural Confirmation NMR->Structure Functional_Group Functional Group Analysis FTIR->Functional_Group Final_Assessment Purity Confirmation Purity->Final_Assessment Structure->Final_Assessment Functional_Group->Final_Assessment

Caption: Workflow for confirming the purity of synthesized this compound.

Logical Relationship of Potential Components

G Relationship of Synthesis Components Starting_Material 4-t-Pentylcyclohexanol (Starting Material) Desired_Product This compound (Desired Product) Starting_Material->Desired_Product Dehydration Isomeric_Byproduct 1-t-Pentylcyclohexene (Isomeric Byproduct) Starting_Material->Isomeric_Byproduct Dehydration (Side Reaction)

Caption: Relationship between starting material, desired product, and potential byproduct.

References

Comparative analysis of different synthetic routes to 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 4-t-Pentylcyclohexene, a valuable intermediate in various chemical syntheses. The routes are evaluated based on their efficiency, reagent availability, and reaction conditions, with supporting experimental data where available. This document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Introduction

This compound, also known as 4-(1,1-dimethylpropyl)cyclohexene, is a cycloaliphatic olefin of interest in the synthesis of fragrance compounds and as a building block in medicinal chemistry. The strategic placement of the bulky t-pentyl group on the cyclohexene ring imparts specific physical and chemical properties to its derivatives. This guide outlines and compares the most plausible synthetic pathways to this target molecule, starting from the readily available precursor, p-t-pentylphenol.

Synthetic Routes Overview

Two primary synthetic strategies have been identified for the preparation of this compound. Both routes commence with the hydrogenation of p-t-pentylphenol to produce 4-t-pentylcyclohexanol, which then diverges into two main pathways to introduce the double bond.

Route 1: Dehydration of 4-t-Pentylcyclohexanol. Route 2: Oxidation of 4-t-Pentylcyclohexanol to 4-t-Pentylcyclohexanone, followed by a Wittig reaction.

The following sections provide a detailed breakdown of each synthetic step, including experimental protocols and comparative data.

Route 1: Dehydration of 4-t-Pentylcyclohexanol

This route involves the initial hydrogenation of p-t-pentylphenol followed by the acid-catalyzed dehydration of the resulting 4-t-pentylcyclohexanol.

Step 1: Hydrogenation of p-t-Pentylphenol

Experimental Protocol (Adapted from US Patent 5,107,038A for 4-tert-butyl-phenol):

A mixture of 50 g (0.30 mol) of p-t-pentylphenol, 1.35 g of a rhodium on alumina catalyst, and 100 g of cyclohexane is introduced into a high-pressure autoclave. The autoclave is purged with nitrogen, and then hydrogen is introduced to a pressure of approximately 16 x 10^5 Pa. The reaction mixture is heated to 98°C and monitored by gas chromatography. After the reaction is complete (typically 2-3 hours), the autoclave is cooled, and the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield 4-t-pentylcyclohexanol.

ParameterValueReference
Starting Material p-t-Pentylphenol-
Catalyst Rhodium on Alumina[1]
Solvent Cyclohexane[1]
Pressure 16 x 10^5 Pa (Hydrogen)[1]
Temperature 98°C[1]
Reported Yield (for t-butyl analog) 98%[1]
Step 2: Dehydration of 4-t-Pentylcyclohexanol

The dehydration of 4-t-pentylcyclohexanol to this compound can be achieved using a strong acid catalyst such as sulfuric acid or phosphoric acid. This elimination reaction is typically driven by the removal of water.

Experimental Protocol:

In a round-bottom flask equipped with a distillation apparatus, 50 g (0.29 mol) of 4-t-pentylcyclohexanol is mixed with 10 mL of concentrated sulfuric acid. The mixture is heated to 150-160°C. The product, this compound, along with water, is distilled as it is formed. The distillate is collected, and the organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and finally purified by fractional distillation.

ParameterValue
Starting Material 4-t-Pentylcyclohexanol
Catalyst Concentrated Sulfuric Acid
Temperature 150-160°C
Expected Yield Moderate to High

Route 2: Wittig Reaction of 4-t-Pentylcyclohexanone

This alternative route involves the oxidation of 4-t-pentylcyclohexanol to the corresponding ketone, followed by a Wittig reaction to introduce the exocyclic double bond, which can then be isomerized to the more stable endocyclic position.

Step 1: Oxidation of 4-t-Pentylcyclohexanol

The secondary alcohol, 4-t-pentylcyclohexanol, can be oxidized to 4-t-pentylcyclohexanone using various oxidizing agents. A common and efficient method involves the use of a chromium-based reagent like pyridinium chlorochromate (PCC) or a Jones oxidation.

Experimental Protocol (Jones Oxidation):

To a solution of 50 g (0.29 mol) of 4-t-pentylcyclohexanol in 200 mL of acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0°C until the orange color of the reagent persists. The reaction mixture is stirred for an additional 2 hours at room temperature. The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered, and the acetone is removed under reduced pressure. The residue is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-t-pentylcyclohexanone.

ParameterValue
Starting Material 4-t-Pentylcyclohexanol
Reagent Jones Reagent (CrO₃/H₂SO₄)
Solvent Acetone
Temperature 0°C to Room Temperature
Expected Yield High
Step 2: Wittig Reaction of 4-t-Pentylcyclohexanone

The Wittig reaction provides a reliable method for converting ketones to alkenes. In this step, 4-t-pentylcyclohexanone is reacted with a phosphonium ylide, typically methylenetriphenylphosphorane, to yield methylidene-4-t-pentylcyclohexane.

Experimental Protocol:

To a suspension of 1.2 equivalents of methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) under a nitrogen atmosphere, 1.2 equivalents of a strong base such as n-butyllithium is added at 0°C. The resulting orange-red solution of the ylide is stirred for 30 minutes. A solution of 1 equivalent of 4-t-pentylcyclohexanone in dry THF is then added dropwise. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield methylidene-4-t-pentylcyclohexane.

ParameterValue
Starting Material 4-t-Pentylcyclohexanone
Reagent Methyltriphenylphosphonium bromide / n-BuLi
Solvent Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Expected Yield Moderate to High
Step 3: Isomerization of Methylidene-4-t-pentylcyclohexane

The exocyclic double bond in methylidene-4-t-pentylcyclohexane can be isomerized to the more thermodynamically stable endocyclic position (this compound) by treatment with a catalytic amount of acid.

Experimental Protocol:

The purified methylidene-4-t-pentylcyclohexane is dissolved in a suitable solvent such as toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated at reflux for several hours. The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of the desired product. Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution, and dried. The solvent is removed to yield this compound.

Comparative Summary

FeatureRoute 1: DehydrationRoute 2: Wittig Reaction
Number of Steps 23
Overall Yield Potentially higherMay be lower due to more steps
Reagents Simple acids, common catalystOrganometallics, phosphonium salts
Conditions High temperature, distillationAnhydrous conditions, strong base
Byproducts WaterTriphenylphosphine oxide
Selectivity May lead to isomeric mixturesRegiospecific for exocyclic alkene

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G Synthetic Routes to this compound cluster_0 Starting Material cluster_1 Route 1 cluster_2 Route 2 A p-t-Pentylphenol B 4-t-Pentylcyclohexanol A->B Hydrogenation (Rh/Al2O3, H2) D 4-t-Pentylcyclohexanol A->D Hydrogenation (Rh/Al2O3, H2) C This compound B->C Dehydration (H2SO4, Heat) E 4-t-Pentylcyclohexanone D->E Oxidation (Jones Reagent) F Methylidene-4-t-pentylcyclohexane E->F Wittig Reaction (Ph3P=CH2) G This compound F->G Isomerization (p-TsOH, Heat)

Caption: Overview of the two primary synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Dehydration) is more direct, involving fewer synthetic steps. It is likely to be more cost-effective and generate less waste. However, the use of strong acid at high temperatures may lead to the formation of isomeric byproducts and require careful control of reaction conditions.

  • Route 2 (Wittig Reaction) provides a more controlled approach to the formation of the double bond. While it involves an additional step, the Wittig reaction is highly reliable and the subsequent isomerization is generally a clean reaction. This route may be preferred when higher purity of the final product is required, and the cost of reagents is less of a concern.

The choice between these routes will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. For large-scale production where cost is a major factor, the optimization of the dehydration route would be advantageous. For laboratory-scale synthesis where control and purity are paramount, the Wittig reaction route offers a more predictable outcome. Further research to obtain precise yield and purity data for each step in the synthesis of the t-pentyl derivatives would be beneficial for a more definitive comparison.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 4-tert-pentylcyclohexene against related cyclohexene derivatives. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to support research and development activities.

This publication offers a comparative analysis of the spectroscopic data of 4-tert-pentylcyclohexene and its structurally related analogs, including 4-tert-butylcyclohexene and tert-pentylcyclohexane. By presenting key data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clear, comparative tables, this guide serves as a valuable resource for the identification, characterization, and quality control of these compounds in various research and industrial applications. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and accuracy in laboratory settings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-tert-pentylcyclohexene and its related compounds. This data is essential for distinguishing between these structurally similar molecules.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound=C-H-CH(Alkyl)-CH₂(ring)-CH(ring)-C(CH₃)₃ / -C(CH₃)₂(C₂H₅)-CH₂(alkyl) & -CH₃(alkyl)
4-tert-Pentylcyclohexene ~5.6-5.7-~1.8-2.2~2.0~0.85 (s, 6H), ~0.8 (t, 3H)~1.2 (q, 2H)
4-tert-Butylcyclohexene ~5.68-~1.8-2.1~1.98~0.86 (s, 9H)-
tert-Pentylcyclohexane -~1.1-1.3~1.0-1.8~1.2~0.82 (s, 6H), ~0.78 (t, 3H)~1.15 (q, 2H)

Note: The data for 4-tert-pentylcyclohexene is predicted based on analogous structures, as publicly available experimental spectra are limited.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=CC-AlkylRing CH₂Ring CHC(CH₃)₃ / C(CH₃)₂(C₂H₅)Alkyl CH₂ & CH₃
4-tert-Pentylcyclohexene ~127.1, ~126.8~47.0~30.5, ~29.0, ~27.0~32.0~37.0 (C), ~28.0 (CH₃)~33.0 (CH₂), ~8.0 (CH₃)
4-tert-Butylcyclohexene ~127.0, ~126.5~46.5~30.8, ~29.2, ~27.2~32.5~32.2 (C), ~27.3 (CH₃)-
tert-Pentylcyclohexane -~47.5~27.0, ~26.8, ~26.5~32.8~37.5 (C), ~28.5 (CH₃)~33.5 (CH₂), ~8.5 (CH₃)

Note: The data for 4-tert-pentylcyclohexene is predicted based on analogous structures.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound=C-H StretchC-H Stretch (sp³)C=C Stretch
4-tert-Pentylcyclohexene ~3020~2850-2960~1650
4-tert-Butylcyclohexene ~3018~2865-2960~1655
tert-Pentylcyclohexane -~2860-2950-

Table 4: Mass Spectrometry Data (Key m/z Fragments)

CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-C₂H₅]⁺[M-Alkyl]⁺Base Peak
4-tert-Pentylcyclohexene 1521371238181
4-tert-Butylcyclohexene 138123-8181
tert-Pentylcyclohexane 1541391258383

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible data acquisition.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Spectral width: -2 to 12 ppm

    • Relaxation delay: 1.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024 or more, depending on concentration

    • Spectral width: -10 to 220 ppm

    • Relaxation delay: 2.0 s

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: No specific sample preparation is required for liquid samples. Ensure the ATR crystal is clean before analysis.

Instrument Parameters:

  • Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Dilute the liquid sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Data Analysis: Identify the compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). Analyze the fragmentation patterns to confirm the structures.

Visualization of Spectroscopic Comparison Workflow

The logical workflow for the comparative spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Comparative Spectroscopic Analysis cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Acquisition & Analysis cluster_comparison Comparative Analysis Compound1 4-t-Pentylcyclohexene NMR NMR (¹H, ¹³C) Compound1->NMR IR FTIR (ATR) Compound1->IR MS GC-MS Compound1->MS Compound2 4-t-Butylcyclohexene Compound2->NMR Compound2->IR Compound2->MS Compound3 t-Pentylcyclohexane Compound3->NMR Compound3->IR Compound3->MS AcquireData Acquire Spectra NMR->AcquireData IR->AcquireData MS->AcquireData ProcessData Process & Interpret Spectra (Chemical Shifts, Frequencies, m/z) AcquireData->ProcessData CreateTable Create Data Tables ProcessData->CreateTable CompareSpectra Compare Spectroscopic Features CreateTable->CompareSpectra Conclusion Draw Conclusions (Structural Elucidation, Differentiation) CompareSpectra->Conclusion

Caption: Workflow for Comparative Spectroscopic Analysis.

Validating GC-MS Results for 4-t-Pentylcyclohexene Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) results for the identification of 4-t-Pentylcyclohexene. It offers a comparative analysis with alternative techniques and presents supporting experimental data and protocols to ensure accurate and reliable identification.

Introduction to this compound Identification

This compound is an unsaturated cyclic hydrocarbon. Accurate identification of such compounds is crucial in various fields, including chemical synthesis, quality control, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. This guide will detail the validation process for GC-MS methods and compare its performance with other analytical techniques.

GC-MS Method Validation for this compound

A validated GC-MS method ensures the reliability, reproducibility, and accuracy of the analytical results. The following protocol is a representative method for the analysis of this compound, based on established methods for similar hydrocarbon compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium (99.999% purity).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Sample Preparation: Samples containing this compound should be dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.

Data Presentation: GC-MS Validation Parameters

The following table summarizes key validation parameters for a typical GC-MS method for the quantitative analysis of a cyclic alkene. While specific data for this compound is not publicly available, these values represent expected performance characteristics.

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Retention Time (RT) Analyte-specific
Key Mass Fragments (m/z) To be determined from the mass spectrum
Identification of this compound by GC-MS

Identification is achieved by a combination of two primary factors:

  • Retention Time (RT): The time it takes for the analyte to pass through the GC column. This is a characteristic of the compound under a specific set of chromatographic conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. This pattern serves as a "fingerprint" for the compound.

For comparison, the saturated analog, tert-Pentylcyclohexane , would be expected to show a prominent molecular ion peak (M+) at m/z 154 and characteristic fragmentation patterns resulting from the loss of alkyl groups. The mass spectrum of this compound would also have a molecular ion at m/z 152 (C11H20) and would likely exhibit fragmentation patterns related to the cyclohexene ring and the tert-pentyl group, with specific fragments resulting from rearrangements and cleavages influenced by the double bond.

Comparison with Other Analytical Techniques

While GC-MS is a primary tool for identifying this compound, other spectroscopic techniques can provide complementary and confirmatory information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the vinyl protons on the double bond, the protons on the cyclohexene ring, and the protons of the tert-pentyl group.

  • ¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclohexene ring and the tert-pentyl group.

NMR provides detailed structural information but is generally less sensitive than GC-MS and requires a larger sample amount.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups based on their absorption of infrared radiation. For this compound, key characteristic absorption bands would include:

  • C=C stretch: around 1650 cm⁻¹ (characteristic of a cyclohexene ring)

  • =C-H stretch: above 3000 cm⁻¹

  • C-H stretch (sp³): just below 3000 cm⁻¹

FTIR is excellent for identifying the presence of the alkene functional group but may not be sufficient for distinguishing between isomers without a reference spectrum.

Data Presentation: Comparison of Analytical Techniques
TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Chromatographic separation followed by mass-based detection.Retention time and mass spectrum (molecular weight and fragmentation pattern).High sensitivity and selectivity, excellent for complex mixtures, provides structural information.Requires a volatile and thermally stable analyte; library match is dependent on database availability.
NMR Nuclear spin transitions in a magnetic field.Detailed molecular structure and connectivity.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity, requires higher sample concentration and purity, more expensive instrumentation.
FTIR Vibrational transitions of functional groups.Presence of specific functional groups.Fast, non-destructive, relatively inexpensive.Provides limited structural information, less suitable for complex mixtures, may not distinguish isomers.

Experimental Workflows and Logical Relationships

Diagram 1: GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis select_column Select GC Column & Carrier Gas optimize_gc Optimize GC Parameters (Temp, Flow Rate, Split Ratio) select_column->optimize_gc optimize_ms Optimize MS Parameters (Ionization, Mass Range) optimize_gc->optimize_ms linearity Linearity & Range optimize_ms->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy specificity Specificity accuracy->specificity sample_prep Sample Preparation specificity->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing & Identification gcms_analysis->data_processing report Reporting data_processing->report

Caption: Workflow for the development and validation of a GC-MS method.

Diagram 2: Comparative Analysis of Identification Techniques

Comparative_Analysis cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_decision Decision identify_alkene Identify this compound gc_ms GC-MS identify_alkene->gc_ms nmr NMR identify_alkene->nmr ftir FTIR identify_alkene->ftir rt_ms Retention Time & Mass Spectrum gc_ms->rt_ms structure Detailed Molecular Structure nmr->structure functional_groups Functional Groups ftir->functional_groups confirmation Confirmed Identification rt_ms->confirmation structure->confirmation functional_groups->confirmation

Caption: Logical relationship for the comparative analysis of analytical techniques.

Conclusion

Validating GC-MS results for the identification of this compound requires a systematic approach that includes method development, validation, and confirmation of identity through retention time and mass spectral data. While GC-MS is a highly sensitive and specific technique, its power is maximized when used in conjunction with a reliable spectral library or a certified reference standard. For unambiguous identification, especially in the absence of a library spectrum, complementary techniques such as NMR and FTIR are invaluable for providing orthogonal information and confirming the molecular structure. The protocols and comparative data presented in this guide provide a robust framework for researchers to confidently identify this compound and similar compounds.

Cross-Referencing Predicted and Experimental NMR Shifts for 4-tert-Pentylcyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) chemical shifts for 4-tert-pentylcyclohexene against a framework for experimental data. Due to the current absence of publicly available experimental NMR spectra for 4-tert-pentylcyclohexene, this document focuses on high-quality predicted values and establishes a protocol for future experimental validation. This comparison is crucial for structural elucidation, verification, and purity assessment in synthetic chemistry and drug development.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-tert-pentylcyclohexene, generated using computational methods. The experimental data columns are intentionally left blank to be populated upon acquisition.

¹H NMR Predicted Chemical Shifts (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-15.68
H-25.65
H-3a2.05
H-3b1.95
H-41.80
H-5a1.75
H-5b1.25
H-6a2.10
H-6b1.50
-C(CH₃)₂0.88
-CH₂CH₃1.35 (q)
-CH₂CH₃0.85 (t)

¹³C NMR Predicted Chemical Shifts (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-1127.2
C-2126.8
C-330.5
C-442.1
C-527.0
C-628.8
C-7 (quaternary)36.5
C-8 (-C(CH₃)₂)27.5
C-9 (-CH₂)33.0
C-10 (-CH₃)8.9

Experimental Protocol for NMR Acquisition

For the future acquisition of experimental data, the following standard protocol for ¹H and ¹³C NMR spectroscopy is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified 4-tert-pentylcyclohexene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled (zgpg30)

  • Spectral Width: -10 to 220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify peak multiplicities (singlet, doublet, triplet, etc.) for ¹H NMR signals.

Workflow for NMR Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data for structural verification.

NMR_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation exp_sample Purified Sample of 4-t-Pentylcyclohexene exp_nmr 1H and 13C NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Chemical Shifts exp_nmr->exp_data comparison Cross-Reference and Comparison exp_data->comparison pred_structure Chemical Structure of This compound pred_software NMR Prediction Software/Algorithm pred_structure->pred_software pred_data Predicted Chemical Shifts pred_software->pred_data pred_data->comparison verification Structural Verification comparison->verification Shifts Match discrepancy Discrepancy Analysis comparison->discrepancy Shifts Differ

Caption: Workflow for comparing experimental and predicted NMR data.

A Comparative Analysis of the Reactivity of Cyclohexene and 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of cyclohexene and its substituted derivative, 4-t-pentylcyclohexene. The presence of a bulky 4-t-pentyl group introduces significant steric and electronic effects that influence the accessibility and reactivity of the double bond. This analysis is supported by established chemical principles and provides standardized experimental protocols for key reactions.

Introduction to Reactivity in Substituted Cyclohexenes

Cyclohexene is a fundamental building block in organic synthesis, valued for the reactivity of its carbon-carbon double bond which readily undergoes addition reactions. The introduction of a substituent on the cyclohexene ring, such as the sterically demanding tertiary-pentyl group at the C-4 position, can significantly modulate this reactivity. The 4-t-pentyl group, due to its size, preferentially occupies the equatorial position in the chair conformation of the ring to minimize steric strain, specifically 1,3-diaxial interactions. This conformational preference influences the approach of reagents to the double bond, thereby affecting reaction rates and, in some cases, the stereoselectivity of the products.

Electronic and Steric Effects on Reactivity

The reactivity of alkenes in electrophilic addition reactions is governed by two primary factors: the electron density of the double bond and the steric accessibility of the π-system.

  • Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. Consequently, the presence of the t-pentyl group is expected to electronically activate the double bond in this compound compared to the unsubstituted cyclohexene.

  • Steric Effects: The t-pentyl group is a bulky substituent. While it resides at the C-4 position, distal to the double bond, its sheer size can still present a degree of steric hindrance to the approaching electrophile, particularly for reactions involving large transition states. This steric impediment can counteract the activating electronic effect.

The overall reactivity of this compound will, therefore, be a balance of these opposing electronic and steric influences. For many common reactions, the steric hindrance is expected to be the dominant factor, leading to a decrease in reaction rate compared to cyclohexene.

Comparative Reactivity Data (Hypothesized)

ReactionReagent(s)Cyclohexene ReactivityThis compound ReactivityRationale
Epoxidation m-CPBAHighModerateThe bulky t-pentyl group can sterically hinder the approach of the peroxy acid to the double bond.
Catalytic Hydrogenation H₂, Pd/CHighModerate to HighWhile the catalyst surface is involved, the approach of the alkene to the surface can be impeded by the t-pentyl group.
Bromination Br₂HighHighThe small size of the bromine molecule may lead to less significant steric hindrance from the distant 4-t-pentyl group.

Experimental Protocols

The following are standard experimental protocols for key reactions of cyclohexene. These can be adapted for comparative studies with this compound, keeping in mind that reaction times may need to be adjusted.

Epoxidation of Cyclohexene with m-CPBA

Objective: To synthesize cyclohexene oxide via the epoxidation of cyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve cyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled cyclohexene solution over a period of 15-20 minutes.

  • Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxy acid and the meta-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclohexene oxide.

Catalytic Hydrogenation of Cyclohexene

Objective: To reduce cyclohexene to cyclohexane via catalytic hydrogenation.

Materials:

  • Cyclohexene

  • Ethanol (or other suitable solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve cyclohexene in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Palladium on carbon can be pyrophoric.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen gas or by TLC/GC analysis.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure to obtain cyclohexane.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general experimental workflow.

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cyclohexene Cyclohexene TS Concerted Transition State Cyclohexene->TS π bond attacks oxygen mCPBA m-CPBA mCPBA->TS Concerted mechanism Epoxide Cyclohexene Oxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Epoxidation of Cyclohexene with m-CPBA.

Hydrogenation_Mechanism cluster_steps Reaction Steps Catalyst Pd/C Catalyst Surface H2_adsorption 1. H₂ adsorbs onto catalyst surface Alkene_adsorption 2. Alkene adsorbs onto catalyst surface H2_adsorption->Alkene_adsorption H_addition1 3. Syn-addition of one H atom Alkene_adsorption->H_addition1 Intermediate Half-hydrogenated intermediate H_addition1->Intermediate H_addition2 4. Syn-addition of second H atom Intermediate->H_addition2 Product_desorption 5. Cyclohexane desorbs H_addition2->Product_desorption Experimental_Workflow Start Start: Reactants Reaction Reaction Setup (Solvent, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Performance Benchmark: A Comparative Analysis of Key Polyolefins for Scientific and Medical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: This guide provides a comparative performance benchmark of several key polymers relevant to researchers, scientists, and drug development professionals. Initial research did not yield publicly available data for polymers specifically derived from 4-t-Pentylcyclohexene. Therefore, this document presents a detailed comparison of three widely used polyolefins with properties that are likely to be relevant for similar applications: Polypropylene (PP) , Poly(4-methyl-1-pentene) (PMP) , and High-Density Polyethylene (HDPE) . These materials are often considered for applications requiring good chemical resistance, biocompatibility, and specific thermal and mechanical properties.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the key mechanical and thermal properties of Polypropylene, Poly(4-methyl-1-pentene), and High-Density Polyethylene. These values represent typical ranges and can vary based on the specific grade, processing conditions, and presence of additives.

Table 1: Comparative Mechanical Properties of Selected Polyolefins

PropertyPolypropylene (PP)Poly(4-methyl-1-pentene) (PMP)High-Density Polyethylene (HDPE)Test Standard
Tensile Strength (Yield) 31.0 - 41.4 MPa[1]24 - 28 MPa21 - 38 MPa[2]ASTM D638
Elongation at Break 100 - 700%[1]10 - 50%10 - 1200%ASTM D638
Flexural Modulus 1.17 - 1.72 GPa[1]1.2 - 1.5 GPa0.8 - 1.5 GPaASTM D790
Hardness (Rockwell R) 80 - 102[1]8060 - 70ASTM D785

Table 2: Comparative Thermal Properties of Selected Polyolefins

PropertyPolypropylene (PP)Poly(4-methyl-1-pentene) (PMP)High-Density Polyethylene (HDPE)Test Standard
Melting Point 160 - 170 °C[3][4][5]230 - 240 °C[6][7]120 - 180 °C[8][9][10][11]ASTM E1356 (DSC)
Heat Deflection Temperature @ 0.45 MPa 85 - 121 °C[1]115 °C60 - 80 °CASTM D648
Heat Deflection Temperature @ 1.82 MPa 49 - 60 °C[1]70 °C40 - 50 °CASTM D648
Maximum Continuous Service Temperature ~82 °C[12]~150 °C~65 °C-

Table 3: Chemical Resistance to Common Solvents and Reagents

ChemicalPolypropylene (PP)Poly(4-methyl-1-pentene) (PMP)High-Density Polyethylene (HDPE)
Acids (dilute) ExcellentExcellentExcellent
Acids (strong, oxidizing) Poor[13]GoodPoor to Good
Alcohols Excellent[13]ExcellentExcellent
Aldehydes GoodGood[14]Good
Bases/Alkalis Excellent[13]ExcellentExcellent
Esters Good[13]Excellent[14]Good
Ketones Good[13]GoodGood
Aliphatic Hydrocarbons Fair - Good (swelling)[13]Fair - Good (swelling)[14]Fair - Good (swelling)
Aromatic Hydrocarbons Poor (swelling)[13]Poor (softens)[14]Poor (swelling)
Halogenated Hydrocarbons Poor (swelling)[13]Poor (softens)[14]Poor (swelling)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized ASTM standards to ensure reproducibility and comparability of data.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics in the form of standard dumbbell-shaped test specimens.

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell, extensometer for strain measurement, and grips to secure the specimen.

  • Specimen Preparation: Test specimens are typically prepared by injection molding or by machining from a sheet or molded part to one of the standard "dog-bone" shapes specified in the standard.

  • Procedure:

    • The cross-sectional area of the narrow section of the specimen is measured.

    • The specimen is mounted securely in the grips of the UTM.

    • The extensometer is attached to the gauge length of the specimen.

    • The test is initiated by applying a tensile load at a constant rate of crosshead movement until the specimen fractures.

    • The load and extension data are recorded throughout the test.

  • Data Analysis: From the recorded data, the following properties are calculated:

    • Tensile Strength at Yield and Break: The maximum stress the material can withstand before permanent deformation and at fracture, respectively.

    • Elongation at Yield and Break: The percentage increase in length at the point of yielding and at fracture.

    • Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

a) Differential Scanning Calorimetry (ASTM E1356): DSC is used to measure the heat flow into or out of a material as a function of temperature or time. It is used to determine thermal transition points like the melting point (Tm) and glass transition temperature (Tg).

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample (typically 5-10 mg) is placed in a hermetically sealed pan. An empty reference pan is also prepared.

    • The sample and reference pans are heated at a controlled rate in a controlled atmosphere (e.g., nitrogen).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded.

  • Data Analysis: The resulting DSC curve shows peaks and shifts corresponding to thermal events. The peak of an endothermic transition is used to determine the melting point.

b) Thermogravimetric Analysis (ASTM E1131): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

  • Apparatus: A Thermogravimetric Analyzer.

  • Procedure:

    • A small, weighed sample is placed in a tared sample pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

    • The mass of the sample is continuously monitored and recorded as the temperature increases.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal degradation.

Chemical Resistance (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents.

  • Apparatus: Immersion containers, analytical balance, and equipment for evaluating changes in mechanical properties (e.g., a Universal Testing Machine).

  • Procedure:

    • Standard test specimens are prepared and their initial weight, dimensions, and mechanical properties (e.g., tensile strength) are measured.

    • The specimens are fully immersed in the chemical reagent for a specified time and at a controlled temperature.

    • After the exposure period, the specimens are removed, cleaned, and re-weighed. Any changes in appearance (e.g., swelling, discoloration, cracking) are noted.

    • The mechanical properties of the exposed specimens are re-tested.

  • Data Analysis: The chemical resistance is evaluated by comparing the percentage change in weight, dimensions, and mechanical properties before and after exposure to the chemical reagent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel polymer, outlining the logical progression of key experimental evaluations.

Polymer_Characterization_Workflow Polymer Characterization Workflow A Polymer Synthesis or Procurement B Initial Material Preparation & Purity Check A->B C Thermal Analysis B->C D Mechanical Testing B->D E Chemical Resistance Evaluation B->E C1 DSC (Melting Point, Glass Transition) C->C1 C2 TGA (Thermal Stability, Degradation Profile) C->C2 D1 Tensile Testing (Strength, Modulus) D->D1 D2 Flexural Testing D->D2 E1 Solvent Immersion (ASTM D543) E->E1 F Data Analysis & Performance Comparison G Application-Specific Testing F->G H Final Report & Material Selection G->H C1->F C2->F D1->F D2->F E1->F

Caption: A logical workflow for polymer characterization.

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 4-t-Pentylcyclohexene, a volatile organic compound of interest in various research and development sectors. In the absence of a dedicated public inter-laboratory validation study for this compound, this document outlines a framework for such a study based on established analytical techniques and validation parameters for structurally similar compounds, such as terpenes and other cyclohexene derivatives. The information presented herein is intended to guide laboratories in the development, validation, and comparison of analytical methods for this compound.

Methodology Comparison: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most suitable and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. This guide compares two common sample introduction techniques for GC-MS: Headspace (HS) and Direct Liquid Injection (DLI) .

Table 1: Comparison of GC-MS Sample Introduction Techniques for this compound Analysis

ParameterHeadspace (HS)-GC-MSDirect Liquid Injection (DLI)-GC-MS
Principle Analysis of the vapor phase in equilibrium with the sample.Direct injection of a liquid sample into the GC inlet.
Sample Matrix Ideal for solid or high-boiling point liquid matrices.Suitable for samples that are soluble in a volatile solvent.
Sample Preparation Minimal; sample is placed in a sealed vial and heated.Sample may require dilution in a suitable solvent.
Selectivity High for volatile analytes, as non-volatile matrix components are not introduced into the GC system.Lower selectivity, as all soluble components are injected.
Sensitivity Generally lower than DLI, but can be enhanced with techniques like purge and trap.Typically higher sensitivity due to the introduction of a larger analyte mass.
Potential Issues Matrix effects can influence vapor-liquid equilibrium.Inlet discrimination, potential for column contamination from non-volatile residues.

Proposed Performance Characteristics for Inter-laboratory Validation

The following table outlines expected performance characteristics for a validated GC-MS method for this compound, based on data from validated methods for terpenes, which are structurally and chemically similar compounds.[1][2] These values can serve as a benchmark for laboratories participating in an inter-laboratory validation study.

Table 2: Proposed Method Validation Parameters for this compound by GC-MS

Performance CharacteristicTarget ValueTypical Analytical Technique
Linearity (r²) > 0.99GC-MS
Limit of Detection (LOD) 0.1 - 0.5 µg/mLGC-MS
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mLGC-MS
Accuracy (% Recovery) 85% - 115%GC-MS
Precision (Repeatability, %RSD) < 10%GC-MS
Precision (Intermediate Precision, %RSD) < 15%GC-MS

Experimental Protocols

Herein are detailed experimental protocols for the analysis of this compound using GC-MS with both Headspace and Direct Liquid Injection techniques.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

1. Sample Preparation:

  • Accurately weigh a representative portion of the sample (e.g., 1 gram of solid or 1 mL of liquid) into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties and a different retention time).

  • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Protocol 2: Direct Liquid Injection Gas Chromatography-Mass Spectrometry (DLI-GC-MS)

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Add a known amount of an appropriate internal standard.

  • Dilute the sample to a final concentration within the calibrated range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing/ Measurement add_is Internal Standard Addition start->add_is dilute Dilution (DLI) or Vial Sealing (HS) add_is->dilute injection Sample Injection (HS or DLI) dilute->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A generalized workflow for the analysis of this compound.

Logical Relationship for Method Validation

validation_logic cluster_params Core Validation Parameters cluster_types Precision Types cluster_robust Method Robustness specificity Specificity/ Selectivity validated_method Validated Analytical Method specificity->validated_method linearity Linearity & Range linearity->validated_method lod_loq LOD & LOQ lod_loq->validated_method accuracy Accuracy accuracy->validated_method precision Precision repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate repeatability->validated_method intermediate->validated_method robustness Robustness robustness->validated_method

Caption: Key parameters for the validation of an analytical method.

References

A Comparative Analysis of Conventional and Microwave-Assisted Synthesis of 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency and outcome of chemical synthesis are paramount. This guide provides a detailed comparison of conventional and microwave-assisted methods for the synthesis of 4-t-Pentylcyclohexene, a valuable intermediate in various chemical applications. By examining experimental data and protocols, this document aims to inform the selection of the most appropriate synthetic strategy.

The synthesis of this compound is typically achieved through the acid-catalyzed dehydration of 4-t-Pentylcyclohexanol. This elimination reaction, proceeding via an E1 mechanism, offers a clear platform to evaluate the impact of the heating method on reaction efficiency.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for both conventional and microwave-assisted synthesis methods. The data for the conventional method is based on established laboratory procedures for analogous alcohol dehydrations, while the data for the microwave-assisted method is projected based on typical enhancements observed in similar reactions.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 60 - 90 minutes5 - 10 minutes
Temperature ~150 °C (Reflux)120 - 140 °C
Yield ~75 - 85%~85 - 95%
Energy Consumption HighLow
Solvent Typically requires a high-boiling solvent or neatCan often be performed solvent-free or with a minimal amount of a high-dielectric solvent

Experimental Protocols

Conventional Synthesis: Acid-Catalyzed Dehydration of 4-t-Pentylcyclohexanol

Materials:

  • 4-t-Pentylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂)

  • Saturated sodium chloride solution

  • 5% Sodium bicarbonate solution

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a 100 mL round-bottom flask, add 10.0 g of 4-t-Pentylcyclohexanol and a few boiling chips.

  • Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Heat the mixture gently to initiate the reaction and distill the product as it forms. The distillation temperature should be maintained below 100 °C to minimize the co-distillation of the unreacted alcohol.

  • Continue the distillation until no more product is collected.

  • Transfer the distillate to a separatory funnel and wash it successively with 20 mL of saturated sodium chloride solution, 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the product over anhydrous calcium chloride.

  • Decant the dried liquid into a pre-weighed vial to determine the yield.

  • Characterize the product using appropriate analytical techniques (e.g., GC-MS, IR spectroscopy).

Microwave-Assisted Synthesis: Acid-Catalyzed Dehydration of 4-t-Pentylcyclohexanol

Materials:

  • 4-t-Pentylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) on a solid support (e.g., silica gel) or a minimal amount of a high-dielectric solvent like N,N-dimethylformamide (DMF)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

Procedure:

  • In a 10 mL microwave reactor vial, place 2.0 g of 4-t-Pentylcyclohexanol and a magnetic stir bar.

  • Add a catalytic amount of solid-supported phosphoric acid or a few drops of 85% phosphoric acid dissolved in a minimal amount of a suitable high-dielectric solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 130 °C for 8 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 10 mL of 5% sodium bicarbonate solution and then with 10 mL of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried product into a pre-weighed vial to determine the yield.

  • Characterize the product using appropriate analytical techniques (e.g., GC-MS, IR spectroscopy).

Reaction Mechanism and Workflow

The following diagrams illustrate the logical workflow of the comparison and the chemical pathway of the synthesis.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_analysis Analysis conv_start Start: 4-t-Pentylcyclohexanol + H₃PO₄ conv_heat Reflux (60-90 min) conv_start->conv_heat conv_distill Distillation conv_heat->conv_distill conv_wash Workup (Washing) conv_distill->conv_wash conv_dry Drying conv_wash->conv_dry conv_product Product: this compound conv_dry->conv_product compare Comparison conv_product->compare mw_start Start: 4-t-Pentylcyclohexanol + H₃PO₄ mw_irradiate Microwave Irradiation (5-10 min) mw_start->mw_irradiate mw_wash Workup (Washing) mw_irradiate->mw_wash mw_dry Drying mw_wash->mw_dry mw_product Product: this compound mw_dry->mw_product mw_product->compare analysis_yield Yield compare->analysis_yield analysis_time Reaction Time compare->analysis_time analysis_purity Purity (GC-MS) compare->analysis_purity

Caption: A workflow diagram comparing the conventional and microwave-assisted synthesis of this compound.

E1_Mechanism reactant 4-t-Pentylcyclohexanol protonation Protonation of Hydroxyl Group (with H₃O⁺) reactant->protonation + H₃PO₄ oxonium Protonated Alcohol (Oxonium Ion) protonation->oxonium loss_of_water Loss of Water (Slow, Rate-Determining) oxonium->loss_of_water carbocation Tertiary Carbocation Intermediate loss_of_water->carbocation - H₂O deprotonation Deprotonation by Water carbocation->deprotonation product This compound deprotonation->product - H₃O⁺

Caption: The E1 mechanism for the acid-catalyzed dehydration of 4-t-Pentylcyclohexanol.

Conclusion

The comparison clearly indicates that microwave-assisted synthesis offers significant advantages over the conventional method for the preparation of this compound. The drastic reduction in reaction time, coupled with higher yields and lower energy consumption, positions microwave synthesis as a more efficient and sustainable approach. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of productivity and reduced operational costs are substantial for research and development laboratories. For drug development professionals, the ability to rapidly synthesize and screen intermediates like this compound can accelerate the discovery pipeline.

Navigating Isomeric Complexity: A Comparative Guide to the Purity Analysis of 4-t-Pentylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical entities is a critical aspect of product development and quality control. This guide provides a comparative analysis of analytical techniques for assessing the isomeric purity of 4-t-Pentylcyclohexene, a compound susceptible to forming multiple isomers during synthesis. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical methodology.

The synthesis of this compound, often proceeding through the dehydration of 4-tert-pentylcyclohexanol, can lead to a mixture of isomers. These can include positional isomers, where the double bond is located at different positions within the cyclohexene ring (e.g., 1-ene, 3-ene, and 4-ene), as well as stereoisomers, specifically cis and trans configurations arising from the relative orientation of the tert-pentyl group and the double bond. The presence of these isomers can significantly impact the chemical and physical properties of the final product, making their accurate quantification essential.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the type of isomers present, the required sensitivity, and the available instrumentation. Here, we compare three common analytical methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrinciple of Separation/AnalysisAdvantagesLimitationsTypical Application
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase in a capillary column.High resolution for volatile compounds, excellent for separating positional isomers, quantitative with a Flame Ionization Detector (FID).Requires volatile and thermally stable analytes. Derivatization may be needed for some compounds.Routine quality control, quantification of positional and some stereoisomers.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, specific columns (e.g., silver-impregnated) can target cis/trans isomers.Lower resolution for highly similar isomers compared to capillary GC, may require more complex mobile phases.Separation of cis/trans isomers, analysis of non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis based on the magnetic properties of atomic nuclei, providing detailed structural information.Provides unambiguous structural identification of isomers, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures can be challenging to interpret.Structural confirmation of isomers, determination of cis/trans ratios.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound samples using the three discussed techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for separating the volatile isomers of this compound. The choice of a polar stationary phase is crucial for resolving isomers with similar boiling points.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

Data Analysis: Peak identification is performed by comparing retention times with known standards (if available) or by using GC-MS for mass spectral identification. Quantification is achieved by calculating the peak area percentage of each isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a silver-impregnated column, can be a powerful tool for separating cis and trans isomers of cyclic alkenes. The silver ions interact differently with the pi-electrons of the double bond in the different spatial arrangements.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Silver-impregnated silica column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm ID, 5 µm)

HPLC Conditions:

  • Mobile Phase: Hexane with 0.1% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Analysis: Isomers are identified based on their retention times. The cis isomer is expected to have a stronger interaction with the silver ions and thus a longer retention time compared to the trans isomer. Quantification is based on peak area percentages.

1H NMR Spectroscopy

Proton NMR spectroscopy provides detailed structural information that can be used to differentiate and quantify isomers. The chemical shifts and coupling constants of the protons adjacent to the double bond and the tert-pentyl group are particularly informative.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

NMR Conditions:

  • Solvent: Chloroform-d (CDCl3)

  • Temperature: 25 °C

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16 (adjust as needed for signal-to-noise)

  • Relaxation Delay: 5 seconds (to ensure accurate integration for quantification)

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl3.

Data Analysis:

  • Structural Elucidation: Analyze the chemical shifts and coupling constants. For example, the protons on the double bond will appear as multiplets in the olefinic region (~5.5-5.8 ppm). The coupling constants between vicinal protons can help distinguish between cis and trans isomers. In the cis isomer, the tert-pentyl group may be axial or equatorial, leading to different chemical shifts for the methine proton at C4 compared to the trans isomer.

  • Quantification: The relative ratio of isomers can be determined by integrating the signals that are unique to each isomer. For instance, the signals of the olefinic protons or the methine proton at the point of substitution can be used for this purpose.

Visualizing the Analytical Workflow

To provide a clear overview of the decision-making process and experimental flow, the following diagrams were generated using Graphviz.

IsomerAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_result Results Sample This compound Sample Dilution Dilution in Appropriate Solvent Sample->Dilution GC Gas Chromatography (GC-FID) Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC NMR NMR Spectroscopy Dilution->NMR Chromatogram Chromatogram Acquisition GC->Chromatogram HPLC->Chromatogram Spectrum Spectrum Acquisition NMR->Spectrum Integration Peak Integration & Quantification Chromatogram->Integration Spectrum->Integration Structure Structural Elucidation Spectrum->Structure Purity Isomeric Purity Report Integration->Purity Structure->Purity

General workflow for isomeric purity analysis.

SeparationLogic Start Isomeric Mixture of This compound Q_Positional Need to separate positional isomers? Start->Q_Positional Q_Stereo Need to separate stereoisomers (cis/trans)? Start->Q_Stereo Q_Positional->Q_Stereo No GC_Method GC with Polar Column (e.g., DB-WAX) Q_Positional->GC_Method Yes HPLC_Ag HPLC with Silver- Impregnated Column Q_Stereo->HPLC_Ag Yes NMR_Method 1H NMR Spectroscopy (Quantitative) Q_Stereo->NMR_Method Yes Result_Positional Quantification of Positional Isomers GC_Method->Result_Positional Result_Stereo Quantification of cis/trans Isomers HPLC_Ag->Result_Stereo NMR_Method->Result_Stereo

Decision tree for selecting an analytical method.

By providing a multi-faceted analytical approach, this guide equips researchers with the necessary tools to effectively characterize the isomeric composition of this compound samples, ensuring product quality and consistency. The choice of the optimal method will ultimately be guided by the specific isomeric impurities expected and the analytical capabilities at hand.

Safety Operating Guide

Proper Disposal of 4-t-Pentylcyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 4-t-Pentylcyclohexene, a flammable and potentially hazardous chemical. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 51874-62-5), this guidance is based on best practices for the disposal of flammable liquid hydrocarbons with potential environmental hazards.

I. Hazard Assessment and Waste Characterization

Prior to disposal, a thorough hazard assessment of the waste stream containing this compound must be conducted.

Key Hazard Considerations:

  • Flammability: As a hydrocarbon, this compound is expected to be flammable.

  • Environmental Hazards: Similar unsaturated cyclic hydrocarbons can be harmful to aquatic life.

  • Toxicity: While specific toxicity data is unavailable, it should be handled with care, assuming potential health risks upon exposure.

Waste Profiling:

The waste must be accurately characterized. This includes:

  • Identifying all chemical constituents and their approximate concentrations.

  • Noting any other hazardous properties of the mixture (e.g., corrosivity, reactivity).

This information is critical for the licensed waste disposal facility to handle and treat the waste appropriately.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).
    • Safety goggles or a face shield.
    • A flame-resistant lab coat.

2. Waste Segregation:

  • Collect this compound waste in a dedicated, properly labeled container.

  • Do not mix with incompatible waste streams, such as strong oxidizing agents.

  • Keep halogenated and non-halogenated solvent waste streams separate, if required by your institution's waste management program.

3. Waste Container Selection and Labeling:

  • Use a chemically resistant container made of a material compatible with hydrocarbons (e.g., glass or high-density polyethylene).

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Label the container clearly with:

    • "Hazardous Waste"
    • The full chemical name: "this compound" and any other components of the waste.
    • The associated hazards (e.g., "Flammable Liquid," "Environmentally Hazardous").
    • The accumulation start date.

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area must be well-ventilated and away from sources of ignition, such as heat, sparks, and open flames.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste characterization information to the disposal facility.

  • Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous waste.

III. Quantitative Data Summary

PropertyValue (Estimated for similar hydrocarbons)Significance for Disposal
Flash Point < 60 °CIndicates high flammability; requires storage away from ignition sources.
Boiling Point ~150-200 °CVolatility can contribute to flammable vapor accumulation.
Specific Gravity ~0.8 - 0.9 g/mLLess dense than water.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select Compatible Waste Container segregate->container label_waste Label Container Correctly container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide Waste Characterization Info contact_ehs->provide_info pickup Arrange for Waste Pickup provide_info->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the relevant local, state, and federal regulations.

Navigating the Safe Handling of 4-t-Pentylcyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-t-Pentylcyclohexene, a valuable compound in various research applications. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection Type Recommended PPE Specifications & Notes
Eye and Face Protection Safety Goggles or Face ShieldShould meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.
Lab Coat or Protective SuitA flame-retardant lab coat is the minimum requirement. For larger quantities or increased risk of splashing, a chemical-resistant suit is advised.
Respiratory Protection Not Typically RequiredUnder normal, well-ventilated conditions, respiratory protection is not usually necessary. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents. Follow this experimental workflow for safe usage in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_transfer Carefully Transfer Chemical prep_workspace->handle_transfer handle_use Use in Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Glassware & Surfaces handle_use->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is a critical final step. Adherence to institutional and local regulations is mandatory.

Waste Type Disposal Procedure
Unused or Waste this compound Collect in a clearly labeled, sealed, and compatible waste container. Dispose of through your institution's hazardous waste management program.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated, sealed waste bag and dispose of as chemical waste.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.

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